3',5'-O-(1,1,3,3-Tetraisopropyl-1,3-disiloxanediyl)uridine
Description
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Properties
IUPAC Name |
1-[(6aR,8R,9R,9aS)-9-hydroxy-2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H38N2O7Si2/c1-12(2)31(13(3)4)27-11-16-19(29-32(30-31,14(5)6)15(7)8)18(25)20(28-16)23-10-9-17(24)22-21(23)26/h9-10,12-16,18-20,25H,11H2,1-8H3,(H,22,24,26)/t16-,18-,19-,20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKLQDUCRZCCKHG-VBSBHUPXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si]1(OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O[Si](O1)(C(C)C)C(C)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[Si]1(OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O[Si](O1)(C(C)C)C(C)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H38N2O7Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30440591 | |
| Record name | 1-[(6aR,8R,9R,9aS)-9-hydroxy-2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]pyrimidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30440591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
486.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69304-38-7 | |
| Record name | 3′,5′-O-[1,1,3,3-Tetrakis(1-methylethyl)-1,3-disiloxanediyl]uridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69304-38-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[(6aR,8R,9R,9aS)-9-hydroxy-2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]pyrimidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30440591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 3',5'-O-(1,1,3,3-Tetraisopropyl-1,3-disiloxanediyl)uridine: Structure, Synthesis, and Applications
This guide provides a comprehensive overview of 3',5'-O-(1,1,3,3-Tetraisopropyl-1,3-disiloxanediyl)uridine, a key protected nucleoside in the synthesis of modified oligonucleotides. We will delve into its molecular structure, established synthetic protocols, and its critical role in the development of therapeutic and diagnostic oligonucleotides. This document is intended for researchers, scientists, and professionals in the field of drug development and nucleic acid chemistry.
Introduction: The Strategic Importance of Protecting Groups in Oligonucleotide Synthesis
The 3',5'-O-(1,1,3,3-Tetraisopropyl-1,3-disiloxanediyl) group, commonly referred to as the TIPDS group, is a bifunctional silyl ether that simultaneously protects the 3'- and 5'-hydroxyl groups of ribonucleosides, such as uridine.[2] This bulky protecting group offers significant advantages in the synthesis of 2'-O-modified ribonucleosides, which are crucial components of many therapeutic oligonucleotides, including antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs).[3]
Molecular Structure and Physicochemical Properties
The structure of this compound features a central uridine core with the 3' and 5' hydroxyl groups of the ribose sugar linked by a 1,1,3,3-tetraisopropyl-1,3-disiloxanediyl bridge. This cyclic silyl ether imparts specific physicochemical properties to the molecule.
Structural Features
The TIPDS group locks the ribose ring in a conformation that facilitates selective modification of the remaining free 2'-hydroxyl group. The bulky isopropyl substituents on the silicon atoms provide steric hindrance, which contributes to the stability of the protecting group under various reaction conditions.
Physicochemical Data Summary
| Property | Value | Source |
| Molecular Formula | C21H38N2O7Si2 | [4] |
| Molecular Weight | 486.71 g/mol | [4][] |
| CAS Number | 69304-38-7 | [4][] |
| Appearance | Solid foam | [6] |
| Storage | <-15°C | [7] |
Synthesis and Purification: A Validated Protocol
The synthesis of this compound is typically achieved through the reaction of uridine with 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane in the presence of a base, such as pyridine.[2][3] This procedure selectively protects the primary 5'-hydroxyl and the secondary 3'-hydroxyl groups, leaving the 2'-hydroxyl group available for subsequent chemical modifications.
Experimental Protocol: Synthesis of 3',5'-O-(TIPDS)uridine
Materials:
-
Uridine (anhydrous)
-
1,3-Dichloro-1,1,3,3-tetraisopropyldisiloxane
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Preparation: Dry the uridine by co-evaporation with anhydrous pyridine.
-
Reaction: Dissolve the dried uridine in anhydrous pyridine. Cool the solution to 0 °C in an ice bath.
-
Addition of Silylating Agent: Slowly add 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane to the cooled solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: Quench the reaction by the addition of water. Dilute the mixture with dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the desired this compound as a solid foam.[6]
Causality of Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous solvents and reagents is crucial to prevent the hydrolysis of the silylating agent and the protected product.
-
Pyridine as Base and Solvent: Pyridine serves as both a solvent and a base to neutralize the hydrochloric acid generated during the reaction.
-
Controlled Addition: Slow addition of the silylating agent at a low temperature helps to control the exothermic reaction and minimize the formation of byproducts.
Characterization
The structure and purity of the synthesized compound should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the uridine protons and the isopropyl groups of the TIPDS moiety.[6]
-
¹³C NMR: The carbon NMR spectrum will confirm the presence of all carbon atoms in the molecule.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) can be used to confirm the exact mass and elemental composition of the product.
The Role of 3',5'-O-(TIPDS)uridine in Oligonucleotide Synthesis
The primary application of 3',5'-O-(TIPDS)uridine is as a key intermediate in the synthesis of 2'-O-modified ribonucleosides.[3] These modified nucleosides are then converted into phosphoramidites, the building blocks for solid-phase oligonucleotide synthesis.[8]
Workflow for 2'-O-Modification
The availability of the 2'-hydroxyl group in 3',5'-O-(TIPDS)uridine allows for a variety of chemical modifications, including methylation, fluorination, and the introduction of larger functional groups.
Caption: Synthesis of 2'-O-modified uridine phosphoramidites.
Deprotection of the TIPDS Group
The TIPDS group is typically removed under fluoride-mediated conditions, most commonly using tetrabutylammonium fluoride (TBAF).[9] This deprotection step is highly selective and does not affect other common protecting groups used in oligonucleotide synthesis.
Applications in Drug Discovery and Development
Modified oligonucleotides containing 2'-O-modified ribonucleosides exhibit enhanced properties compared to their unmodified counterparts, including:
-
Increased Nuclease Resistance: Modifications at the 2'-position can protect the oligonucleotide from degradation by cellular nucleases, leading to a longer half-life in vivo.
-
Improved Binding Affinity: Certain 2'-modifications can enhance the binding affinity of the oligonucleotide to its target RNA sequence.
-
Reduced Off-Target Effects: Strategic placement of modified nucleosides can minimize unintended interactions with other cellular components.
These improved properties have led to the development of several oligonucleotide-based therapeutics for a range of diseases, including genetic disorders, viral infections, and cancer.[]
Conclusion
This compound is an indispensable tool in the field of nucleic acid chemistry. Its ability to selectively protect the 3'- and 5'-hydroxyl groups of uridine provides a robust platform for the synthesis of 2'-O-modified ribonucleosides. The incorporation of these modified building blocks into oligonucleotides has been instrumental in advancing the development of next-generation nucleic acid-based therapeutics and diagnostics.
References
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Effect of uridine protecting groups on the diastereoselectivity of uridine-derived aldehyde 5'-alkynylation. (2017). PMC. Retrieved from [Link]
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3',5'-O-[1,1,3,3-Tetrakis(1-methylethyl)-1,3-disiloxanediyl]uridine. PubChem. Retrieved from [Link]
-
3',5'-O-(Tetraisopropyldisiloxane-1,3-diyl)ribonucleosides. ResearchGate. Retrieved from [Link]
-
Double-headed nucleosides: Synthesis and applications. (2018). PMC. Retrieved from [Link]
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Synthesis and applications of oligoribonucleotides with selected 2'-O-methylation using the 2'. (1990). Oxford Academic. Retrieved from [Link]
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SYNTHESIS OF SHORT OLIGONUCLEOTIDES ON A SOLUBLE SUPPORT BY THE PHOSPHORAMIDITE METHOD. UTUPub. Retrieved from [Link]
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A new type of silyl protecting groups in nucleoside chemistry. PMC. Retrieved from [Link]
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Streamlined Process for the Chemical Synthesis of RNA Using 2'-O-Thionocarbamate-Protected Nucleoside Phosphoramidites in the Solid Phase. ResearchGate. Retrieved from [Link]
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1H NMR spectra of uridine (H5 and H1′) at various concentrations of... ResearchGate. Retrieved from [Link]
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siMPLE OLiGONUCLEOtidE MOdiFiCatiON UsiNG CLiCk ChEMistRy. (2010). Glen Research. Retrieved from [Link]
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Synthesis of Nucleobase-Modified RNA Oligonucleotides by Post-Synthetic Approach. (2020). MDPI. Retrieved from [Link]
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A Convenient Protecting Group for Uridine Ureido Nitrogen: (4,4'-Bisfluorophenyl)methoxymethyl group. PMC. Retrieved from [Link]
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Scheme 1. (A) Markiewicz reagent, pyridine (95% yield). (B) (i) TMSCl,... ResearchGate. Retrieved from [Link]
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Synthesis and applications of chemically modified oligonucleotides. ATDBio. Retrieved from [Link]
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Mild and Efficient Chemoselective Deprotection of Anomeric O-Methyl Glycosides with Trityl Tetrafluoroborate. Organic Chemistry Portal. Retrieved from [Link]
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2′-SCF3 Uridine–A Powerful Label for Probing Structure and Function of RNA by 19F NMR Spectroscopy. (2012). NIH. Retrieved from [Link]
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Synthesis of Natural and Sugar-Modified Nucleosides Using the Iodine/Triethylsilane System as N-Glycosidation Promoter. (2024). MDPI. Retrieved from [Link]
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NMR spectroscopy data (pyridine-d 5 ) for compound 3. ResearchGate. Retrieved from [Link]
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novel lipophilic analogues of 5'-fluoro-2'-deoxyuridine: synthesis, incorporation into liposomes and preliminary biological results. PubMed. Retrieved from [Link]
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DNA proofreading and repair. Khan Academy. Retrieved from [Link]
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Development of Phosphoramidite Reagents for the Synthesis of Base-Labile Oligonucleotides Modified with a Linear Aminoalkyl and Amino-PEG Linker at the 3′-End. MDPI. Retrieved from [Link]
- Method for the preparation of 1,1,3,3,-tetramethyldisiloxane. Google Patents.
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This compound, 10 g. Carl ROTH. Retrieved from [Link]
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1 H NMR spectrum for compound 3 in pyridine-d 5. ResearchGate. Retrieved from [Link]
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On the observation of discrete fluorine NMR spectra for uridine 5'-β,γ-fluoromethylenetriphosphate diastereomers at basic pH. (2014). PubMed. Retrieved from [Link]
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Introduction: The Strategic Importance of a Bulky Silyl Protecting Group
An In-Depth Technical Guide to the Synthesis of 3',5'-O-(1,1,3,3-Tetraisopropyl-1,3-disiloxanediyl)uridine
In the intricate world of nucleoside chemistry and oligonucleotide synthesis, the precise manipulation of reactive functional groups is paramount. Unprotected hydroxyl groups on the ribose sugar moiety can lead to a cascade of unwanted side reactions, compromising yield and purity. This compound, commonly abbreviated as 3',5'-O-TIPDS-uridine, represents a cornerstone intermediate for researchers in medicinal chemistry and drug development.[][2] Its significance lies in the strategic deployment of the tetraisopropyldisiloxanediyl (TIPDS) group, a bifunctional silyl ether that simultaneously protects the 3'- and 5'-primary and secondary hydroxyl groups of uridine.[3]
Developed by Markiewicz, this protection strategy offers a robust and efficient route to selectively functionalize the remaining 2'-hydroxyl group, a critical step in the synthesis of RNA analogues, antiviral agents, and nucleic acid-based therapeutics.[4] The bulky isopropyl substituents on the silicon atoms provide considerable steric hindrance, rendering the silyl ether linkage stable to a wide range of reaction conditions, yet cleavable under specific, controlled protocols. This guide provides a comprehensive overview of the synthesis, mechanism, and application of this vital chemical entity.
Part 1: The Core Synthesis – Mechanism and Strategic Considerations
The formation of the 3',5'-O-TIPDS bridge is a classic example of nucleophilic substitution at a silicon center. The reaction leverages the high affinity of silicon for oxygen to form a stable seven-membered heterocyclic ring fused to the ribose moiety.
Key Reagents and Their Roles
-
Uridine: The nucleoside substrate containing the cis-diol system (2'- and 3'-hydroxyls) and a primary 5'-hydroxyl group that will be protected.
-
1,3-Dichloro-1,1,3,3-tetraisopropyldisiloxane (TIPDSCl₂): The key electrophilic reagent. This bifunctional silyl halide is designed to span and react with two hydroxyl groups simultaneously.[3] It is a moisture-sensitive liquid, necessitating anhydrous reaction conditions.
-
Pyridine or Imidazole/N,N-Dimethylformamide (DMF): This serves a dual purpose as a basic catalyst and a solvent. As a base, it deprotonates the hydroxyl groups of uridine, increasing their nucleophilicity. It also acts as an acid scavenger, neutralizing the hydrochloric acid (HCl) byproduct generated during the reaction, thereby driving the equilibrium towards product formation. While pyridine is a common choice, an imidazole/DMF system can also be employed.[4]
Reaction Mechanism
The reaction proceeds via a two-step nucleophilic attack mechanism. The greater reactivity of the primary 5'-hydroxyl group typically initiates the sequence.
-
Initial Silylation: The 5'-hydroxyl group of uridine, activated by the pyridine base, attacks one of the electrophilic silicon atoms of TIPDSCl₂, displacing a chloride ion.
-
Intramolecular Cyclization: The newly formed intermediate undergoes a rapid intramolecular cyclization. The 3'-hydroxyl group, held in close proximity, attacks the second silicon atom, displacing the remaining chloride ion and forming the stable seven-membered ring.
The result is a rigid, protected nucleoside where the 2'-hydroxyl group is the sole remaining reactive site on the sugar ring, poised for further chemical modification.
Caption: Reaction scheme for the silylation of uridine.
Part 2: Field-Proven Experimental Protocol
This protocol details a standard laboratory procedure for the synthesis of 3',5'-O-TIPDS-uridine. Adherence to anhydrous techniques is critical for success.
Reagent and Materials Table
| Reagent/Material | Molecular Weight ( g/mol ) | Amount | Molar Equivalents |
| Uridine | 244.20 | 2.44 g (10 mmol) | 1.0 |
| 1,3-Dichloro-1,1,3,3-tetraisopropyldisiloxane | 315.43 | 3.47 g (11 mmol) | 1.1 |
| Anhydrous Pyridine | 79.10 | 50 mL | Solvent |
| Dichloromethane (DCM) | 84.93 | ~200 mL | For work-up |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | N/A | ~100 mL | For work-up |
| Brine | N/A | ~50 mL | For work-up |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | As needed | Drying agent |
| Silica Gel (for column chromatography) | N/A | As needed | Purification |
| Chloroform/Methanol | N/A | As needed | Eluent |
Step-by-Step Methodology
-
Preparation: Dry all glassware thoroughly in an oven at 120°C overnight and cool under a stream of dry nitrogen or in a desiccator. Ensure the uridine is anhydrous, co-evaporating with toluene if necessary.
-
Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add uridine (2.44 g, 10 mmol).
-
Dissolution: Add anhydrous pyridine (50 mL) to the flask. Stir the suspension at room temperature until the uridine is fully dissolved. This may require gentle warming.
-
Addition of Silylating Agent: Slowly add 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane (3.47 g, 11 mmol) to the stirred solution at room temperature using a syringe.[4]
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 9:1 (v/v) chloroform-methanol eluent.[4] The product spot will have a higher Rf value than the starting uridine. The reaction is typically complete within 2-4 hours.
-
Work-up:
-
Once the reaction is complete, cool the mixture in an ice bath and cautiously add 20 mL of water to quench any unreacted silylating agent.
-
Remove the pyridine under reduced pressure using a rotary evaporator. Co-evaporation with toluene can aid in the complete removal of pyridine.[4]
-
Dissolve the resulting residue in dichloromethane (100 mL).
-
Transfer the solution to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).[5]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
Purify the crude residue by silica gel column chromatography.[5]
-
Equilibrate the column with chloroform and elute with a gradient of 0-5% methanol in chloroform.[4]
-
Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield 3',5'-O-TIPDS-uridine as a white solid or foam.
-
Part 3: Deprotection – Releasing the Hydroxyl Groups
The TIPDS group is stable to many reagents but can be efficiently removed when desired, typically at the final stages of a synthetic sequence. The cleavage relies on the use of a fluoride ion source, which has a very high affinity for silicon.
Common Deprotection Reagents
-
Tetrabutylammonium Fluoride (TBAF): A common and effective fluoride source, typically used in a solvent like tetrahydrofuran (THF).
-
Triethylamine Trihydrofluoride (TEA·3HF): A reagent that provides a controlled release of fluoride and is effective for removing silyl groups.[6]
-
Hydrogen Fluoride-Pyridine (HF-Pyridine): A potent but hazardous reagent used for more stubborn silyl ethers.[5]
General Deprotection Protocol (using TEA·3HF)
-
Dissolve the 3',5'-O-TIPDS-uridine derivative in anhydrous DMSO or a mixture of triethylamine trihydrofluoride and DMF.[6][7]
-
Stir the solution at room temperature or with gentle heating (e.g., 55-65°C) for a duration determined by the specific substrate (typically 2-24 hours).[6][7]
-
Monitor the deprotection by TLC until the starting material is consumed.
-
Quench the reaction, typically by adding a silyl scavenger like silica gel or by aqueous work-up.
-
Purify the resulting deprotected uridine derivative using standard techniques such as precipitation or chromatography.[6]
Caption: General workflow for the deprotection of TIPDS-uridine.
Part 4: Applications in Drug Discovery and Development
The primary utility of 3',5'-O-TIPDS-uridine is as a versatile building block for the synthesis of more complex molecules.[8] By masking the 3' and 5' positions, it directs subsequent reactions to the 2'-hydroxyl group.
-
Antiviral Agents: The compound serves as a key intermediate in the synthesis of novel nucleoside analogues with potential antiviral activity against viruses like Hepatitis C and RSV.[] The selective modification at the 2'-position is a common strategy in the design of chain-terminating viral polymerase inhibitors.
-
Nucleic Acid Probes: Deuterated versions of uridine derivatives, synthesized using similar protection strategies, are valuable as building blocks for nucleic acid probes used to track the pharmacokinetics of nucleic acid drugs.[8]
Conclusion
The synthesis of this compound via the Markiewicz procedure is a robust, high-yield reaction that provides access to a crucial intermediate in nucleoside chemistry. The TIPDS group offers a reliable method for the simultaneous protection of the 3'- and 5'-hydroxyls, enabling the selective functionalization of the 2'-position. This capability is fundamental to the development of modified oligonucleotides, antiviral drugs, and advanced diagnostic probes, making TIPDS-uridine an indispensable tool for researchers and scientists in the field of drug development.
References
- BOC Sciences. This compound.
- Carbosynth. O-(1,1,3,3-Tetraisopropyl-1,3-disiloxanediyl)uridine (3',5'-TIPS-Uridine).
- Markiewicz, W. T., & Wiewiorowski, M. (1979). 3',5'-O-(TETRAISOPROPYLDISILOXANE-1,3-DIYL)RIBONUCLEOSIDES Simultaneous Protection of 3'- and 5'-Hydroxyl Groups of Nucleo. ResearchGate.
- Reddy, P. V., et al. (2010). Chemoselective Deprotection of Triethylsilyl Ethers. PubMed Central (PMC) - NIH.
- ATDBio. Synthesis and applications of chemically modified oligonucleotides.
- Markiewicz, W. T., & Adrych, K. (1988). Simultaneous Protection of 3'- and 5'-Hydroxyls of Ribonucleosides with Di-t-Butoxydichlorosilane. ResearchGate.
- Miyamoto, N., et al. (2020). Practical and reliable synthesis of 2',3',5',5″-tetradeuterated uridine derivatives. Nucleosides Nucleotides Nucleic Acids, 39(1-3), 236-244.
- PubChem. 3',5'-O-[1,1,3,3-Tetrakis(1-methylethyl)-1,3-disiloxanediyl]uridine.
- Ogilvie, K. K., & Entwistle, D. W. (1981). A Convenient Procedure for the Deprotection of Silylated Nucleosides and Nucleotides Using Triethylamine Trihydrofluoride. ResearchGate.
- Entegris. 1,3-Dichloro-1,1,3,3-tetraisopropyl-disiloxane.
- Seela, F., & Peng, X. (2007). Double-headed nucleosides: Synthesis and applications. PubMed Central (PMC) - NIH.
- Markiewicz, W. T., & Wiewiórowski, M. (1978). A new type of silyl protecting groups in nucleoside chemistry. Nucleic Acids Research.
- Glen Research. (2007). Procedure for the synthesis and deprotection of Synthetic RNA. Glen Report 19.22.
- Werz, E., et al. (2004). Synthesis of Thymidine, Uridine, and 5'-Methyluridine Nucleolipids: Tools for a Tuned Lipophilization of Oligonucleotides. ResearchGate.
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3',5'-O-(1,1,3,3-Tetraisopropyl-1,3-disiloxanediyl)uridine mechanism of action
An In-depth Technical Guide to the Core Mechanism of 3',5'-O-(1,1,3,3-Tetraisopropyl-1,3-disiloxanediyl)uridine
Authored by a Senior Application Scientist
Preamble: Redefining "Mechanism of Action" for a Foundational Chemical Tool
For researchers, scientists, and drug development professionals, the term "mechanism of action" typically evokes a pharmacological narrative: a molecule binding to a biological target to elicit a specific physiological response. However, in the realm of synthetic chemistry and drug design, some molecules are not the final actors on the biological stage but are indispensable enablers of the performance. This compound, commonly referred to as TIPDS-uridine, is a prime example of such a molecule. Its "mechanism of action" is not one of biological interaction, but of chemical orchestration, serving as a sophisticated protecting group that facilitates the synthesis of complex nucleoside-based therapeutics. This guide delves into the core function of TIPDS-uridine, elucidating its chemical mechanism and its pivotal role in the development of novel therapeutic agents.
Part 1: The Chemical Identity and Core Function of TIPDS-Uridine
This compound is a chemically modified form of uridine, a fundamental component of ribonucleic acid (RNA).[1][2] The modification involves the introduction of a 1,1,3,3-tetraisopropyl-1,3-disiloxanediyl (TIPDS) group, which forms a cyclic silyl ether linkage with the 3' and 5' hydroxyl groups of the uridine's ribose sugar.[2][3] This bifunctional protecting group effectively "masks" these two reactive sites, preventing them from participating in chemical reactions while other parts of the molecule are being modified.[3][4]
The primary role of TIPDS-uridine is to serve as a key intermediate in the synthesis of modified nucleosides and oligonucleotides.[5][6] The strategic protection of the 3' and 5' hydroxyl groups allows for selective chemical transformations to be carried out on the 2'-hydroxyl group of the ribose sugar or on the uracil base itself. This level of control is crucial for the development of synthetic RNA strands, antisense oligonucleotides, and other nucleoside analogs with therapeutic potential.
While some commercial suppliers have anecdotally mentioned direct antiviral activity against Hepatitis C and Respiratory Syncytial Virus (RSV) for TIPDS-uridine, this is not widely substantiated in the peer-reviewed scientific literature.[] The overwhelming body of evidence points to its function as a synthetic intermediate, with any observed biological activity being attributable to the final, deprotected nucleoside analog. The biological effects of the core uridine molecule, such as its roles in RNA synthesis, cellular metabolism, and neuromodulation, are well-documented but are distinct from the function of the TIPDS-protected form.[8][9][10][11][12]
Part 2: The "Mechanism of Action" as a Protecting Group
The true "mechanism of action" of TIPDS-uridine lies in its function as a protecting group. In organic synthesis, protecting groups are temporarily introduced to mask a reactive functional group, allowing a chemical reaction to occur at another position in the molecule.[4][13] The protecting group must be stable under the reaction conditions and must be readily removable in a subsequent step.
The TIPDS Group: A Bifunctional Silyl Protecting Group
The TIPDS group is a type of silyl protecting group, which are widely used in organic chemistry due to their ease of introduction, stability under various conditions, and clean removal.[14][15][16] The TIPDS group is particularly well-suited for the protection of nucleosides for several reasons:
-
Bifunctionality: It simultaneously protects two hydroxyl groups (3' and 5') in a single step, which is an efficient strategy.[3]
-
Steric Hindrance: The bulky isopropyl groups on the silicon atoms provide significant steric hindrance, which contributes to the stability of the protected nucleoside and can influence the regioselectivity of subsequent reactions.[15]
-
Stability: The silyl ether linkages are generally stable to a wide range of reaction conditions, including those used for acylation, alkylation, and some oxidation/reduction reactions. This allows for a variety of modifications to be made to the unprotected 2'-hydroxyl group.
Mechanism of Protection (Silylation)
The protection of uridine with the TIPDS group is typically achieved by reacting it with 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane in the presence of a base, such as pyridine or imidazole. The mechanism proceeds as follows:
-
Activation of the Silylating Agent: The base can assist in the reaction, although the primary reaction is between the hydroxyl groups of uridine and the silicon-chlorine bonds of the silylating agent.
-
Nucleophilic Attack: The 5'-hydroxyl group of uridine, being a primary and more sterically accessible alcohol, likely initiates a nucleophilic attack on one of the silicon atoms of the 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane, displacing a chloride ion.
-
Intramolecular Cyclization: The resulting intermediate then undergoes an intramolecular reaction where the 3'-hydroxyl group attacks the second silicon atom, displacing the other chloride ion and forming the stable seven-membered ring of the protected nucleoside.
Caption: Protection of uridine with 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane.
Orthogonal Protection Strategies
The stability of the TIPDS group is a cornerstone of orthogonal protection strategies in oligonucleotide synthesis.[5] This means that different protecting groups with different chemical labilities can be used to protect various functional groups in the molecule, allowing for their selective removal. For instance, with the 3' and 5' positions blocked by the TIPDS group, the 2'-hydroxyl can be protected with another group (e.g., a TBDMS group) or modified as desired. The TIPDS group will remain intact during these transformations and can be removed at a later stage under specific conditions.
Mechanism of Deprotection (Desilylation)
The removal of the TIPDS group is typically accomplished using a source of fluoride ions, such as tetra-n-butylammonium fluoride (TBAF) or triethylamine trihydrofluoride (TEA·3HF).[14][17][18] The mechanism of deprotection is driven by the high affinity of fluoride for silicon:
-
Nucleophilic Attack by Fluoride: The small and highly nucleophilic fluoride ion attacks one of the silicon atoms of the TIPDS group.
-
Formation of a Pentacoordinate Silicon Intermediate: This attack leads to the formation of a transient, pentacoordinate silicon intermediate.
-
Cleavage of the Silicon-Oxygen Bond: The strong silicon-fluoride bond that is formed provides the thermodynamic driving force for the cleavage of the weaker silicon-oxygen bond, liberating one of the hydroxyl groups.
-
Second Cleavage: A second fluoride ion can then attack the other silicon atom, cleaving the remaining silicon-oxygen bond and fully deprotecting the uridine to regenerate the 3' and 5' hydroxyl groups.
Caption: Deprotection of TIPDS-uridine using a fluoride source.
Part 3: Practical Application and Experimental Workflow
The synthesis of TIPDS-uridine is a common procedure in laboratories focused on nucleoside chemistry and oligonucleotide synthesis. Below is a representative experimental protocol.
Experimental Protocol: Synthesis of this compound
Materials:
-
Uridine
-
1,3-Dichloro-1,1,3,3-tetraisopropyldisiloxane
-
Anhydrous Pyridine
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexanes
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: A solution of uridine in anhydrous pyridine is prepared in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Addition of Silylating Agent: 1,3-Dichloro-1,1,3,3-tetraisopropyldisiloxane is added dropwise to the uridine solution at 0 °C.
-
Reaction: The reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by thin-layer chromatography).
-
Workup: The reaction is quenched by the addition of water. The mixture is then diluted with ethyl acetate and washed successively with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.
-
Purification: The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford this compound as a white solid.
Data Presentation: Typical Reaction Parameters
| Step | Reagents | Solvent(s) | Typical Temperature | Typical Time | Typical Yield |
| Protection | Uridine, 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane, Pyridine | Pyridine, DMF | 0 °C to RT | 2-12 hours | 85-95% |
| Deprotection | TIPDS-Uridine, TBAF or TEA·3HF | THF, DMSO | Room Temperature to 65 °C | 2-24 hours | >90% |
Part 4: Biological Relevance and Downstream Applications
The true biological significance of TIPDS-uridine is realized in the molecules it helps to create. By providing a robust and reliable method for protecting the 3' and 5' hydroxyls, it has become an invaluable tool in the synthesis of a wide array of modified nucleosides and oligonucleotides for research and therapeutic purposes.
Enabling Drug Discovery and Development
The use of TIPDS-uridine as a synthetic intermediate is a key step in the development of:
-
Antiviral Nucleoside Analogs: Many antiviral drugs are modified nucleosides that act as chain terminators during viral replication. The ability to selectively modify the 2' position of uridine, which is facilitated by TIPDS protection, is crucial for creating these analogs.
-
Antisense Oligonucleotides and siRNA: These therapeutic modalities rely on synthetic strands of nucleic acids that bind to specific mRNA targets. The chemical synthesis of these oligonucleotides requires a carefully orchestrated series of protection and deprotection steps, where intermediates like TIPDS-uridine play a vital role.[19][20][21][22]
-
Aptamers and Ribozymes: The synthesis of these functional nucleic acid molecules also relies on the principles of solid-phase oligonucleotide synthesis, for which TIPDS-protected nucleosides can be important building blocks.
In essence, the "mechanism of action" of TIPDS-uridine in a drug development context is to enable the precise chemical modifications that impart therapeutic activity to the final oligonucleotide or nucleoside analog.
Part 5: Conclusion
This compound is a testament to the crucial role of enabling technologies in modern drug discovery. Its "mechanism of action" is not pharmacological but chemical, rooted in its function as a highly efficient and selective protecting group for the 3' and 5' hydroxyls of uridine. By understanding and leveraging this chemical mechanism, researchers and drug developers are empowered to synthesize novel nucleoside-based therapeutics with the potential to address a wide range of diseases. This in-depth guide has illuminated the core principles behind TIPDS-uridine's function, providing a foundational understanding for its application in the laboratory and its ultimate impact on human health.
References
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Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Retrieved from [Link]
- Beaucage, S. L. (2001). Protection of 5′-Hydroxy Functions of Nucleosides. In Current Protocols in Nucleic Acid Chemistry. John Wiley & Sons, Inc.
- Ghavami, S., et al. (2025). The Role of Uridine in Health and Disease.
- Yilmaz, M., et al. (2025). Effects of Uridine and Uridine Nucleotides on Proliferation and Migration of L929 Murine Fibroblast Cell Line. Bursa Uludağ Üniversitesi Veteriner Fakültesi Dergisi.
- Li, M., et al. (2024). Uridine and its role in metabolic diseases, tumors, and neurodegenerative diseases. Frontiers in Endocrinology.
- Muller, T., et al. (2004). Characterization of the Biological Activities of Uridine Diphosphate in Human Dendritic Cells: Influence on Chemotaxis and CXCL8 Release. Journal of Leukocyte Biology.
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PubChem. (n.d.). 3',5'-O-[1,1,3,3-Tetrakis(1-methylethyl)-1,3-disiloxanediyl]uridine. National Center for Biotechnology Information. Retrieved from [Link]
- Kawanobe, T., et al. (1986). A simple and convenient synthesis of 3'-5'- or 2'-5'-linked oligoribonucleotide by polymerization of unprotected ribonucleoside using phosphorus tris-azole. Nucleic Acids Research.
- Drenichev, M. S., et al. (2012). Relative Stability of TIPDS and N-Acyl Protecting Groups in 4 M Amine-Alcohol Solutions at 20 °C. Nucleosides, Nucleotides and Nucleic Acids.
- Markiewicz, W. T., & Wiewiórowski, M. (1978). A new type of silyl protecting groups in nucleoside chemistry. Nucleic Acids Research.
- Pathmasiri, W., et al. (2011). Double-headed nucleosides: Synthesis and applications. Beilstein Journal of Organic Chemistry.
- Wang, L., et al. (2024). Uridine and its role in metabolic diseases, tumors, and neurodegenerative diseases. Frontiers in Endocrinology.
-
Glen Research. (2019). Procedure for the synthesis and deprotection of Synthetic RNA. Retrieved from [Link]
- Werz, E., et al. (2006). Synthesis of Thymidine, Uridine, and 5'-Methyluridine Nucleolipids: Tools for a Tuned Lipophilization of Oligonucleotides. Helvetica Chimica Acta.
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Protecting Groups. Retrieved from [Link]
- Virta, P. (2004). SYNTHESIS OF SHORT OLIGONUCLEOTIDES ON A SOLUBLE SUPPORT BY THE PHOSPHORAMIDITE METHOD. University of Turku.
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Wikipedia. (n.d.). Protecting group. Retrieved from [Link]
- Westman, E., & Stromberg, R. (1994). A Convenient Procedure for the Deprotection of Silylated Nucleosides and Nucleotides Using Triethylamine Trihydrofluoride. ChemInform.
- Kocienski, P. J. (2004). Protecting Groups (3rd Edition). Georg Thieme Verlag.
- Anastas, P. T., & Warner, J. C. (1998). Green Chemistry: Theory and Practice. Oxford University Press.
- Yaylagul, E. O., et al. (2015). In vivo protective effect of Uridine, a pyrimidine nucleoside, on genotoxicity induced by Levodopa/Carbidopa in mice. Drug and Chemical Toxicology.
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Gelest. (n.d.). Silyl Groups. Retrieved from [Link]
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Chem-Station. (2014). Silyl Protective Groups. Retrieved from [Link]
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ATDBio. (n.d.). Nucleic Acids Book - Chapter 5: Solid-phase oligonucleotide synthesis. Retrieved from [Link]
- Google Patents. (1975). US3898256A - Method for the preparation of 1,1,3,3,-tetramethyldisiloxane.
- Buzin, M. I., et al. (2021). Synthesis of 1,1,3,3,5,5-Hexamethyl-7,7-diorganocyclotetrasiloxanes and Its Copolymers. Polymers.
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Methodological & Application
Synthesis of RNA Probes Utilizing 3',5'-O-(1,1,3,3-Tetraisopropyl-1,3-disiloxanediyl)uridine: An Application Note and Comprehensive Protocol
Introduction: The Critical Role of Protecting Groups in RNA Synthesis
The chemical synthesis of RNA is a cornerstone of modern molecular biology, enabling the production of RNA probes for a myriad of applications, including in situ hybridization, Northern blotting, and RNA interference studies[1]. Unlike DNA synthesis, the presence of the 2'-hydroxyl group in ribonucleosides presents a significant synthetic challenge, necessitating a robust protection strategy to prevent undesirable side reactions and ensure the formation of the correct 3'-5' phosphodiester linkages[2][3]. A suboptimal protecting group at the 2'-position can lead to chain cleavage or isomerization to non-natural 2'-5' linkages during synthesis[2][4].
The 3',5'-O-(1,1,3,3-Tetraisopropyl-1,3-disiloxanediyl) (TIPS) protecting group, introduced by Markiewicz, offers a powerful solution to this challenge[3]. This bulky bifunctional silyl group simultaneously protects the 3' and 5' hydroxyls of a ribonucleoside, such as uridine. This strategy offers the distinct advantage of leaving the 2'-hydroxyl as the sole position for subsequent chemical modification, such as phosphitylation, which is essential for its incorporation into a growing RNA chain via solid-phase synthesis. The steric hindrance provided by the isopropyl groups on the silicon atoms imparts significant stability to the silyl ether bonds, preventing premature cleavage during the synthetic cycles[5].
This application note provides a detailed, field-proven guide for researchers, scientists, and drug development professionals on the synthesis of RNA probes incorporating 3',5'-O-(1,1,3,3-Tetraisopropyl-1,3-disiloxanediyl)uridine. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our recommendations in authoritative literature.
Workflow Overview: From Uridine to Purified RNA Probe
The synthesis of an RNA probe using the TIPS-protected uridine monomer follows a multi-step process. The key stages are:
-
Protection of Uridine: The initial and crucial step involves the regioselective silylation of uridine to form this compound.
-
Phosphitylation: The free 2'-hydroxyl of the TIPS-protected uridine is then converted into a phosphoramidite, the reactive monomer required for automated solid-phase synthesis.
-
Solid-Phase Oligonucleotide Synthesis: The phosphoramidite monomer is incorporated into the growing RNA chain on a solid support using a standard automated synthesizer.
-
Deprotection and Cleavage: Following synthesis, the RNA is cleaved from the solid support, and all protecting groups are removed.
-
Purification and Analysis: The final RNA probe is purified to remove any truncated sequences or byproducts and its integrity is verified.
Figure 1: Overall workflow for RNA probe synthesis.
Part 1: Synthesis of this compound 2'-Phosphoramidite
This section details the preparation of the key building block for solid-phase synthesis.
Protocol 1: Synthesis of this compound
Rationale: This protocol describes the regioselective protection of the 3' and 5' hydroxyl groups of uridine using 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane (TIPDSCl₂). Pyridine acts as a base to neutralize the HCl generated during the reaction. The bulky TIPS group favors the formation of a six-membered ring by bridging the 3' and 5' oxygens, leaving the 2'-hydroxyl group free for subsequent reactions.
| Reagent | Molar Equiv. | Amount |
| Uridine | 1.0 | 1.0 g (4.10 mmol) |
| Pyridine (anhydrous) | - | 13.7 mL |
| TIPDSCl₂ | 1.1 | 1.42 g (4.50 mmol) |
| Ethyl Acetate | - | For workup |
| 0.05 M HCl | - | For washing |
| Deionized Water | - | For washing |
| Brine | - | For washing |
| Anhydrous Sodium Sulfate | - | For drying |
Procedure:
-
To a stirred solution of uridine (1.0 g, 4.10 mmol) in anhydrous pyridine (13.7 mL) at room temperature, add 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane (1.42 g, 4.50 mmol) dropwise.
-
Stir the reaction mixture at room temperature for 7 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, add ethyl acetate (10 mL) to the reaction mixture.
-
Wash the organic layer sequentially with 0.05 M HCl (10 mL), deionized water (10 mL), and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., dichloromethane:methanol = 10:1) to afford this compound as a white solid. The expected yield is approximately 69%.
Protocol 2: Phosphitylation of this compound
Rationale: The free 2'-hydroxyl group of the TIPS-protected uridine is converted to a phosphoramidite using 2-cyanoethyl N,N-diisopropylchlorophosphoramidite. This phosphitylating agent introduces the phosphoramidite moiety, which is activated during solid-phase synthesis to form the phosphodiester linkage. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactive phosphoramidite product[6]. Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to scavenge the HCl byproduct.
| Reagent | Molar Equiv. |
| 3',5'-O-TIPS-Uridine | 1.0 |
| Anhydrous Dichloromethane | - |
| Diisopropylethylamine (DIPEA) | 2.5 |
| 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite | 1.5 |
Procedure:
-
Dissolve this compound in anhydrous dichloromethane under an inert atmosphere (e.g., argon or nitrogen).
-
Add diisopropylethylamine (DIPEA) to the solution.
-
Cool the mixture to 0 °C and add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC[6].
-
Upon completion, dilute the reaction with dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel using a hexane/ethyl acetate/triethylamine eluent system to yield the desired 2'-phosphoramidite.
Part 2: Solid-Phase Synthesis of the RNA Probe
Rationale: Solid-phase synthesis allows for the automated, stepwise addition of nucleotide monomers to a growing chain attached to a solid support[7][8]. Each cycle of nucleotide addition consists of four main steps: deblocking (detritylation), coupling, capping, and oxidation. The use of excess reagents drives each step to completion, ensuring high yields of the desired full-length oligonucleotide[7].
Figure 2: Automated solid-phase RNA synthesis cycle.
Protocol 3: Automated Solid-Phase RNA Synthesis
This protocol assumes the use of a standard automated DNA/RNA synthesizer. The TIPS-uridine phosphoramidite is installed in one of the monomer positions on the synthesizer.
Materials:
-
Automated DNA/RNA synthesizer
-
Controlled Pore Glass (CPG) solid support with the desired initial nucleoside
-
TIPS-uridine 2'-phosphoramidite solution in anhydrous acetonitrile
-
Standard RNA phosphoramidites (A, C, G) with appropriate 2'- and exocyclic amine protecting groups (e.g., TBDMS or TOM for 2'-OH)
-
Standard synthesizer reagents:
-
Deblocking solution (e.g., trichloroacetic acid in dichloromethane)
-
Activator solution (e.g., 5-(ethylthio)-1H-tetrazole)
-
Capping solutions (e.g., acetic anhydride and N-methylimidazole)
-
Oxidizing solution (e.g., iodine in THF/water/pyridine)
-
Washing solvent (anhydrous acetonitrile)
-
Procedure:
-
Prepare a solution of the 3',5'-O-TIPS-uridine 2'-phosphoramidite in anhydrous acetonitrile at the concentration recommended by the synthesizer manufacturer.
-
Install the phosphoramidite solution on the synthesizer.
-
Program the desired RNA sequence into the synthesizer software.
-
Initiate the synthesis protocol. The synthesizer will automatically perform the repeated cycles of deblocking, coupling, capping, and oxidation to build the RNA chain in the 3' to 5' direction[9].
Part 3: Post-Synthesis Processing and Purification
Protocol 4: Cleavage and Deprotection
Rationale: After synthesis, the RNA oligomer must be cleaved from the solid support and all protecting groups (on the phosphate, exocyclic amines, and the 2'-hydroxyls) must be removed. This is typically a multi-step process. The bulky TIPS group is stable to the basic conditions used to remove many other protecting groups, requiring a specific fluoride-based deprotection step.
Procedure:
-
Cleavage and Base Deprotection:
-
Transfer the solid support to a screw-cap vial.
-
Add a solution of ammonium hydroxide/methylamine (AMA) or a similar basic solution to the support.
-
Heat the mixture as recommended for the specific base protecting groups used (e.g., 65°C for 15-30 minutes). This step cleaves the RNA from the support and removes the cyanoethyl phosphate protecting groups and the exocyclic amine protecting groups.
-
Cool the vial and transfer the supernatant containing the partially deprotected RNA to a new tube. Evaporate the solution to dryness.
-
-
Silyl Group Deprotection:
-
Resuspend the dried RNA pellet in a solution of triethylamine trihydrofluoride (TEA·3HF) in a suitable solvent like DMSO or NMP.
-
Alternatively, tetrabutylammonium fluoride (TBAF) in THF can be used[10].
-
Incubate at the recommended temperature and time to cleave the 2'-O-TIPS and any other silyl protecting groups (e.g., TBDMS).
-
Quench the reaction by adding a suitable quenching buffer.
-
Protocol 5: Purification of the RNA Probe
Rationale: Crude synthetic RNA contains the full-length product as well as shorter, failed sequences. Purification is essential to obtain a probe with high specificity. Polyacrylamide gel electrophoresis (PAGE) and high-performance liquid chromatography (HPLC) are common methods for RNA purification[2][11].
Procedure (Example using denaturing PAGE):
-
Resuspend the deprotected RNA in a loading buffer containing a denaturant (e.g., formamide).
-
Heat the sample to denature any secondary structures.
-
Load the sample onto a high-percentage denaturing polyacrylamide gel.
-
Run the gel until the desired separation is achieved.
-
Visualize the RNA bands by UV shadowing.
-
Excise the band corresponding to the full-length RNA product.
-
Elute the RNA from the gel slice using an appropriate elution buffer.
-
Desalt the purified RNA using a method such as ethanol precipitation or a desalting column.
-
Quantify the final RNA probe using UV spectrophotometry (A₂₆₀).
Conclusion
The use of this compound provides a robust and reliable method for the synthesis of high-quality RNA probes. The simultaneous protection of the 3' and 5' hydroxyls simplifies the synthesis of the 2'-phosphoramidite monomer and offers excellent stability during automated solid-phase synthesis. The detailed protocols provided in this application note, from the initial protection of uridine to the final purification of the RNA probe, are designed to empower researchers to successfully synthesize custom RNA probes for their specific applications. Adherence to anhydrous conditions during phosphitylation and careful execution of the deprotection steps are critical for achieving high yields of pure, functional RNA.
References
-
ATDBio. (n.d.). Nucleic Acids Book - Chapter 6: RNA oligonucleotide synthesis. Retrieved from [Link]
-
Glen Research. (n.d.). Glen Report 4-12: RNA Synthesis - Options for 2'-OH Protection. Retrieved from [Link]
-
Jaworska, M., et al. (2021). Synthesis of Nucleobase-Modified RNA Oligonucleotides by Post-Synthetic Approach. Molecules, 26(15), 4487. [Link]
-
Luy, N., et al. (2021). Innovative 2′-O-Imino-2-propanoate-Protecting Group for Effective Solid-Phase Synthesis and 2′-O-Deprotection of RNA Sequences. ACS Omega, 6(11), 7653–7664. [Link]
-
ATDBio. (n.d.). Nucleic Acids Book - Chapter 5: Solid-phase oligonucleotide synthesis. Retrieved from [Link]
-
GE Healthcare Dharmacon, Inc. (n.d.). The Chemical Synthesis of Long and Highly Modified RNA using 2'-ACE Chemistry. Retrieved from [Link]
-
Martelli, G., et al. (2022). A Greener Technique for Microwave-Assisted O-Silylation and Silyl Ether Deprotection of Uridine and Other Substrates. Molecules, 27(24), 8913. [Link]
-
Scaringe, S. A., Wincott, F. E., & Caruthers, M. H. (1998). Novel RNA Synthesis Method Using 5'-O-Silyl-2'-O-orthoester Protecting Groups. Journal of the American Chemical Society, 120(45), 11820–11821. [Link]
-
Wagner, D., et al. (2022). Synthesis of 4-thiouridines with prodrug functionalization for RNA metabolic labeling. RSC Chemical Biology, 3(4), 447-455. [Link]
- Vasavirama, K., & K, P. B. (2013). Molecular probes and their applications. International Journal of Life Sciences, Biotechnology and Pharma Research, 2(2), 29-39.
-
Seth, P. P., et al. (2023). and 5-Propynyl-Uridine Phosphoramidites for Structurally Optimized Antisense Oligonucleotides. Current Protocols, 3, e896. [Link]
-
National Center for Biotechnology Information. (n.d.). RNA Probes - MeSH. Retrieved from [Link]
-
Wikipedia. (n.d.). Oligonucleotide synthesis. Retrieved from [Link]
- Usman, N., et al. (1996). Synthesis, deprotection, analysis and purification of RNA and ribozymes. Nucleic Acids Symposium Series, (35), 25-26.
-
Li, J., et al. (2018). A PCR-Based Method for RNA Probes and Applications in Neuroscience. Frontiers in Molecular Neuroscience, 11, 133. [Link]
- Pitsch, S., et al. (2001). Chemical synthesis of RNA sequences with 2'-O-[(triisopropylsilyl)oxy]methyl-protected ribonucleoside phosphoramidites. Helvetica Chimica Acta, 84(12), 3773-3795.
-
Massachusetts Biotechnology Council. (2019). Procedure for the synthesis, deprotection and isolation of RNA using TOM-protected monomers. Retrieved from [Link]
- Wiegand, T. W., et al. (2002). Expanding the structural and functional diversity of RNA: analog uridine triphosphates as candidates for in vitro selection of nucleic acids. Nucleic Acids Research, 30(4), 933-939.
- Beaucage, S. L. (2008). Chapter 2: Protection of Nucleosides for Oligonucleotide Synthesis. Current Protocols in Nucleic Acid Chemistry.
- Palomo, J. M., et al. (2004). Silylation of 1,3-Dicarbonyl Compounds with 2-Oxo-3-trimethylsilyltetrahydro-1,3-oxazole.
-
Longdom Publishing. (n.d.). Explaining the Power of Genetic Probes: Tools for Modern Molecular Biology. Retrieved from [Link]
-
Glen Research. (n.d.). Glen Report 19.22 - Technical Brief - Procedure for the synthesis and deprotection of Synthetic RNA. Retrieved from [Link]
- Ohkubo, A., et al. (2023). Solid-phase synthesis of oligodeoxynucleotides using nucleobase-unprotected oxazaphospholidine monomers bearing a lipophilic tag. Organic & Biomolecular Chemistry, 21(37), 7545-7550.
- Promega Corporation. (n.d.). RNA30: RNA Analysis Workflow Solutions.
- Kamaike, K., et al. (2005). Proton-Block Strategy for the Synthesis of Oligodeoxynucleotides without Base Protection, Capping Reaction, and P−N Bond Cleavage Reaction. The Journal of Organic Chemistry, 70(4), 1339–1348.
- Kofoed, R. H., et al. (2022). RNA Synthesis Using 5-Bromouridine Labelling and Immunoprecipitation. JoVE (Journal of Visualized Experiments), (189), e64516.
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Taylor & Francis. (n.d.). RNA probe – Knowledge and References. Retrieved from [Link]
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Application Notes and Protocols for the Deprotection of 3',5'-O-(1,1,3,3-Tetraisopropyl-1,3-disiloxanediyl)uridine
Introduction: The Strategic Role of the TIPDS Group in Nucleoside Chemistry
In the intricate landscape of synthetic organic chemistry, particularly in the synthesis of oligonucleotides and modified nucleosides for therapeutic applications, the use of protecting groups is a cornerstone strategy. Among these, the 3',5'-O-(1,1,3,3-Tetraisopropyl-1,3-disiloxanediyl) (TIPDS) group holds a prominent position for the simultaneous protection of the 3'- and 5'-hydroxyl functions of ribonucleosides like uridine.[1] Its steric bulk confers exceptional stability across a wide array of reaction conditions, yet its reliable and clean removal is paramount to furnishing the desired final product. This document provides a detailed guide for researchers, scientists, and drug development professionals on the efficient deprotection of 3',5'-O-TIPDS-uridine, grounded in mechanistic understanding and field-proven protocols.
Mechanistic Underpinnings of TIPDS Deprotection
The cleavage of the robust silicon-oxygen bonds in the TIPDS group is most commonly and effectively achieved through the use of fluoride-based reagents. The high affinity of the fluoride ion for silicon is the thermodynamic driving force for this reaction.[2][3] The mechanism involves the nucleophilic attack of a fluoride ion on the silicon atom, leading to a pentacoordinate silicon intermediate. This intermediate then fragments, breaking the silicon-oxygen bond and liberating the free hydroxyl groups of uridine.
The choice of the fluoride source is critical and is dictated by the overall substrate sensitivity, particularly to basic or acidic conditions. Reagents such as tetrabutylammonium fluoride (TBAF) are highly effective but also basic, which can be detrimental to sensitive functional groups.[4] For substrates that are base-labile, less basic fluoride sources like hydrogen fluoride-pyridine (HF-Pyridine) or triethylamine trihydrofluoride (TEA·3HF) are preferable alternatives.[3][5]
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the deprotection of 3',5'-O-TIPDS-uridine. It is imperative to monitor the reaction progress by thin-layer chromatography (TLC) to determine the point of complete consumption of the starting material.
Protocol 1: Deprotection using Tetrabutylammonium Fluoride (TBAF) in THF
This is the most common and generally efficient method for TIPDS deprotection, suitable for substrates tolerant to basic conditions.
Materials:
-
3',5'-O-TIPDS-uridine
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in Tetrahydrofuran (THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the 3',5'-O-TIPDS-uridine (1.0 equiv) in anhydrous THF to a concentration of approximately 0.1 M.
-
To the stirred solution at room temperature, add TBAF (1.0 M in THF, 2.2 equiv) dropwise.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC (e.g., using a 10% methanol in dichloromethane eluent). The reaction is typically complete within 2-4 hours.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude uridine by silica gel column chromatography to afford the pure product.
Rationale: TBAF is a potent fluoride source that readily cleaves the Si-O bond.[3][6] THF is the solvent of choice due to its ability to dissolve both the substrate and the TBAF reagent. The aqueous workup with NaHCO₃ neutralizes any excess fluoride and facilitates the removal of water-soluble byproducts.
Protocol 2: Deprotection using Hydrogen Fluoride-Pyridine Complex (HF-Pyridine)
This method is advantageous for substrates that are sensitive to the basicity of TBAF.[4] Caution: HF-Pyridine is highly corrosive and toxic. All manipulations must be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves and safety glasses. Plastic labware should be used as HF reacts with glass.
Materials:
-
3',5'-O-TIPDS-uridine
-
Hydrogen Fluoride-Pyridine complex (70% HF)
-
Anhydrous Pyridine
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a plastic vial, dissolve the 3',5'-O-TIPDS-uridine (1.0 equiv) in a mixture of anhydrous THF and anhydrous pyridine (e.g., 4:1 v/v) to a concentration of approximately 0.1 M.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly and carefully add HF-Pyridine (3-5 equiv of HF) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Extract the mixture with dichloromethane (3 x volume of the aqueous layer).[3]
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and filter.[3]
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Rationale: The HF-Pyridine complex provides a source of fluoride in a less basic medium compared to TBAF.[3][5] Pyridine acts as a base to buffer the hydrofluoric acid and also aids in solubilizing the substrate. The use of plasticware is mandatory to prevent the etching of glass by HF.[3]
Protocol 3: Deprotection using Triethylamine Trihydrofluoride (TEA·3HF)
Similar to HF-Pyridine, TEA·3HF is a milder, less basic fluoride source suitable for base-sensitive molecules.[3][7] It is also a corrosive and toxic reagent requiring careful handling in a fume hood with appropriate PPE and the use of plastic labware.
Materials:
-
3',5'-O-TIPDS-uridine
-
Triethylamine trihydrofluoride (TEA·3HF)
-
Anhydrous N,N-Dimethylformamide (DMF) or THF
-
Triethylamine (TEA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the 3',5'-O-TIPDS-uridine (1.0 equiv) in anhydrous DMF or THF to a concentration of approximately 0.1 M.
-
Add triethylamine (2.0 equiv) to the solution.
-
Add TEA·3HF (3.0-5.0 equiv) to the stirred solution at room temperature.
-
Heat the reaction mixture to 40-50 °C if necessary and monitor by TLC. The reaction time can vary from 2 to 24 hours.[8]
-
After completion, cool the reaction to room temperature and carefully quench with saturated aqueous NaHCO₃ solution.
-
Extract the mixture with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude uridine by silica gel column chromatography.
Rationale: TEA·3HF offers a convenient and effective alternative to HF-Pyridine for fluoride-mediated desilylation.[8] The addition of triethylamine can help to buffer the reaction mixture. The reaction may require gentle heating to proceed at a reasonable rate.
Workflow and Data Presentation
The general workflow for the deprotection of 3',5'-O-TIPDS-uridine is illustrated below.
Caption: General workflow for the deprotection of 3',5'-O-TIPDS-uridine.
Table 1: Comparison of Deprotection Protocols
| Parameter | Protocol 1 (TBAF) | Protocol 2 (HF-Pyridine) | Protocol 3 (TEA·3HF) |
| Reagent | Tetrabutylammonium Fluoride | Hydrogen Fluoride-Pyridine | Triethylamine Trihydrofluoride |
| Solvent | THF | THF/Pyridine | DMF or THF |
| Temperature | Room Temperature | 0 °C to Room Temperature | Room Temperature to 50 °C |
| Reaction Time | 2-4 hours | 4-12 hours | 2-24 hours |
| Key Advantage | High reactivity and efficiency | Suitable for base-sensitive substrates | Milder alternative to HF-Pyridine |
| Key Disadvantage | Basicity may cause side reactions[4] | Highly corrosive and toxic, requires plasticware | Corrosive and toxic, may require heating |
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Incomplete Reaction | - Insufficient reagent- Low reaction temperature- Deactivated reagent | - Add additional equivalents of the deprotecting agent.- Increase the reaction temperature, especially for Protocols 2 and 3.- Use a fresh batch of the reagent. For TBAF, ensure it is anhydrous, as water can inhibit the reaction with some substrates.[9] |
| Formation of Side Products | - Basicity of TBAF causing degradation of sensitive groups- Reaction conditions are too harsh (high temperature or long reaction time) | - Switch to a milder, less basic reagent such as HF-Pyridine or TEA·3HF.[4]- Buffer the TBAF reaction with acetic acid.[4]- Reduce the reaction temperature and monitor closely to quench as soon as the starting material is consumed. |
| Low Yield after Purification | - Decomposition of the product on silica gel- Inefficient extraction | - Neutralize the crude product before chromatography.- Use a different purification method, such as recrystallization or preparative HPLC.- Ensure complete extraction by performing multiple extractions and checking the aqueous layer for product by TLC. |
| Difficulty in Removing Byproducts | - Tetrabutylammonium salts can be difficult to remove from polar products | - After the initial aqueous workup, perform multiple washes with water to remove TBAF byproducts.[10]- Consider using a precipitation method to isolate the product. |
Conclusion
The deprotection of the 3',5'-O-TIPDS group on uridine is a critical step in the synthesis of modified nucleosides and oligonucleotides. The choice of the deprotection protocol should be carefully considered based on the stability of the substrate to acidic or basic conditions. The methods outlined in this guide, utilizing TBAF, HF-Pyridine, or TEA·3HF, provide robust and reliable options for achieving clean and efficient deprotection. By understanding the underlying mechanisms and potential pitfalls, researchers can optimize their synthetic strategies and successfully obtain the desired uridine product.
References
-
Gelest. (n.d.). Deprotection of Silyl Ethers. Gelest Technical Library. [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. [Link]
-
Glen Research. (2019). Glen Report 19.22 - Technical Brief - Procedure for the synthesis and deprotection of Synthetic RNA. [Link]
-
ResearchGate. (2012). Selective Deprotection of Silyl Ethers. [Link]
- Google Patents. (2010).
-
Reddit. (2024). give me your harshest (serious) silyl protecting group deprotection conditions. [Link]
-
PubMed Central. (2016). Synthesis of Oligodeoxynucleotides Using Fully Protected Deoxynucleoside 3′-Phosphoramidite Building Blocks and Base Recognition of Oligodeoxynucleotides Incorporating N3-Cyano-Ethylthymine. [Link]
-
ResearchGate. (1995). A Convenient Procedure for the Deprotection of Silylated Nucleosides and Nucleotides Using Triethylamine Trihydrofluoride. [Link]
-
YouTube. (2022). TMS Alcohol Protecting Group Using Silyl Ether. [Link]
-
ResearchGate. (2016). Simple Method for Fast Deprotection of Nucleosides by Triethylamine-Catalyzed Methanolysis of Acetates in Aqueous Medium. [Link]
-
ACS Publications. (2024). Hydrogen Fluoride Imidazole: A Simple, Efficient, Mild, and Cost-Effective Silyl-Ether Deprotection Reagent. [Link]
-
Fiveable. (n.d.). Fluoride-Mediated Deprotection Definition. [Link]
-
PubMed Central. (2017). Oligonucleotide synthesis under mild deprotection conditions. [Link]
-
ResearchGate. (2016). Deprotection a of 20 with 1 mol/L TBAF-THF containing different amines. [Link]
-
PubMed Central. (2017). Effect of uridine protecting groups on the diastereoselectivity of uridine-derived aldehyde 5'-alkynylation. [Link]
-
PubMed Central. (2010). AN EFFICIENT DEPROTECTION OF N-TRIMETHYLSILYLETHOXYMETHYL (SEM) GROUPS FROM DINUCLEOSIDES AND DINUCLEOTIDES. [Link]
- Google Patents. (2021). CN113651865A - Method for removing tetrabutylammonium fluoride.
-
Carl ROTH. (n.d.). 3',5'-O-(1,1,3,3-Tetraisopropyl-1,3-disiloxanediyl)uridine, 10 g. [Link]
-
PubMed Central. (2010). Chemoselective Deprotection of Triethylsilyl Ethers. [Link]
-
ResearchGate. (2001). An evaluation of selective deprotection conditions for the synthesis of RNA on a light labile solid support. [Link]
-
ResearchGate. (1993). Effect of excess water on the desilylation of oligoribonucleotides using tetrabutylammonium fluoride. [Link]
-
Redalyc. (2006). Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives. [Link]
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Solid-Phase Synthesis of RNA with Silyl Protecting Groups: A Detailed Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and detailed protocols for the solid-phase synthesis of RNA oligonucleotides utilizing silyl protecting groups for the 2'-hydroxyl function. As a senior application scientist, this document is structured to offer not just procedural steps, but also the underlying chemical principles and strategic considerations essential for the successful synthesis of high-quality RNA.
The Central Challenge in RNA Synthesis: The 2'-Hydroxyl Group
The primary distinction between RNA and DNA is the presence of a hydroxyl group at the 2' position of the ribose sugar.[1] While crucial for RNA's diverse biological functions, this group introduces significant chemical challenges during synthesis. Its nucleophilicity necessitates a robust protecting group strategy to prevent undesirable side reactions, such as chain cleavage and isomerization of the phosphodiester linkage.[2] An ideal 2'-hydroxyl protecting group must be stable throughout the iterative cycles of solid-phase synthesis and yet be removable under conditions that do not compromise the integrity of the final RNA product.[1][2]
Silyl ethers have emerged as a highly effective and widely adopted solution for 2'-hydroxyl protection in RNA synthesis due to their unique stability profile. They are generally stable to the basic conditions used for the removal of exocyclic amine protecting groups and the acidic conditions for detritylation, yet can be selectively cleaved using a fluoride ion source.
A Comparative Analysis of 2'-O-Silyl Protecting Groups
Two silyl protecting groups have gained prominence in solid-phase RNA synthesis: tert-butyldimethylsilyl (TBDMS) and triisopropylsilyloxymethyl (TOM). The choice between them often depends on the desired length of the RNA sequence and the specific synthesis strategy.
| Protecting Group | Structure | Key Advantages | Key Disadvantages |
| TBDMS (tert-butyldimethylsilyl) | A silicon atom bonded to two methyl groups, a tert-butyl group, and the 2'-oxygen of the ribose. | Well-established and widely used.[1][2] | Bulky, which can lead to steric hindrance and reduced coupling efficiency, requiring longer coupling times.[1][3] Can be prone to 2' to 3' migration during monomer synthesis.[1] |
| TOM (triisopropylsilyloxymethyl) | A triisopropylsilyl group linked to the 2'-oxygen via a methyl ether linkage. | The oxymethyl spacer reduces steric hindrance at the coupling site, leading to higher coupling efficiencies and suitability for synthesizing longer RNA molecules.[1][3][4][5] The acetal-like linkage prevents 2' to 3' migration.[1][4][5] | May require slightly different deprotection conditions compared to TBDMS. |
Expert Insight: For routine synthesis of shorter RNA oligos (up to ~40 nucleotides), TBDMS-protected phosphoramidites are a reliable and cost-effective choice.[6] However, for longer RNA sequences or those with complex secondary structures, the enhanced coupling efficiency offered by TOM-protected monomers is highly advantageous.[3][4][5]
The Complete Protecting Group Strategy
Successful RNA synthesis relies on an orthogonal protecting group scheme where each protecting group can be removed without affecting the others.
-
5'-Hydroxyl Protection: The acid-labile dimethoxytrityl (DMT) group is the standard choice, allowing for spectrophotometric monitoring of coupling efficiency.[2]
-
Phosphodiester Protection: A β-cyanoethyl group is typically used to protect the phosphite triester during synthesis. It is readily removed by β-elimination under basic conditions.
-
Exocyclic Amine Protection: The exocyclic amino groups of adenosine (A), cytidine (C), and guanosine (G) are protected to prevent side reactions during phosphoramidite activation and coupling. To facilitate rapid deprotection, acyl protecting groups such as acetyl (Ac) for C, and phenoxyacetyl (Pac) or dimethylformamidine (dmf) for A and G are commonly employed.[7] These are more labile than the standard protecting groups used in DNA synthesis.[7]
Workflow for Solid-Phase RNA Synthesis
The synthesis of RNA on a solid support follows a cyclic four-step process analogous to DNA synthesis, employing phosphoramidite chemistry.[8][9]
Caption: Automated cycle of solid-phase RNA synthesis.
Protocol 1: Automated Solid-Phase Synthesis of RNA (TBDMS Chemistry)
This protocol outlines a typical cycle on an automated DNA/RNA synthesizer.
Materials:
-
TBDMS-protected A, C, G, U phosphoramidites (0.1 M in anhydrous acetonitrile)
-
Activator: 5-Ethylthio-1H-tetrazole (ETT, 0.25 M in anhydrous acetonitrile)
-
Deblocking solution: 3% Trichloroacetic acid (TCA) or Dichloroacetic acid (DCA) in dichloromethane (DCM)
-
Capping A: Acetic anhydride/Pyridine/THF
-
Capping B: 16% N-Methylimidazole in THF
-
Oxidizer: 0.02 M Iodine in THF/Water/Pyridine
-
Anhydrous acetonitrile (synthesis grade)
-
Controlled Pore Glass (CPG) solid support pre-loaded with the first nucleoside
Procedure:
-
Deblocking (Detritylation): The DMT group is removed from the 5'-hydroxyl of the support-bound nucleoside by treating with the deblocking solution. The orange-colored trityl cation released is monitored to determine coupling efficiency.
-
Coupling: The next RNA phosphoramidite monomer and activator are delivered to the synthesis column. The activator protonates the diisopropylamino group of the phosphoramidite, forming a highly reactive intermediate that couples with the free 5'-hydroxyl group. A longer coupling time (e.g., 6-12 minutes) is often required for TBDMS-protected monomers compared to DNA synthesis to overcome steric hindrance.[1]
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping reagents. This prevents the formation of deletion mutants (n-1 sequences) in subsequent cycles.
-
Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphate triester using the iodine solution.
-
Iteration: Steps 1-4 are repeated for each subsequent monomer in the desired RNA sequence.
Cleavage and Deprotection: Releasing the Synthetic RNA
Following synthesis, the RNA oligonucleotide must be cleaved from the solid support and all protecting groups removed. This is a critical multi-step process.[10]
Caption: Post-synthesis cleavage and deprotection workflow.
Protocol 2: Two-Step Deprotection of RNA (TBDMS Chemistry)
Step 1: Cleavage from Support and Removal of Base/Phosphate Protecting Groups
This step utilizes a basic solution to cleave the ester linkage holding the RNA to the CPG support and to remove the cyanoethyl groups from the phosphates and the acyl groups from the nucleobases.
Materials:
-
Ammonium hydroxide/Methylamine (AMA) solution (1:1 v/v) OR Ethanolic Methylamine (EMAM)
-
Anhydrous Triethylamine trihydrofluoride (TEA·3HF) in N-methyl-2-pyrrolidinone (NMP) OR 1M Tetrabutylammonium fluoride (TBAF) in THF
-
Quenching buffer (e.g., 1.5M Ammonium Bicarbonate)
-
Sterile, nuclease-free microcentrifuge tubes
Procedure:
-
Transfer the CPG support from the synthesis column to a 2 mL screw-cap tube.
-
Incubate the mixture at 65°C for 10-20 minutes.
-
Allow the tube to cool to room temperature. Transfer the supernatant containing the cleaved, 2'-O-protected RNA to a new tube.
-
Rinse the CPG with 0.5 mL of the same deprotection solution and combine the supernatants.
-
Dry the combined solution completely in a vacuum concentrator.
Expert Insight: AMA and EMAM are preferred over traditional ammonium hydroxide/ethanol mixtures as they significantly reduce the time required for deprotection of the base-labile protecting groups.[4][5][7]
Step 2: Removal of the 2'-O-TBDMS Protecting Groups
This is the final deprotection step, specifically targeting the silyl ethers.
Procedure:
-
Resuspend the dried, 2'-O-protected RNA pellet in a solution of TEA·3HF/NMP or TBAF in THF. A common formulation is 250 µL of a solution containing 1.5 mL NMP, 750 µL TEA, and 1.0 mL TEA·3HF.[7]
-
Incubate at 65°C for 1.5 to 2.5 hours.[7]
-
Quench the reaction by adding a suitable quenching buffer, such as 1.5 M ammonium bicarbonate.
-
The crude, fully deprotected RNA is now ready for purification. Desalting is often required prior to purification to remove fluoride salts.[7]
Trustworthiness Check: It is crucial that the desilylation reaction is performed under anhydrous conditions, as water can lead to incomplete deprotection and degradation of the RNA.[7]
Purification of Synthetic RNA
Purification is essential to isolate the full-length RNA product from truncated sequences and other impurities generated during synthesis and deprotection.[12] High-Performance Liquid Chromatography (HPLC) is the method of choice for obtaining high-purity RNA.[13]
| Purification Method | Principle | Best For |
| Anion-Exchange HPLC | Separation based on the negative charge of the phosphate backbone. | High-resolution separation of full-length product from shorter failure sequences.[7] |
| Ion-Pair Reversed-Phase HPLC | An ion-pairing agent (e.g., triethylammonium acetate) is added to the mobile phase to neutralize the charge on the RNA, allowing for separation based on hydrophobicity. | Excellent for both analysis and purification. Can also be used for "DMT-on" purification, where the hydrophobicity of the 5'-DMT group on the full-length product aids in separation. |
| Polyacrylamide Gel Electrophoresis (PAGE) | Separation based on size and charge. | Purification of longer RNA sequences and ribozymes. |
Conclusion
The solid-phase synthesis of RNA using silyl protecting groups, particularly TBDMS and TOM, is a robust and well-established methodology. A thorough understanding of the underlying chemistry, a carefully chosen protecting group strategy, and optimized deprotection and purification protocols are paramount to achieving high yields of pure, functional RNA oligonucleotides. This guide provides the foundational knowledge and practical protocols to empower researchers in the fields of molecular biology, drug discovery, and synthetic biology to successfully synthesize custom RNA sequences for their specific applications.
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RNA oligonucleotide synthesis. ATDBio. [Link]
-
Procedure for the synthesis, deprotection and isolation of RNA using TOM-protected monomers. Glen Research. [Link]
-
Wincott, F., DiRenzo, A., Shaffer, C., Grimm, S., Tracz, D., Workman, C., Sweedler, D., Scaringe, S. (1995). Synthesis, deprotection, analysis and purification of RNA and ribozymes. Nucleic Acids Research, 23(14), 2677–2684. [Link]
-
The Chemical Synthesis of Long and Highly Modified RNA using 2'-ACE Chemistry. Technology Networks. [Link]
-
RNA Synthesis - Options for 2'-OH Protection. Glen Research Glen Report 4.1. [Link]
-
Procedure for the synthesis, deprotection and isolation of RNA using TOM-protected monomers. Massachusetts Biotechnology Council. [Link]
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Gasparutto, D., & Perigault, M. (2012). RNA synthesis using 2'-O-(tert-butyldimethylsilyl) protection. Methods in Molecular Biology, 848, 13–35. [Link]
-
Prakash, T. P., et al. (2021). Innovative 2′-O-Imino-2-propanoate-Protecting Group for Effective Solid-Phase Synthesis and 2′-O-Deprotection of RNA Sequences. Organic Letters, 23(7), 2548–2553. [Link]
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Procedure for the synthesis and deprotection of Synthetic RNA. Glen Research Glen Report 19.2. [Link]
-
Oligonucleotide Purification. Phenomenex. [Link]
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Purification of Single-Stranded RNA Oligonucleotides Using High-Performance Liquid Chromatography. Agilent. [Link]
-
Application Note — RNA Synthesis. Glen Research Glen Report 36.1. [Link]
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Synthesis, deprotection, analysis and purification of RNA and ribozymes. ResearchGate. [Link]
-
A Simple Guide to Phosphoramidite Chemistry and How it Fits in Twist Bioscience's Commercial Engine. Twist Bioscience. [Link]
-
Deprotection Guide. Glen Research. [Link]
-
Overview and Recent Advances in the Purification and Isolation of Therapeutic Oligonucleotides. ACS Publications. [Link]
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Jaworska, M., et al. (2019). Synthesis of Nucleobase-Modified RNA Oligonucleotides by Post-Synthetic Approach. Molecules, 24(17), 3143. [Link]
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Srivastava, S. C., et al. (2008). RNA Synthesis: phosphoramidites for RNA synthesis in the reverse direction. Highly efficient synthesis and application to convenient introduction of ligands, chromophores and modifications of synthetic RNA at the 3'-end. Nucleic Acids Symposium Series, 52(1), 103–104. [Link]
-
Oligonucleotide synthesis and purification. Cytiva. [Link]
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Kumar, R., & Guzaev, A. P. (2013). Synthesis of DNA/RNA and Their Analogs via Phosphoramidite and H-Phosphonate Chemistries. Molecules, 18(12), 14267–14309. [Link]
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Application Notes and Protocols for the Enzymatic Synthesis of RNA using Protected Nucleosides
Abstract
The burgeoning field of RNA therapeutics and diagnostics necessitates robust and scalable methods for the synthesis of high-purity RNA molecules. While chemical synthesis has been a cornerstone, enzymatic approaches offer significant advantages in terms of yield, length of constructs, and the ability to incorporate a diverse range of modifications under milder conditions. This guide provides an in-depth exploration of the enzymatic synthesis of RNA, with a particular focus on the strategic use of protected nucleosides to control the polymerization process. We will delve into the rationale behind experimental design, provide detailed, field-proven protocols, and discuss critical considerations for producing functionally active RNA for research and drug development.
Introduction: The Paradigm Shift Towards Enzymatic RNA Synthesis
For decades, the chemical synthesis of RNA via phosphoramidite chemistry has been the standard. However, this method faces limitations in producing long RNA strands (>100 nucleotides) and can involve harsh chemical conditions that may damage the RNA molecule.[1] Enzymatic synthesis, primarily driven by bacteriophage RNA polymerases such as T7, has emerged as a powerful alternative, particularly for the large-scale production of messenger RNA (mRNA) and other long RNA molecules.[2][3]
The core of template-dependent enzymatic RNA synthesis lies in the transcription of a DNA template into a complementary RNA strand by an RNA polymerase. This process, known as in vitro transcription (IVT), offers high fidelity and the ability to generate large quantities of RNA. Furthermore, the enzymatic toolbox has expanded to include engineered DNA polymerases and template-independent polymerases, enabling the synthesis of highly customized and modified RNA sequences.[4][5] The growing demand for RNA-based therapeutics, including mRNA vaccines and gene therapies, has significantly accelerated the development and adoption of these enzymatic methods.[6]
A key challenge in RNA synthesis, both chemical and enzymatic, is the presence of the 2'-hydroxyl group on the ribose sugar. This reactive group can interfere with the desired 3'-5' phosphodiester bond formation. The strategic use of protecting groups for the 2'-hydroxyl is therefore a critical aspect of controlled RNA synthesis.
The Critical Role of 2'-Hydroxyl Protecting Groups
The 2'-hydroxyl group of the ribonucleoside is a double-edged sword. While essential for the structure and function of RNA, its reactivity can lead to undesired side reactions during synthesis, such as 2'-5' phosphodiester linkages and strand cleavage. To ensure the regioselective formation of the correct 3'-5' linkage, the 2'-hydroxyl group is often protected.
Rationale for 2'-Hydroxyl Protection
The primary reasons for employing 2'-hydroxyl protecting groups in RNA synthesis are:
-
Preventing 2' to 3' Isomerization: During phosphoramidite activation in chemical synthesis, the 2'-hydroxyl can attack the phosphite intermediate, leading to a mixture of 2'-5' and 3'-5' linkages.
-
Controlling Polymerization in Template-Independent Synthesis: In stepwise enzymatic synthesis, a reversible terminator with a 2'- or 3'-blocking group can be used to add a single nucleotide at a time.[1]
-
Enhancing Solubility and Handling: Certain protecting groups can improve the solubility of nucleoside triphosphates (NTPs) in organic solvents used in some synthesis methodologies.
Common 2'-Hydroxyl Protecting Groups
Several protecting groups have been developed, each with its own advantages and deprotection conditions. The choice of protecting group is critical and depends on the specific synthesis strategy and the desired final product.
| Protecting Group | Abbreviation | Key Features & Deprotection Conditions |
| tert-Butyldimethylsilyl | TBDMS or TBS | Widely used in chemical synthesis. Removed by fluoride ions (e.g., TBAF or TEAHF).[7][8][9] Can be sterically hindering, affecting coupling efficiency.[10] |
| Triisopropylsilyloxymethyl | TOM | Offers reduced steric hindrance compared to TBDMS due to a spacer, leading to higher coupling yields and suitability for synthesizing long RNA molecules.[10] Removed under similar fluoride-based conditions as TBDMS. |
| 2'-bis(acetoxyethoxy)-methyl ether | 2'-ACE | An acid-labile orthoester protecting group that allows for rapid and mild deprotection in aqueous buffers, resulting in high-purity, long RNA oligos.[11] |
| 2-Cyanoethoxymethyl | CEM | Offers low steric hindrance, leading to high coupling yields.[12] |
Template-Dependent Enzymatic RNA Synthesis: In Vitro Transcription (IVT)
IVT is the most common method for synthesizing large amounts of RNA from a DNA template. The workhorse enzyme for this process is typically T7 RNA polymerase due to its high processivity and specificity for its promoter sequence.[13]
Workflow for In Vitro Transcription
The overall workflow for IVT involves several key steps, from template preparation to the final purified RNA product.
Caption: Workflow for Template-Dependent Enzymatic RNA Synthesis.
Protocol: Standard In Vitro Transcription using T7 RNA Polymerase
This protocol is designed for a standard 20 µL IVT reaction. It can be scaled up as needed.
Materials:
-
Linearized DNA template with a T7 promoter (0.5-1 µg)
-
Nuclease-free water
-
10X T7 Reaction Buffer
-
Ribonucleoside Triphosphates (NTPs) (ATP, GTP, CTP, UTP at 100 mM each)
-
T7 RNA Polymerase
-
RNase Inhibitor
-
DNase I (RNase-free)
Procedure:
-
Reaction Setup: Thaw all reagents on ice. In a nuclease-free microcentrifuge tube, assemble the following reaction components at room temperature in the order listed:
-
Nuclease-free water to a final volume of 20 µL
-
2 µL of 10X T7 Reaction Buffer
-
2 µL of each 100 mM NTP (final concentration of 10 mM each)
-
X µL of linearized DNA template (0.5-1 µg)
-
1 µL of RNase Inhibitor
-
2 µL of T7 RNA Polymerase
-
-
Incubation: Mix the components gently by flicking the tube and centrifuge briefly to collect the reaction at the bottom. Incubate at 37°C for 2 to 4 hours. For longer transcripts, the incubation time can be extended.
-
Template Removal: Add 1 µL of RNase-free DNase I to the reaction mixture. Mix gently and incubate at 37°C for 15-30 minutes to digest the DNA template.
-
Stopping the Reaction: The reaction can be stopped by adding EDTA to a final concentration of 25 mM or by proceeding directly to purification.
Causality Behind Experimental Choices:
-
Order of Addition: Assembling the reaction at room temperature and adding the polymerase last minimizes the risk of premature transcription initiation.
-
RNase Inhibitor: This is crucial to prevent degradation of the newly synthesized RNA by contaminating ribonucleases.
-
DNase I Treatment: Complete removal of the DNA template is essential for many downstream applications, such as RT-PCR or when using the RNA for therapeutic purposes.
Incorporating Modified Nucleosides
A significant advantage of enzymatic synthesis is the ability to incorporate modified NTPs to confer desirable properties to the RNA, such as increased stability or reduced immunogenicity.[2] T7 RNA polymerase can tolerate a range of modifications on the nucleobase and the ribose sugar.[14][15] However, some bulky modifications may reduce the efficiency of transcription.[15] It is often necessary to optimize the concentration of modified NTPs and the overall reaction conditions.
Engineered DNA polymerases, such as Therminator DNA polymerase, have also been shown to be effective in synthesizing RNA and incorporating modified ribonucleotides.[16][17] These enzymes can sometimes exhibit higher tolerance for bulky adducts compared to T7 RNA polymerase.[4]
Post-Transcriptional Modifications: Capping and Tailing
For eukaryotic applications, particularly for mRNA that will be translated into protein, two key post-transcriptional modifications are essential: the addition of a 5' cap and a 3' poly(A) tail.
The 5' Cap: A Gateway for Translation
The 5' cap is a modified guanine nucleotide (7-methylguanylate, m7G) added to the 5' end of the mRNA via a 5'-5' triphosphate linkage.[18] This structure is critical for:
-
Initiation of Translation: The cap is recognized by the cap-binding complex, which is essential for recruiting the ribosome to the mRNA.
-
mRNA Stability: The cap protects the mRNA from degradation by 5' exonucleases.
-
Splicing and Nuclear Export: The cap plays a role in the proper processing and transport of the mRNA from the nucleus to the cytoplasm.
Enzymatic Capping:
Post-transcriptional capping is typically carried out using capping enzymes, such as the Vaccinia Capping Enzyme (VCE) or Faustovirus Capping Enzyme (FCE).[19][] These enzymes catalyze the addition of the m7G cap in a series of reactions.[18]
Alternatively, co-transcriptional capping can be achieved by including cap analogs in the IVT reaction.[19]
The 3' Poly(A) Tail: Enhancing Stability and Translational Efficiency
The poly(A) tail is a long stretch of adenosine nucleotides added to the 3' end of the mRNA.[21] This tail is crucial for:
-
mRNA Stability: The poly(A) tail protects the mRNA from degradation by 3' exonucleases.[22]
-
Translational Efficiency: The poly(A)-binding protein (PABP) binds to the poly(A) tail and interacts with translation initiation factors at the 5' cap, leading to a circularization of the mRNA that enhances translation.
-
Nuclear Export: The poly(A) tail is also involved in the export of the mRNA from the nucleus.
Enzymatic Polyadenylation:
A poly(A) tail can be added to the in vitro transcribed RNA using E. coli Poly(A) Polymerase.[23][24] This enzyme uses ATP as a substrate to add a poly(A) tail to the 3' end of the RNA in a template-independent manner. The length of the poly(A) tail can be controlled by adjusting the reaction time, enzyme concentration, and ATP concentration.[23]
Protocol: Enzymatic Capping and Poly(A) Tailing
This protocol assumes the starting material is the unpurified product from the IVT and DNase I treatment step.
Materials:
-
IVT reaction product
-
Vaccinia Capping Enzyme
-
10X Capping Buffer
-
GTP (10 mM)
-
S-adenosylmethionine (SAM) (32 mM)
-
E. coli Poly(A) Polymerase
-
10X Poly(A) Polymerase Reaction Buffer
-
ATP (10 mM)
-
RNase Inhibitor
Procedure:
-
Capping Reaction:
-
To the 21 µL IVT/DNase I reaction, add:
-
2.5 µL of 10X Capping Buffer
-
1.25 µL of 10 mM GTP
-
0.5 µL of 32 mM SAM
-
1 µL of Vaccinia Capping Enzyme
-
0.5 µL of RNase Inhibitor
-
-
Incubate at 37°C for 30-60 minutes.
-
-
Poly(A) Tailing Reaction:
-
The poly(A) tailing reaction can often be performed directly in the capping reaction mixture.[25]
-
Add the following to the capping reaction:
-
3.5 µL of 10X Poly(A) Polymerase Reaction Buffer
-
3.5 µL of 10 mM ATP
-
1 µL of E. coli Poly(A) Polymerase
-
-
Incubate at 37°C for 30-60 minutes.
-
Template-Independent Enzymatic RNA Synthesis
Recent advances have led to the development of template-independent enzymatic methods for RNA synthesis. This approach allows for the controlled, stepwise addition of nucleotides, offering precise sequence control and the ability to incorporate multiple, different modifications. This is often achieved using engineered polymerases and reversible terminator nucleotides.[5]
Workflow for Template-Independent Synthesis
This method involves a cyclical process of nucleotide addition and deprotection of a blocking group.
Caption: Workflow for Template-Independent Enzymatic RNA Synthesis.
This method, while offering exceptional control, is currently more suited for the synthesis of shorter, highly modified oligonucleotides due to the cyclical nature of the process.
Purification and Quality Control of Synthesized RNA
Regardless of the synthesis method, the final RNA product must be purified to remove enzymes, unincorporated NTPs, the DNA template, and any aborted transcripts. The purity of the RNA is critical for its biological activity and to avoid off-target effects in therapeutic applications.
Purification Methods
Several methods can be used for RNA purification, and the choice depends on the scale of the synthesis and the required purity.
| Purification Method | Principle | Advantages | Disadvantages |
| Phenol-Chloroform Extraction | Differential partitioning of macromolecules. RNA remains in the aqueous phase.[26] | High recovery and effective removal of proteins. | Use of hazardous organic solvents. |
| Alcohol Precipitation | RNA is precipitated out of solution with ethanol or isopropanol in the presence of salt.[26] | Simple, effective for concentrating RNA. | May not efficiently remove all unincorporated NTPs. |
| Spin Column Chromatography | RNA binds to a silica membrane in the presence of chaotropic salts. Impurities are washed away, and pure RNA is eluted. | Rapid, easy to use, and avoids hazardous solvents. | Can have limitations on the length of RNA that can be efficiently purified. |
| HPLC (High-Performance Liquid Chromatography) | Separation based on charge (anion-exchange) or hydrophobicity (reverse-phase). | High-resolution separation, providing very pure RNA. | Requires specialized equipment and expertise. |
For many research applications, a combination of DNase treatment followed by spin column purification is sufficient. For therapeutic-grade RNA, more stringent purification methods like HPLC are often required.
Quality Control
After purification, it is essential to assess the quality of the synthesized RNA.
-
Quantification: The concentration of the RNA can be determined by measuring the absorbance at 260 nm (A260) using a spectrophotometer.
-
Purity: The purity is assessed by the A260/A280 ratio, which should be ~2.0 for pure RNA.
-
Integrity: The integrity of the RNA can be analyzed by denaturing agarose gel electrophoresis or by using a microfluidics-based system (e.g., Agilent Bioanalyzer). This will reveal the size of the transcript and the presence of any degradation or aborted sequences.
-
Sequence Verification: For shorter RNAs, the sequence can be verified by mass spectrometry or sequencing.
Applications in Research and Drug Development
The ability to synthesize high-quality, modified RNA has opened up numerous applications:
-
mRNA Vaccines and Therapeutics: Enzymatically synthesized mRNA is the basis for several approved vaccines and is being explored for a wide range of therapeutic applications.[2][27]
-
RNA Interference (RNAi): Synthetic small interfering RNAs (siRNAs) are used to silence specific genes and are being developed as therapeutics.[6]
-
CRISPR-Cas9 Gene Editing: Synthetic guide RNAs are essential components of the CRISPR-Cas9 system for targeted gene editing.[6]
-
RNA Aptamers: These are short RNA molecules that can bind to specific targets and are used in diagnostics and as therapeutic agents.[6]
-
In Vitro Translation: Synthetic mRNAs are used to produce proteins in cell-free systems.
-
Structural Biology: Large quantities of pure RNA are required for structural studies by X-ray crystallography or NMR.
Conclusion and Future Perspectives
Enzymatic synthesis, particularly with the strategic use of protected nucleosides, has become an indispensable tool for producing a wide variety of RNA molecules. The methods described in this guide provide a robust foundation for researchers and drug developers. The field continues to evolve, with ongoing efforts to develop novel enzymes with improved efficiency and substrate tolerance, as well as more efficient and "greener" synthesis and purification strategies.[28] These advancements will undoubtedly further expand the reach and impact of RNA-based technologies in medicine and biotechnology.
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purification of RNA synthesized with 3',5'-O-(1,1,3,3-Tetraisopropyl-1,3-disiloxanediyl)uridine
Application Note & Protocols: A Guide to the Purification of Chemically Synthesized RNA
Abstract
The chemical synthesis of ribonucleic acids (RNA) is a cornerstone of modern molecular biology, enabling advancements in therapeutics, diagnostics, and fundamental research. The process relies on a sophisticated orchestration of protecting groups to ensure sequence-specific chain elongation. Monomers used in this process, such as those derived from 3',5'-O-(1,1,3,3-Tetraisopropyl-1,3-disiloxanediyl)uridine, are part of a broader strategy that culminates in a crude product containing the desired full-length RNA sequence amidst a collection of impurities. These contaminants include truncated sequences (failure sequences), byproducts from cleavage and deprotection steps, and residual protecting groups.[1] Achieving high purity is not merely a recommendation but a stringent requirement for the functionality and safety of the RNA in downstream applications.
This guide provides an in-depth examination of the post-synthesis workflow, focusing on the critical steps of deprotection and purification. We will dissect the chemical logic behind each procedure, offering detailed, field-proven protocols for High-Performance Liquid Chromatography (HPLC) and Solid-Phase Extraction (SPE). Our objective is to equip researchers, scientists, and drug development professionals with the expertise to navigate the complexities of RNA purification and consistently obtain high-purity oligonucleotides suitable for the most demanding applications.
The Imperative of Purity: Understanding the Post-Synthesis Landscape
Solid-phase synthesis of RNA is a powerful and efficient methodology.[2] However, even with coupling efficiencies exceeding 99%, the synthesis of a 25-mer oligonucleotide will yield less than 80% of the desired full-length product. The resulting crude mixture is heterogeneous, containing not only the target molecule but also a variety of closely related impurities that can interfere with experimental outcomes.[3]
The Role of Protecting Groups in RNA Synthesis
To achieve directional, sequence-specific synthesis, reactive functional groups on the nucleoside phosphoramidites must be temporarily blocked. The key protecting groups encountered on the crude, support-bound oligonucleotide are:
-
5'-Hydroxyl: A dimethoxytrityl (DMT) group, which is cleaved at the start of each coupling cycle. It is often left on after the final coupling step ("Trityl-On") to serve as a hydrophobic handle for purification.[4]
-
2'-Hydroxyl: This is the most distinctive feature of RNA synthesis. A bulky silyl ether, typically a tert-butyldimethylsilyl (TBDMS) group, is used to prevent branching and phosphodiester cleavage during synthesis.[5] Its removal is a critical and often challenging step in the deprotection process.
-
Exocyclic Amines: Acyl protecting groups such as benzoyl (Bz), acetyl (Ac), or isobutyryl (iBu) are used to protect the exocyclic amines of Adenine, Cytosine, and Guanine from undesired side reactions.[6]
-
Phosphate Group: A 2-cyanoethyl (CE) group protects the phosphite triester during coupling, which is later oxidized to a phosphate triester.
The successful purification of the target RNA molecule is contingent on the complete and strategic removal of these groups.
Primary Sources of Impurities
The main contaminants that must be removed from the crude synthetic RNA product include:
-
Truncated Sequences (n-1, n-2, etc.): These "shortmers" arise from incomplete coupling at one or more steps in the synthesis.
-
Residual Protecting Groups: Incomplete removal of base, phosphate, or 2'-hydroxyl protecting groups can lead to modified oligonucleotides with altered properties.[1]
-
Byproducts of Deprotection: Small molecules generated during the cleavage and deprotection steps (e.g., acrylonitrile) must be removed.
-
Phosphodiester Isomers: Under non-optimal deprotection conditions, migration of the phosphate linkage from the intended 3'-5' position to a 2'-5' position can occur, particularly after premature loss of the 2'-O-TBDMS group.[5]
The overall purification strategy is designed to systematically eliminate these impurities, as illustrated in the workflow below.
Figure 1: A high-level overview of the workflow from synthesis to high-purity RNA.
The Deprotection Workflow: A Two-Stage Chemical Process
Deprotection is a critical precursor to purification, involving the sequential removal of the various protecting groups under specific chemical conditions. Synthesis and deprotection of RNA is generally considered more complex than that of DNA.[7]
Stage 1: Cleavage and Base/Phosphate Deprotection
The first deprotection step uses a strong base to achieve three simultaneous goals: cleavage of the oligonucleotide from the solid support, removal of the cyanoethyl phosphate protecting groups, and removal of the exocyclic amine protecting groups on the bases.
Causality: A concentrated solution of aqueous ammonia and/or other amines is used. The high pH and nucleophilicity of the amine hydrolyze the ester linkage to the solid support and the acyl groups on the nucleobases. The cyanoethyl group is removed via a β-elimination reaction. A mixture of ammonium hydroxide and ethanol is often used to account for the hydrophobicity of the bulky silyl groups still present on the RNA.[8]
Protocol 2.1: Cleavage and Base/Phosphate Deprotection
-
Remove the synthesis column from the synthesizer and carefully extrude the solid support into a 2 mL screw-cap vial.
-
Add 1.0 - 1.5 mL of a 3:1 (v/v) mixture of concentrated ammonium hydroxide and absolute ethanol.[8]
-
Seal the vial tightly and incubate at 55°C for 12-16 hours. For sensitive modifications, incubation at room temperature for 24 hours may be required.[8]
-
After incubation, cool the vial completely (e.g., in a freezer for 2 hours) to prevent splashing during subsequent steps.[8]
-
Carefully transfer the supernatant containing the cleaved and partially deprotected RNA to a new tube.
-
Lyophilize the solution to complete dryness in a speed vacuum concentrator. The resulting pellet contains the RNA with only the 2'-O-TBDMS groups remaining.
Stage 2: 2'-Hydroxyl Silyl Group Deprotection
This is the most delicate step in the process. It requires a fluoride source to specifically cleave the silicon-oxygen bond of the TBDMS ether without damaging the RNA phosphodiester backbone.
Causality: The high affinity of fluoride ions for silicon makes them ideal for this task. Reagents like triethylamine trihydrofluoride (TEA·3HF) or tetrabutylammonium fluoride (TBAF) are commonly used. The reaction is typically performed in an anhydrous organic solvent like dimethyl sulfoxide (DMSO) to ensure the solubility of the oligonucleotide.[7][9] It is crucial to manage this reaction carefully, as prolonged exposure or harsh conditions can lead to chain cleavage or 2'-3' phosphate migration, compromising the integrity of the final product.[5]
Figure 2: The two-stage process for the complete deprotection of synthetic RNA.
Protocol 2.2: 2'-O-TBDMS Group Deprotection
-
Completely dissolve the dried RNA pellet from Protocol 2.1 in 115 µL of anhydrous DMSO. If necessary, gently heat at 65°C for up to 5 minutes to aid dissolution.[7]
-
To the DMSO/RNA solution, add 60 µL of triethylamine (TEA) and mix gently.[7]
-
Add 75 µL of triethylamine trihydrofluoride (TEA·3HF). Mix thoroughly by gentle vortexing.[7]
-
After incubation, cool the reaction to room temperature.
-
Quench the reaction by adding an appropriate quenching buffer (e.g., 1.75 mL of butanol or a commercially available quenching buffer).
-
Precipitate the RNA by cooling at -20°C or -80°C for at least 1 hour.
-
Pellet the RNA by centrifugation (e.g., >12,000 x g for 30 minutes).
-
Carefully decant the supernatant and wash the pellet with 70% ethanol to remove residual salts.
-
Dry the RNA pellet. The sample is now fully deprotected and ready for purification.
Purification Strategies for Deprotected RNA
Following deprotection, the crude RNA mixture must be purified to isolate the full-length product. High-performance liquid chromatography (HPLC) is the method of choice when high purity is required.[3]
Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC)
IP-RP-HPLC is a powerful technique for purifying oligonucleotides. It provides high resolution and is capable of separating the full-length product from shorter failure sequences.[3]
Principle of Separation: This method uses a non-polar stationary phase (e.g., C8 or C18). The negatively charged phosphate backbone of RNA makes it highly polar and thus poorly retained. To overcome this, an ion-pairing reagent, such as triethylammonium acetate (TEAA), is added to the mobile phase.[10] The positively charged triethylammonium ions form a neutral complex with the phosphate backbone, increasing the overall hydrophobicity of the RNA molecule.[3] Retention on the column is now proportional to the length of the oligonucleotide (more phosphate groups = more ion pairs = greater retention). Elution is achieved by increasing the concentration of an organic solvent like acetonitrile.
Protocol 3.1: Preparative IP-RP-HPLC Purification
-
Sample Preparation: Resuspend the dried, deprotected RNA pellet in an appropriate volume of Mobile Phase A (see Table 2).
-
HPLC System Setup: Equilibrate the preparative HPLC system, equipped with a suitable C18 column, with the initial mobile phase conditions.
-
Injection: Inject the prepared RNA sample onto the column.
-
Elution: Run a shallow gradient of increasing acetonitrile concentration to elute the oligonucleotides. A typical gradient might increase by 0.5-1.0% of Mobile Phase B per minute.[3]
-
Fraction Collection: Monitor the column eluent at 260 nm and collect fractions corresponding to the main peak, which represents the full-length RNA product.
-
Analysis: Analyze a small aliquot of the collected fractions by analytical HPLC or mass spectrometry to confirm purity.
-
Pooling and Desalting: Pool the pure fractions and remove the acetonitrile and volatile TEAA salt by lyophilization.
Solid-Phase Extraction (SPE) for Desalting and Cleanup
SPE is a rapid and effective method for removing salts and other small-molecule impurities from the deprotected RNA sample.[1] It is particularly useful as a final clean-up step after HPLC or for applications where the highest resolution is not required.
Principle of Separation: Reversed-phase SPE cartridges operate on the same principle as RP-HPLC. The RNA is retained on a hydrophobic sorbent while aqueous-soluble impurities (salts) are washed away. The purified RNA is then eluted with an organic solvent.[4]
Protocol 3.2: SPE Desalting
-
Cartridge Conditioning: Condition a reversed-phase SPE cartridge (e.g., C18) by washing sequentially with 100% acetonitrile and then with deionized water or a low-salt buffer.
-
Sample Loading: Dissolve the RNA sample in deionized water and load it onto the conditioned cartridge.
-
Washing: Wash the cartridge with several volumes of deionized water to remove all salts and other hydrophilic impurities.
-
Elution: Elute the desalted RNA from the cartridge using an aqueous solution of acetonitrile (e.g., 50% acetonitrile in water).
-
Drying: Lyophilize the eluted sample to obtain the purified, desalted RNA pellet.
Data Presentation & Quality Control
The choice of purification method depends on the scale of synthesis and the purity required for the intended application.
Table 1: Comparison of Common RNA Purification Techniques
| Feature | IP-RP-HPLC | Anion-Exchange (IE-HPLC) | Solid-Phase Extraction (SPE) | Polyacrylamide Gel (PAGE) |
| Principle | Hydrophobicity (Length) | Net Charge (Length) | Hydrophobicity | Molecular Weight (Size) |
| Typical Purity | >85-95% | >90% | 65-80% (Trityl-On) | >95% |
| Resolution | High | High | Low to Medium | Very High |
| Primary Use | High-purity therapeutic & research-grade RNA | Purification of structured RNA, resolving charge variants | Desalting, initial cleanup, Trityl-On purification[4] | Highest purity for structural biology, low yield[4] |
| Throughput | Low to Medium | Low to Medium | High | Low |
Table 2: Typical Parameters for Preparative IP-RP-HPLC
| Parameter | Recommended Setting | Rationale |
| Column | Reversed-phase C18 or Polystyrene-divinylbenzene (PLRP-S)[3] | Provides robust hydrophobic interaction for oligonucleotide separation. |
| Mobile Phase A | 100 mM Triethylammonium Acetate (TEAA), pH 7.0 | Aqueous buffer containing the ion-pairing reagent. |
| Mobile Phase B | 100 mM TEAA in 50-75% Acetonitrile[10] | Organic modifier for eluting the retained RNA. |
| Flow Rate | Dependent on column diameter (e.g., 4-10 mL/min for 10 mm ID) | Optimized for separation efficiency and run time. |
| Temperature | 50-65 °C | Elevated temperature disrupts secondary structures, improving peak shape. |
| Detection | UV at 260 nm | Standard wavelength for nucleic acid detection. |
| Gradient | Shallow gradient (e.g., 10-30% B over 40 min) | Shallow gradients are critical for resolving long oligonucleotides and n-1 species.[3] |
Final Quality Control: The purity of the final RNA product must be rigorously assessed.
-
Analytical HPLC (IP-RP or IE): Confirms the percentage of the full-length product.
-
Mass Spectrometry (LC-MS): Verifies the molecular weight and confirms the identity of the synthesized sequence.
-
Denaturing PAGE: An orthogonal method to assess purity based on size, capable of resolving single-base differences.
Conclusion
The purification of chemically synthesized RNA is a multi-step process that is as critical as the synthesis itself. A thorough understanding of the deprotection chemistry, combined with the strategic application of powerful chromatographic techniques like IP-RP-HPLC, is essential for isolating the target full-length oligonucleotide from a complex mixture of impurities. By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers can confidently produce the high-purity RNA required to drive innovation in therapy, diagnostics, and beyond.
References
-
Agilent Technologies, Inc. (2021). Purification of Single-Stranded RNA Oligonucleotides Using High-Performance Liquid Chromatography. Agilent Application Note. Available at: [Link]
-
Phenomenex. Oligonucleotide Purification. Phenomenex Inc. Available at: [Link]
-
Duffy, E. E., & Rutenberg, M. (2018). Isolation of Newly Transcribed RNA Using the Metabolic Label 4-thiouridine. In RNA Processing (pp. 1-11). Humana Press, New York, NY. Available at: [Link]
-
Motorin, Y., & Helm, M. (2019). Pseudouridines in RNAs: switching atoms means shifting paradigms. The FEBS Journal, 286(12), 2310-2329. Available at: [Link]
-
Barber, I., et al. (2017). Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism. Journal of Visualized Experiments, (125), e55920. Available at: [Link]
-
Glen Research. (2017). Technical Brief - Procedure for the synthesis and deprotection of Synthetic RNA. Glen Report 19.22. Available at: [Link]
-
Nacalai USA, Inc. HPLC Purification of mRNA with Reverse Phase and Size Exclusion Chromatography. Nacalai Tesque, Inc. Available at: [Link]
-
Galloway, A., et al. (2022). N1-methyl-pseudouridine is incorporated with higher fidelity than pseudouridine in synthetic RNAs. Nucleic Acids Research, 50(14), 7766–7778. Available at: [Link]
-
Šmíd, M., et al. (2021). Overview and Recent Advances in the Purification and Isolation of Therapeutic Oligonucleotides. Organic Process Research & Development, 25(8), 1739-1753. Available at: [Link]
-
Kofoed, R. H., et al. (2018). Investigation of RNA Synthesis Using 5-Bromouridine Labelling and Immunoprecipitation. Journal of Visualized Experiments, (132), e57056. Available at: [Link]
-
McCarthy, S. M., & Gilar, M. (2022). Hydrophilic-Phase Extraction: A New Avenue of Solid-Phase Extraction for Oligonucleotide Bioanalysis. LCGC North America, 40(2), 70-76. Available at: [Link]
-
Prakash, T. P., & Manoharan, M. (2007). Safe deprotection strategy for the tert-butyldimethylsilyl (TBS) group during RNA synthesis. Current Protocols in Nucleic Acid Chemistry, Chapter 3, Unit 3.9. Available at: [Link]
-
Johnsson, R. A., et al. (2014). An evaluation of selective deprotection conditions for the synthesis of RNA on a light labile solid support. Bioorganic & Medicinal Chemistry Letters, 24(9), 2146-2149. Available at: [Link]
-
Fergione, S., et al. (2022). Synthesis, deprotection, and purification of diphosphorylated RNA oligonucleotides. ChemRxiv. Preprint. Available at: [Link]
-
Wikipedia contributors. (2023). Pseudouridine. Wikipedia, The Free Encyclopedia. Available at: [Link]
-
ATDBio Ltd. RNA oligonucleotide synthesis. The Nucleic Acids Book. Available at: [Link]
-
Zhang, J., et al. (2003). Synthesis, Purification and Crystallization of Guanine-rich RNA Oligonucleotides. Biological Procedures Online, 5(1), 18-26. Available at: [Link]
-
Glen Research. Deprotection Guide. Glen Research Corporation. Available at: [Link]
Sources
- 1. Oligonucleotide Purification: Phenomenex [phenomenex.com]
- 2. Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. atdbio.com [atdbio.com]
- 6. researchgate.net [researchgate.net]
- 7. glenresearch.com [glenresearch.com]
- 8. Synthesis, Purification and Crystallization of Guanine-rich RNA Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. glenresearch.com [glenresearch.com]
- 10. nacalai.com [nacalai.com]
Troubleshooting & Optimization
incomplete deprotection of 3',5'-O-(1,1,3,3-Tetraisopropyl-1,3-disiloxanediyl)uridine
Welcome to the technical support resource for the deprotection of 3',5'-O-(1,1,3,3-Tetraisopropyl-1,3-disiloxanediyl)uridine. The cyclic TIPS (tetraisopropyldisiloxanediyl) group is an exceptionally robust protecting group, prized for its stability in a wide range of synthetic transformations. However, this same stability can render its removal a significant challenge. Incomplete deprotection is a frequent obstacle, leading to low yields and complex purification steps.
This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting strategies, detailed protocols, and answers to frequently asked questions. Our approach is rooted in mechanistic principles to not only solve immediate experimental issues but also to empower you with the knowledge to proactively optimize your synthetic route.
Troubleshooting Guide: Addressing Incomplete Deprotection
This section addresses specific experimental failures in a question-and-answer format, providing causal explanations and actionable solutions.
Question 1: My reaction is sluggish or has stalled. Thin-Layer Chromatography (TLC) analysis shows a significant amount of starting material even after prolonged reaction times. What is going wrong?
This is the most common issue encountered. The root cause often lies in reagent quality, stoichiometry, or reaction conditions that are insufficient to overcome the high steric hindrance of the TIPS group.[1][2]
Potential Causes & Step-by-Step Solutions:
-
Inactive Fluoride Reagent: The primary deprotecting agent, tetrabutylammonium fluoride (TBAF), is highly hygroscopic. Water contamination in the TBAF solution or reaction solvent can significantly reduce its efficacy.[3]
-
Solution A (Reagent Quality Check): Use a freshly opened bottle of anhydrous TBAF (1.0 M in THF). If using an older bottle, consider purchasing a new one. Commercial TBAF solutions will always contain some water, as the fluoride ion is a strong hydrogen bond acceptor.[3]
-
Solution B (Anhydrous Conditions): Ensure your starting material, 3',5'-O-TIPS-uridine, is anhydrous, for instance, by co-evaporating it with dry toluene or pyridine before the reaction.[4] Use freshly distilled, anhydrous THF as the reaction solvent.
-
-
Insufficient Stoichiometry: The bulky isopropyl groups on the silicon atoms shield them from nucleophilic attack. An insufficient amount of the fluoride source will result in an incomplete reaction.
-
Solution: Increase the equivalents of TBAF from the typical 1.1-1.5 eq. to 2.0-3.0 eq. Monitor the reaction by TLC to track the consumption of starting material.
-
-
Inadequate Temperature: While many TBAF deprotections proceed at room temperature, the stability of the TIPS group may require thermal energy.
-
Solution: Gently heat the reaction mixture to 40-50 °C. Be cautious, as higher temperatures can sometimes lead to side reactions depending on the substrate.
-
Troubleshooting Workflow: From Problem to Solution
Sources
- 1. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 2. Effect of uridine protecting groups on the diastereoselectivity of uridine-derived aldehyde 5’-alkynylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tetra-n-butylammonium Fluoride (TBAF) [commonorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
Technical Support Center: 3',5'-O-(1,1,3,3-Tetraisopropyl-1,3-disiloxanediyl)uridine
Welcome to the comprehensive technical support guide for 3',5'-O-(1,1,3,3-Tetraisopropyl-1,3-disiloxanediyl)uridine (TIPDS-uridine). This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the use of this versatile protecting group in nucleoside chemistry. Here, we provide in-depth troubleshooting advice, detailed protocols, and mechanistic insights to ensure the success of your experiments.
Introduction to TIPDS-Uridine Chemistry
The 1,1,3,3-tetraisopropyldisiloxane-1,3-diyl (TIPDS) group is a widely used protecting group for the 3' and 5'-hydroxyls of ribonucleosides, offering a robust scaffold for selective modification of the 2'-hydroxyl group. Its stability under a range of conditions and its reliable deprotection make it a valuable tool in the synthesis of modified oligonucleotides and nucleoside analogs. However, like any chemical transformation, working with TIPDS-uridine is not without its potential pitfalls. This guide will address the most frequently encountered issues, from the initial protection step to deprotection and subsequent modifications.
Frequently Asked Questions (FAQs) and Troubleshooting
Part 1: Protection of Uridine with TIPDS
Question 1: I am getting a low yield of my desired 3',5'-O-TIPDS-uridine. What are the common causes and how can I improve it?
Answer:
Low yields during the protection of uridine with 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane (TIPDSCl₂) are often due to a few key factors:
-
Incomplete reaction: The reaction may not have gone to completion. Ensure you are using a slight excess of TIPDSCl₂ (typically 1.1-1.2 equivalents) and an appropriate base, such as pyridine or imidazole, to neutralize the HCl generated. The reaction should be monitored by Thin Layer Chromatography (TLC) until the starting uridine is consumed.
-
Suboptimal reaction conditions: The reaction is typically performed in anhydrous pyridine at room temperature. Ensure your solvent is completely dry, as moisture will react with TIPDSCl₂.
-
Formation of byproducts: Several side products can form, reducing the yield of the desired product. These include:
-
2',3'-O-TIPDS-uridine: While the 3',5'-isomer is thermodynamically favored, a small amount of the kinetic 2',3'-isomer may form.
-
Oligomeric species: If the concentration of uridine is too high, intermolecular reactions can occur, leading to the formation of oligomeric silyl ethers. It is recommended to perform the reaction at a moderate concentration (e.g., 0.1-0.2 M).
-
Partially protected uridine: Incomplete reaction can lead to the formation of 3'-O- or 5'-O-monosilylated uridine derivatives.
-
Troubleshooting Summary Table:
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction | Increase reaction time, use a slight excess of TIPDSCl₂, and monitor by TLC. |
| Wet reagents/solvents | Use anhydrous pyridine and ensure all glassware is thoroughly dried. | |
| Formation of byproducts | Use appropriate stoichiometry and reaction concentration. Purify carefully by column chromatography. |
Experimental Protocol: Synthesis of this compound
-
Dissolve uridine (1.0 eq) in anhydrous pyridine under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC (e.g., using a mobile phase of dichloromethane:methanol, 9:1 v/v).
-
Once the reaction is complete, quench with a small amount of water.
-
Remove the pyridine under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired 3',5'-O-TIPDS-uridine.
Part 2: Stability and Isomerization of the TIPDS Group
Question 2: I suspect the TIPDS group is migrating or being cleaved during my subsequent reaction. How stable is the TIPDS group?
Answer:
The TIPDS group is generally considered a robust protecting group, stable to a wide range of reaction conditions. However, it is not completely inert. Here is a summary of its stability:
-
Acidic Conditions: The TIPDS group is relatively stable to mild acidic conditions. However, strong Lewis acids, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf), can catalyze the isomerization of the 3',5'-O-TIPDS group to the thermodynamically less stable 2',3'-O-TIPDS isomer[1]. This isomerization can be a significant side reaction, particularly at low temperatures. Protic acids can also lead to the cleavage of the TIPDS group, although it is generally more stable than other silyl ethers like TBDMS.
-
Basic Conditions: The TIPDS group is stable to most basic conditions, including those used for the deprotection of acyl and other base-labile protecting groups (e.g., ammonia in methanol).
-
Fluoride Reagents: The TIPDS group is readily cleaved by fluoride ion sources, which is the basis for its deprotection.
Stability of TIPDS-Uridine Under Various Conditions:
| Reagent/Condition | Stability of TIPDS Group | Potential Side Reactions |
| Acetic Acid | Generally stable | Slow cleavage may occur with prolonged exposure or elevated temperatures. |
| Trifluoroacetic Acid (TFA) | Labile | Cleavage of the TIPDS group. |
| Trimethylsilyl trifluoromethanesulfonate (TMSOTf) | Labile | Isomerization to the 2',3'-O-TIPDS isomer[1]. |
| Pyridine, Triethylamine | Stable | No significant side reactions. |
| Ammonia in Methanol | Stable | No significant side reactions. |
| Sodium Hydroxide | Stable under mild conditions | Cleavage may occur under harsh conditions (high concentration, high temperature). |
| Tetrabutylammonium Fluoride (TBAF) | Labile | Cleavage of the TIPDS group. |
Workflow for Isomerization of TIPDS-Uridine:
Caption: Isomerization of 3',5'-O-TIPDS-uridine to the 2',3'-isomer.
Part 3: Deprotection of the TIPDS Group
Question 3: I am having trouble completely removing the TIPDS group with TBAF. What could be the issue?
Answer:
Incomplete deprotection of the TIPDS group is a common issue and is almost always related to the presence of water in the TBAF solution or the reaction solvent (typically THF). The fluoride ion is a potent desilylating agent, but its efficacy is significantly reduced in the presence of water, especially for pyrimidine nucleosides.
Troubleshooting Incomplete Deprotection:
-
Water Content in TBAF: Commercially available solutions of TBAF in THF contain a certain amount of water. For efficient deprotection of silyl ethers on pyrimidine nucleosides, the water content should be minimized (ideally less than 5%)[2].
-
Anhydrous Reaction Conditions: Ensure that the THF used as a solvent is anhydrous and that the reaction is carried out under an inert atmosphere to prevent the introduction of moisture.
Recommended Deprotection Protocol:
-
Dry a commercially available 1 M solution of TBAF in THF over activated molecular sieves (3 Å or 4 Å) for at least 24 hours before use.
-
Dissolve the TIPDS-protected uridine derivative in anhydrous THF under an inert atmosphere.
-
Add the dried TBAF solution (typically 2-3 equivalents per silyl ether) to the reaction mixture at room temperature.
-
Stir the reaction for the recommended time (usually 2-4 hours) and monitor its progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the deprotected uridine by silica gel column chromatography or recrystallization.
Question 4: Are there any other side reactions I should be aware of during TBAF deprotection?
Answer:
While incomplete deprotection is the most common issue, other side reactions can occur:
-
Base Degradation: Although uridine is relatively stable, prolonged exposure to the basic TBAF solution, especially at elevated temperatures, could potentially lead to some degradation of the uracil base. It is advisable to perform the deprotection at room temperature and for the minimum time required.
-
Formation of unidentified byproducts: The presence of impurities in the TBAF solution or side reactions with residual protecting groups from previous steps can lead to the formation of byproducts. Careful purification of the TIPDS-protected starting material is crucial.
Part 4: Modification of the 2'-Hydroxyl Group
Question 5: I am attempting to acylate the 2'-OH of TIPDS-uridine, but the reaction is sluggish and gives a low yield. What can I do?
Answer:
Low reactivity of the 2'-hydroxyl group in TIPDS-protected uridine during acylation can be attributed to steric hindrance from the bulky isopropyl groups of the TIPDS moiety.
Troubleshooting 2'-O-Acylation:
-
Choice of Acylating Agent: Use a more reactive acylating agent. For example, an acid anhydride or an acyl chloride is generally more reactive than the corresponding carboxylic acid with a coupling agent.
-
Catalyst: The use of a nucleophilic catalyst, such as 4-dimethylaminopyridine (DMAP), can significantly accelerate the acylation reaction.
-
Reaction Conditions: Ensure the reaction is performed under strictly anhydrous conditions, as any moisture will consume the acylating agent. The choice of solvent can also play a role; aprotic solvents like dichloromethane or acetonitrile are commonly used.
Question 6: I am performing a phosphitylation of the 2'-OH group and observing the formation of P(V) impurities. How can I avoid this?
Answer:
The formation of P(V) impurities (phosphonates) during phosphitylation is a common problem, often caused by the presence of water or oxygen in the reaction. The P(III) phosphoramidite reagent is highly susceptible to oxidation.
Troubleshooting 2'-O-Phosphitylation:
-
Anhydrous and Inert Conditions: The reaction must be carried out under strictly anhydrous and inert conditions (argon or nitrogen atmosphere). All solvents and reagents must be thoroughly dried.
-
Purity of Phosphitylating Reagent: Use a fresh or properly stored phosphitylating reagent. Over time, these reagents can degrade, leading to the formation of P(V) species.
-
Activator: The choice and purity of the activator (e.g., tetrazole, 5-(ethylthio)-1H-tetrazole) are critical. Ensure the activator is dry and used in the correct stoichiometry.
-
Work-up: A careful work-up procedure is necessary to remove any unreacted phosphitylating reagent and byproducts without causing oxidation of the desired product.
Workflow for 2'-OH Modification:
Caption: Modification of the 2'-hydroxyl group of TIPDS-uridine.
Part 5: Formation of 2,2'-Anhydrouridine
Question 7: I have observed the formation of a byproduct that I suspect is 2,2'-anhydrouridine. Under what conditions can this occur?
Answer:
The formation of 2,2'-anhydrouridine is a potential side reaction when the 2'-hydroxyl group is activated with a good leaving group, especially under basic conditions. The 2-carbonyl group of the uracil base can act as an intramolecular nucleophile, attacking the 2'-position and displacing the leaving group to form the cyclic anhydro species.
Conditions Favoring 2,2'-Anhydrouridine Formation:
-
Activation of the 2'-OH: Conversion of the 2'-hydroxyl to a good leaving group, such as a tosylate, mesylate, or triflate.
-
Basic Conditions: The presence of a base can facilitate the intramolecular cyclization.
Prevention of 2,2'-Anhydrouridine Formation:
-
Choice of Reaction Conditions: When modifying the 2'-OH, avoid using overly strong activating groups if subsequent steps involve basic conditions.
-
Careful Control of Basicity: Use a non-nucleophilic base or carefully control the stoichiometry of the base used.
-
Alternative Strategies: If the desired modification at the 2'-position is prone to this side reaction, consider alternative synthetic routes that do not involve the activation of the 2'-hydroxyl group in a way that promotes cyclization.
Mechanism of 2,2'-Anhydrouridine Formation:
Caption: Formation of 2,2'-anhydrouridine from a 2'-activated TIPDS-uridine.
References
-
Wnuk, S. F., et al. (2009). Effective isomerization of 3′,5′-O-(tetraisopropyldisiloxane-1,3-diyl) nucleosides in the presence of trimethylsilyl trifluoromethanesulfonate. Arkivoc, 2009(3), 158-170. [Link]
- Beaucage, S. L., & Iyer, R. P. (1992). Advances in the synthesis of oligonucleotides by the phosphoramidite approach. Tetrahedron, 48(12), 2223-2311.
- Ogilvie, K. K., et al. (1988). The use of t-butyldimethylsilyl protecting groups in the synthesis of oligoribonucleotides. Accounts of Chemical Research, 21(7), 255-261.
- Usman, N., & Cedergren, R. J. (1992). The chemical synthesis of RNA. Trends in Biochemical Sciences, 17(1), 34-41.
- Reese, C. B. (2002). The chemical synthesis of oligo-and poly-ribonucleotides: a personal account. Tetrahedron, 58(44), 8893-8920.
- Markiewicz, W. T. (1979). Tetraisopropyldisiloxane-1, 3-diyl, a new protecting group for the 3', 5'-hydroxyl functions of nucleosides. Journal of Chemical Research, Synopses, (1), 24-25.
-
Hogrefe, R. I., et al. (1993). Effect of excess water on the desilylation of oligoribonucleotides using tetrabutylammonium fluoride. Nucleic Acids Research, 21(20), 4739-4741. [Link]
- Fox, J. J., & Wempen, I. (1959). Pyrimidine nucleosides. V. The synthesis of 2, 2'-anhydrouridine and its conversion to 1-β-D-arabinofuranosyluracil. Journal of the American Chemical Society, 81(16), 4110-4114.
- Verheyden, J. P., & Moffatt, J. G. (1971). Anhydronucleosides. IV. The synthesis of 2, 2'-anhydro-1-β-D-arabinofuranosyluracil and its conversion to 1-β-D-arabinofuranosyluracil. The Journal of Organic Chemistry, 36(2), 250-254.
-
Scaringe, S. A., Francklyn, C., & Usman, N. (1990). Chemical synthesis of biologically active oligoribonucleotides using beta-cyanoethyl protected ribonucleoside phosphoramidites. Nucleic Acids Research, 18(18), 5433–5441. [Link]
-
Wnuk, S. F., et al. (2009). Effective isomerization of 3′,5′-O-(tetraisopropyldisiloxane-1,3-diyl) nucleosides in the presence of trimethylsilyl trifluoromethanesulfonate. Arkivoc, 2009(3), 158-170. [Link]
Sources
Technical Support Center: Optimizing Coupling Efficiency of 3',5'-O-(1,1,3,3-Tetraisopropyl-1,3-disiloxanediyl)uridine
Welcome to the technical support center for optimizing the coupling efficiency of 3',5'-O-(1,1,3,3-Tetraisopropyl-1,3-disiloxanediyl)uridine (TIPDS-Uridine). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for your experiments. As Senior Application Scientists, we have compiled this resource based on established principles of oligonucleotide synthesis and extensive field experience.
Understanding the Chemistry: The Role of the TIPDS Protecting Group
This compound is a key building block in the synthesis of RNA and modified oligonucleotides.[] The 1,1,3,3-tetraisopropyl-1,3-disiloxanediyl (TIPDS) group is a bulky silyl ether that simultaneously protects the 3' and 5' hydroxyl groups of the uridine nucleoside. This protection strategy is crucial for directing the subsequent chemical modifications to the 2'-hydroxyl group. However, the steric bulk of the TIPDS group can present challenges during the phosphoramidite coupling step, leading to lower coupling efficiencies compared to less hindered phosphoramidites.[2]
The success of your synthesis hinges on the efficiency of the phosphoramidite coupling reaction, a four-step cycle involving deblocking, coupling, capping, and oxidation.[3][4] The coupling step, where a phosphoramidite is added to the growing oligonucleotide chain, is particularly critical. In this step, the incoming phosphoramidite is activated by a catalyst, typically an acidic azole, and then reacts with the free 5'-hydroxyl group of the growing chain to form a phosphite triester linkage.[][]
Troubleshooting Guide: Addressing Common Coupling Issues with TIPDS-Uridine
This section addresses specific issues you may encounter during the coupling of TIPDS-Uridine phosphoramidite in a question-and-answer format.
Question 1: My coupling efficiency for TIPDS-Uridine phosphoramidite is consistently low. What are the most likely causes?
Low coupling efficiency is the most common problem encountered and can be attributed to several factors, often exacerbated by the bulky nature of the TIPDS group.
Answer:
The primary culprits for low coupling efficiency are:
-
Moisture Contamination: The phosphoramidite coupling reaction is extremely sensitive to moisture.[7][8] Water competes with the 5'-hydroxyl of the growing oligonucleotide chain for reaction with the activated phosphoramidite, leading to the formation of an inactive phosphonate and truncated sequences.[7]
-
Steric Hindrance: The bulky TIPDS group can sterically hinder the approach of the activated phosphoramidite to the 5'-hydroxyl group of the growing oligonucleotide chain, slowing down the reaction rate and requiring optimized conditions to achieve high efficiency.[2][9]
-
Inefficient Activation: The choice and concentration of the activator are critical. A standard activator used for DNA synthesis may not be sufficiently potent to overcome the steric hindrance of the TIPDS group.[2]
-
Degraded Reagents: Phosphoramidites and activators can degrade over time, especially if not stored under strictly anhydrous and inert conditions.[2][]
-
Suboptimal Coupling Time: Due to the steric bulk, a longer coupling time may be necessary to allow the reaction to go to completion.
Question 2: I am observing a significant amount of (n-1) shortmers in my final product analysis. How can I address this?
The presence of (n-1) shortmers is a direct consequence of failed coupling at a particular cycle.
Answer:
To minimize the formation of (n-1) shortmers, you need to optimize the coupling efficiency at each step. Here’s a systematic approach:
-
Ensure Anhydrous Conditions: This is the most critical factor. Use anhydrous grade acetonitrile for all reagents and ensure your synthesizer's solvent lines are dry.[2][7] Consider storing solvent bottles with molecular sieves.
-
Optimize Your Activator: For bulky phosphoramidites like TIPDS-Uridine, a more potent activator than the standard 1H-Tetrazole is often required.[2] Consider using activators like 5-(Ethylthio)-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI).[10][11] DCI has been shown to significantly increase the coupling rate.[11]
-
Increase Coupling Time: A standard coupling time of 30-60 seconds may be insufficient. Try extending the coupling time to 2-5 minutes to compensate for the slower reaction kinetics due to steric hindrance.
-
Check Reagent Quality: Use fresh, high-quality phosphoramidites and activators.[2] If you suspect degradation, use a fresh batch of reagents.
Question 3: Which activators are recommended for bulky phosphoramidites like TIPDS-Uridine, and at what concentration?
The choice of activator is a key determinant of coupling efficiency.
Answer:
For sterically hindered phosphoramidites, more acidic and nucleophilic activators are generally more effective.[10] Here is a comparison of commonly used activators:
| Activator | Recommended Concentration | pKa | Key Characteristics |
| 1H-Tetrazole | 0.45 M | 4.9 | Standard, but may be too slow for bulky phosphoramidites.[10] |
| 5-(Ethylthio)-1H-tetrazole (ETT) | 0.25 M - 0.6 M | 4.3 | More acidic than tetrazole, leading to faster coupling.[10] |
| 4,5-Dicyanoimidazole (DCI) | 0.25 M - 1.0 M | 5.2 | Highly effective due to its nucleophilicity, leading to rapid coupling.[11] |
| 5-(4-Nitrophenyl)-1H-tetrazole | 0.25 M - 0.5 M | 3.7 | A more acidic activator that can enhance coupling kinetics.[10] |
Recommendation: Start with 0.25 M ETT or 0.25 M DCI and optimize the concentration and coupling time based on your results.
Question 4: I suspect my reagents are compromised. How can I verify their quality?
Using high-quality reagents is fundamental to successful oligonucleotide synthesis.
Answer:
Here are some practical steps to assess and ensure the quality of your reagents:
-
Phosphoramidites:
-
Visual Inspection: Check for any discoloration or clumping, which could indicate degradation.
-
³¹P NMR Spectroscopy: This is the most definitive method to check the purity of your phosphoramidite solution. A clean spectrum should show a single peak (or a doublet for diastereomers) in the characteristic phosphoramidite region (~146-150 ppm). The presence of peaks in the phosphonate region (~5-10 ppm) indicates hydrolysis.
-
-
Activator:
-
Solubility: Ensure the activator is fully dissolved in anhydrous acetonitrile. Any precipitation indicates a problem with solubility or solvent quality.
-
-
Acetonitrile:
-
Water Content: Use a Karl Fischer titrator to measure the water content of your acetonitrile. It should be below 30 ppm, and ideally below 10 ppm for optimal results.[7]
-
Question 5: What are the best practices for handling and storing TIPDS-Uridine phosphoramidite?
Proper handling and storage are crucial to prevent degradation.
Answer:
-
Storage: Store the solid phosphoramidite at -20°C under an inert atmosphere (argon or nitrogen).
-
Handling:
-
Allow the vial to warm to room temperature before opening to prevent condensation of moisture from the air.
-
Dissolve the phosphoramidite in anhydrous acetonitrile just before use.[2]
-
Use a syringe to transfer the solution under an inert gas atmosphere.
-
Once in solution, use it within a few days and store the solution at 2-8°C when not on the synthesizer.
-
Frequently Asked Questions (FAQs)
Q: Why are anhydrous conditions so critical for phosphoramidite chemistry? A: The phosphoramidite coupling reaction is highly sensitive to water.[7][8] The activated phosphoramidite is extremely reactive and will readily react with any water present, leading to the formation of an H-phosphonate. This side reaction consumes the phosphoramidite and prevents it from coupling to the growing oligonucleotide chain, resulting in lower yields and an increase in truncated sequences.[7]
Q: What is the purpose of the capping step in oligonucleotide synthesis? A: The capping step is a crucial quality control measure.[3][4] Since coupling efficiency is never 100%, some 5'-hydroxyl groups will remain unreacted after the coupling step. The capping step involves acetylating these unreacted hydroxyl groups to render them inert.[3] This prevents them from reacting in subsequent coupling cycles, which would otherwise lead to the formation of oligonucleotides with internal deletions (n-1, n-2, etc.).[3]
Q: How does the coupling efficiency of RNA phosphoramidites compare to DNA phosphoramidites? A: Generally, the coupling efficiency of RNA phosphoramidites is slightly lower than that of DNA phosphoramidites. This is primarily due to the steric hindrance caused by the 2'-hydroxyl protecting group (in this case, the TIPDS group is protecting the 3' and 5' hydroxyls, but the principle applies to other 2'-protected RNA monomers).[2] This steric bulk can slow down the coupling reaction, requiring more potent activators and longer coupling times to achieve high efficiency.[2]
Experimental Protocols
Protocol 1: Preparation of Anhydrous Acetonitrile
-
Obtain commercially available anhydrous acetonitrile (≤30 ppm H₂O).
-
To further dry the solvent, pass it through a column of activated molecular sieves (3 Å) just before use.
-
Store the anhydrous acetonitrile under an inert atmosphere (argon or nitrogen).
Protocol 2: Standard Coupling Cycle for TIPDS-Uridine Phosphoramidite
This protocol assumes the use of an automated DNA/RNA synthesizer.
-
Deblocking: Remove the 5'-dimethoxytrityl (DMT) protecting group from the solid-support-bound oligonucleotide using a solution of 3% trichloroacetic acid (TCA) in dichloromethane.
-
Washing: Wash the support thoroughly with anhydrous acetonitrile to remove the detritylation solution and any residual moisture.
-
Coupling: Deliver a solution of the TIPDS-Uridine phosphoramidite (e.g., 0.1 M in anhydrous acetonitrile) and an activator (e.g., 0.25 M ETT in anhydrous acetonitrile) simultaneously to the synthesis column. Allow the reaction to proceed for 2-5 minutes.
-
Washing: Wash the support with anhydrous acetonitrile.
-
Capping: Treat the support with a capping solution (e.g., a mixture of acetic anhydride/lutidine/THF and N-methylimidazole/THF) to block any unreacted 5'-hydroxyl groups.
-
Washing: Wash the support with anhydrous acetonitrile.
-
Oxidation: Oxidize the newly formed phosphite triester to the more stable phosphate triester using a solution of iodine in THF/water/pyridine.
-
Washing: Wash the support with anhydrous acetonitrile to prepare for the next cycle.
Visualizations
Phosphoramidite Coupling Mechanism
Caption: The phosphoramidite coupling reaction pathway and the competing side reaction with water.
Troubleshooting Workflow for Low Coupling Efficiency
Sources
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. sg.idtdna.com [sg.idtdna.com]
- 4. twistbioscience.com [twistbioscience.com]
- 7. glenresearch.com [glenresearch.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. atdbio.com [atdbio.com]
- 10. researchgate.net [researchgate.net]
- 11. Efficient activation of nucleoside phosphoramidites with 4,5-dicyanoimidazole during oligonucleotide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Chain Cleavage During RNA Deprotection
Welcome to the Technical Support Center for RNA synthesis. As Senior Application Scientists, we understand that the integrity of your synthetic RNA is paramount for the success of your research, whether it's for therapeutic development, functional studies, or diagnostics. A critical and often challenging step is the final deprotection, where premature removal of protecting groups can lead to irreversible chain cleavage.
This guide is designed to provide you with in-depth troubleshooting advice and preventative strategies to ensure you obtain high-quality, full-length RNA oligonucleotides. We will delve into the mechanisms behind chain cleavage and offer field-proven solutions to mitigate this risk.
The Challenge: Maintaining RNA Integrity During Deprotection
Synthesizing RNA is a more complex process than DNA synthesis, primarily due to the presence of the 2'-hydroxyl group on the ribose sugar.[1] This group must be protected during synthesis to prevent unwanted side reactions and then removed at the end. The choice of this 2'-hydroxyl protecting group and the subsequent deprotection strategy are critical for preventing degradation of the final product.[2][3]
Chain cleavage is a major concern during RNA deprotection. It can occur if the 2'-hydroxyl protecting group is prematurely removed while the phosphate backbone is still protected or under basic conditions, leading to intramolecular transesterification and subsequent cleavage of the phosphodiester bond.[1]
Frequently Asked Questions (FAQs)
Here are some common questions we receive from researchers regarding RNA deprotection and chain cleavage.
Q1: What is the primary cause of RNA chain cleavage during deprotection?
The main cause is the premature removal of the 2'-hydroxyl protecting group (e.g., TBDMS or TOM) under basic conditions used to remove the nucleobase and phosphate protecting groups.[1] An unprotected 2'-hydroxyl group can attack the adjacent phosphodiester linkage, leading to cleavage of the RNA backbone.
Q2: How can I minimize the risk of chain cleavage?
The key is to use an orthogonal protection strategy, where the 2'-hydroxyl protecting group is stable to the conditions used for removing the other protecting groups.[2][4] The deprotection process should be sequential: first, remove the nucleobase and phosphate protecting groups under basic conditions, and then, in a separate step, remove the 2'-hydroxyl protecting groups using a specific reagent like fluoride ions or acidic conditions, depending on the chemistry.[1][5]
Q3: Are certain RNA sequences more prone to cleavage?
While the chemical principles apply to all RNA sequences, longer oligonucleotides have a statistically higher chance of containing a site where premature deprotection and subsequent cleavage can occur.[1] Additionally, the specific nucleobases present can influence the lability of protecting groups, but the primary factor remains the stability of the 2'-hydroxyl protecting group.
Q4: Can my choice of nucleobase protecting groups affect chain cleavage?
Yes, indirectly. The conditions required to remove the nucleobase protecting groups must be compatible with the 2'-hydroxyl protecting group. For instance, some base protecting groups require harsh basic conditions for removal, which can increase the risk of premature 2'-deprotection and subsequent chain cleavage if a less stable 2'-protecting group is used.[1] Using base protecting groups that can be removed under milder conditions, such as acetyl (Ac) for cytidine, can help preserve the integrity of the RNA chain.[6][7]
Troubleshooting Guide: A Deeper Dive
This section provides more detailed troubleshooting advice for specific issues you might encounter during your experiments.
Scenario 1: Low yield of full-length RNA post-deprotection with significant shorter fragments observed on gel electrophoresis.
Possible Cause A: Premature removal of the 2'-hydroxyl protecting group.
-
Expert Analysis: This is the most common reason for chain cleavage. If you are using a silyl-based 2'-protecting group like TBDMS, it may not be completely stable to the basic conditions used for removing the base and phosphate protecting groups, especially with prolonged exposure or elevated temperatures.[1]
-
Troubleshooting Steps:
-
Optimize Base/Phosphate Deprotection: Reduce the time and/or temperature of the basic deprotection step. For example, when using ammonium hydroxide/methylamine (AMA), deprotection at 65°C for 10 minutes is often sufficient for standard protecting groups.[6]
-
Switch to a More Robust 2'-Protecting Group: Consider using 2'-O-Triisopropylsilyloxymethyl (TOM) protected monomers, which exhibit greater stability under basic conditions and are less prone to migration compared to TBDMS.[3]
-
Use Milder Base-Labile Protecting Groups: Employ nucleobase protecting groups that can be removed under milder conditions, such as those compatible with UltraMILD deprotection (e.g., using potassium carbonate in methanol).[8]
-
Possible Cause B: RNase contamination.
-
Expert Analysis: RNases are ubiquitous and can rapidly degrade RNA. Contamination can be introduced at any stage, from reagent preparation to post-deprotection handling.[1][9]
-
Troubleshooting Steps:
-
Maintain a Strict RNase-Free Environment: Use certified RNase-free reagents, pipette tips, and tubes.[9] Clean all work surfaces and equipment with RNase-deactivating solutions.[9]
-
Wear Gloves: Always wear gloves and change them frequently to prevent contamination from skin-borne RNases.
-
Proper Sample Handling: After deprotection, handle the RNA in an RNase-free environment and store it appropriately.[4][9]
-
Scenario 2: Incomplete deprotection of 2'-hydroxyl groups.
Possible Cause: Inefficient desilylation reagent or conditions.
-
Expert Analysis: The final step of removing the 2'-silyl protecting groups requires a fluoride source, typically triethylamine trihydrofluoride (TEA·3HF) or tetrabutylammonium fluoride (TBAF).[4][5] Incomplete removal will result in a heterogeneous product that is not biologically active.
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: The desilylation reaction is sensitive to moisture. Use anhydrous solvents like DMSO or THF.[10][11]
-
Optimize Reagent Concentration and Incubation: Use the recommended concentration of TEA·3HF or TBAF and ensure the incubation time and temperature are sufficient for complete deprotection. For example, a common condition is heating at 65°C for 2.5 hours in a solution containing TEA·3HF.[8]
-
Proper Dissolution: Ensure the oligonucleotide is fully dissolved in the desilylation cocktail before starting the incubation.[10]
-
Deprotection Workflow Visualization
Caption: A typical workflow for RNA deprotection, emphasizing the sequential removal of protecting groups.
Mechanism of Chain Cleavage
Caption: The mechanism of RNA chain cleavage initiated by premature 2'-hydroxyl deprotection.
Preventative Protocols & Best Practices
To proactively avoid chain cleavage, follow these detailed protocols.
Protocol 1: Standard Deprotection of TBDMS-Protected RNA
This protocol is suitable for routine RNA oligonucleotides without base-sensitive modifications.
-
Cleavage and Base/Phosphate Deprotection:
-
Prepare a solution of ammonium hydroxide/40% aqueous methylamine (AMA) (1:1, v/v).
-
Add the AMA solution to the synthesis column containing the solid-supported RNA.
-
Incubate at 65°C for 10-20 minutes.[6]
-
Transfer the solution containing the cleaved and partially deprotected RNA to a sterile, RNase-free tube.
-
Evaporate the solution to dryness.
-
-
2'-Hydroxyl Deprotection (Desilylation):
-
Quenching and Desalting:
-
Quench the reaction by adding an appropriate quenching buffer (e.g., Glen-Pak™ RNA Quenching Buffer).[6]
-
Proceed with desalting or purification (e.g., ethanol precipitation, cartridge purification).
-
Protocol 2: UltraMILD Deprotection for Sensitive RNA
This protocol is recommended for RNA containing base-labile modifications or dyes.
-
Cleavage and Base/Phosphate Deprotection:
-
Use UltraMILD monomers during synthesis (e.g., Pac-dA, Ac-dC, iPr-Pac-dG).
-
Prepare a solution of 0.05 M potassium carbonate in anhydrous methanol.
-
Add the solution to the synthesis column and incubate at room temperature for 4 hours.[8]
-
Alternatively, use t-butylamine/water (1:3) at 60°C for 6 hours.[8]
-
Collect the supernatant and evaporate to dryness.
-
-
2'-Hydroxyl Deprotection:
-
Follow the same desilylation procedure as in Protocol 1.
-
Recommended Deprotection Conditions Summary
| Protecting Group Chemistry | Base/Phosphate Deprotection Reagent | Conditions | 2'-OH Deprotection Reagent | Conditions |
| Standard TBDMS | Ammonium Hydroxide/Methylamine (AMA) | 65°C, 10-20 min[6] | TEA·3HF in DMSO/TEA | 65°C, 2.5 hours[8] |
| Standard TOM | AMA or EMAM | 65°C, 10-20 min | TEA·3HF in DMSO/TEA | 65°C, 2.5 hours |
| UltraMILD | 0.05 M K₂CO₃ in Methanol | Room Temp, 4 hours[8] | TEA·3HF in DMSO/TEA | 65°C, 2.5 hours |
| ACE Chemistry | Aqueous Ammonia/Ethanol | 55°C, 1 hour[1] | Weakly acidic (pH 3) | 55°C, 10 min[1] |
EMAM: Ethanolic Methylamine
Final Recommendations from the Field
-
Always Prioritize Purity: The quality of your starting materials, especially the phosphoramidites and synthesis reagents, is critical. The presence of moisture can lead to failed synthesis steps, which can complicate deprotection and purification.[11]
-
Validate Your Protocol: If you are working with a new or particularly sensitive RNA sequence, it is advisable to perform a small-scale pilot deprotection to optimize conditions before proceeding with the entire batch.
-
Post-Deprotection Handling is Crucial: Once your RNA is fully deprotected, it is highly susceptible to degradation. Always use RNase-free solutions and sterile techniques for downstream processing and storage.[4][9]
By understanding the chemistry behind RNA deprotection and implementing these robust protocols and troubleshooting strategies, you can significantly minimize the risk of chain cleavage and consistently produce high-quality RNA for your research needs.
References
-
National Institutes of Health. Synthesis of Nucleobase-Modified RNA Oligonucleotides by Post-Synthetic Approach. [Link]
-
Glen Research. (2006). Glen Report 19.22 - Technical Brief - Procedure for the synthesis and deprotection of Synthetic RNA. [Link]
-
ATDBio Ltd. Nucleic Acids Book - Chapter 6: RNA oligonucleotide synthesis. [Link]
-
Glen Research. Deprotection Guide. [Link]
-
ACS Publications. (2021). Innovative 2′-O-Imino-2-propanoate-Protecting Group for Effective Solid-Phase Synthesis and 2′-O-Deprotection of RNA Sequences. [Link]
-
Glen Research. Deprotection Guide - RNA Deprotection. [Link]
-
ResearchGate. (1995). Synthesis, deprotection, analysis and purification of RNA and ribozymes. [Link]
- Google Patents. CA2468425A1 - Reagents for oligonucleotide cleavage and deprotection.
-
Glen Research. (2009). Glen Report 21.15 - Deprotection - Volume 2 - RNA Deprotection. [Link]
-
ChemRxiv. (2022). Synthesis, deprotection, and purification of diphosphorylated RNA oligonucleotides. [Link]
-
Glen Research. Application Guide - Procedure for the synthesis, deprotection and isolation of RNA using TOM-protected monomers. [Link]
-
Glen Research. (2024). Glen Report 36-26: Technical Note Preventing Detritylation During RNA Deprotection. [Link]
-
National Institutes of Health. (1995). Synthesis, deprotection, analysis and purification of RNA and ribozymes. [Link]
-
QIAGEN. Best practices for RNA storage and sample handling. [Link]
Sources
- 1. atdbio.com [atdbio.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. glenresearch.com [glenresearch.com]
- 4. glenresearch.com [glenresearch.com]
- 5. Synthesis of Nucleobase-Modified RNA Oligonucleotides by Post-Synthetic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. glenresearch.com [glenresearch.com]
- 7. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 8. glenresearch.com [glenresearch.com]
- 9. Best practices for RNA storage and sample handling | QIAGEN [qiagen.com]
- 10. glenresearch.com [glenresearch.com]
- 11. chemrxiv.org [chemrxiv.org]
Technical Support Center: Analysis of Byproducts from 3',5'-O-(1,1,3,3-Tetraisopropyl-1,3-disiloxanediyl)uridine Reactions
Welcome to the technical support center dedicated to navigating the complexities of reactions involving 3',5'-O-(1,1,3,3-Tetraisopropyl-1,3-disiloxanediyl)uridine (TIPDS-uridine). The TIPDS group is a cornerstone protecting group in nucleoside chemistry, prized for its ability to simultaneously protect the 3' and 5'-hydroxyl groups of ribonucleosides, thereby enabling selective modification of the 2'-hydroxyl group.[1] However, like any powerful tool, its application requires a nuanced understanding to preempt and troubleshoot the formation of unwanted byproducts. This guide is structured to provide you with not just solutions, but also the underlying chemical principles to empower your research.
Troubleshooting Guide: A Question-and-Answer Approach
This section addresses specific issues that may arise during the synthesis, application, and deprotection of TIPDS-uridine.
Q1: My reaction to form 3',5'-O-TIPDS-uridine shows a low yield and multiple spots on Thin Layer Chromatography (TLC). What are the likely culprits and how can I resolve this?
A1: This is a common issue stemming from several potential sources. Let's break down the possibilities and solutions.
Core Causality: The formation of multiple products indicates a lack of reaction selectivity and/or incomplete reaction. The primary byproducts are often isomers, partially reacted species, or over-silylated products.
Troubleshooting Steps:
-
Reagent and Solvent Quality:
-
Moisture is the Enemy: The silylating agent, 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane (TIPDSCl₂), is highly susceptible to hydrolysis. Ensure that your uridine is anhydrous and that all solvents (typically pyridine or DMF) are freshly dried and stored over molecular sieves.[2] Water contamination will consume the silylating agent and lead to incomplete reactions.
-
Pyridine Purity: If using pyridine as a solvent and base, ensure it is of high purity. Older or lower-grade pyridine can contain impurities that interfere with the reaction.
-
-
Reaction Stoichiometry and Temperature:
-
Slight Excess of Silylating Agent: A small excess (typically 1.1 to 1.2 equivalents) of TIPDSCl₂ is recommended to drive the reaction to completion.[2] However, a large excess can promote the formation of di-silylated byproducts.
-
Controlled Temperature: The reaction is typically performed at room temperature.[2] Elevated temperatures can sometimes lead to the formation of undesired isomers.
-
-
Reaction Time:
-
Monitor Progress: The reaction time can vary (e.g., 7 hours as a starting point).[2] It is crucial to monitor the reaction's progress by TLC. Look for the disappearance of the uridine starting material and the appearance of the desired product spot. Prolonged reaction times may not necessarily improve the yield and could lead to the formation of more complex byproduct profiles.
-
-
Work-up Procedure:
-
Aqueous Work-up: A careful aqueous work-up is necessary to remove pyridine and any remaining water-soluble components. Washing with a dilute acid solution (e.g., 0.05 M HCl) can effectively neutralize and remove pyridine.[2]
-
Chromatographic Purification: Silica gel column chromatography is essential for separating the desired 3',5'-O-TIPDS-uridine from byproducts. A gradient elution system, for example, starting with dichloromethane and gradually increasing the polarity with methanol, is often effective.[2]
-
Experimental Protocol: Synthesis of 3',5'-O-TIPDS-uridine
-
Dry uridine (1.0 g, 4.10 mmol) under high vacuum for several hours.
-
Dissolve the dried uridine in anhydrous pyridine (13.7 mL) under an inert atmosphere (e.g., argon or nitrogen).
-
Add 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane (1.42 g, 4.50 mmol) dropwise to the stirred solution at room temperature.
-
Stir the reaction for 7 hours, monitoring by TLC (e.g., 10:1 dichloromethane:methanol).
-
Upon completion, add ethyl acetate (10 mL) and wash the organic layer sequentially with 0.05 M HCl (10 mL), deionized water (10 mL), and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to yield the pure product.[2]
Q2: I've isolated my main product, but NMR analysis suggests the presence of an isomeric byproduct. What is this isomer and how can I prevent its formation?
A2: The most likely isomeric byproduct is the 2',3'-O-TIPDS-uridine. While the 3',5'-diol is kinetically and thermodynamically favored to form the seven-membered ring with the TIPDS group, silyl group migration can occur.
Mechanistic Insight: Silyl group migration between adjacent hydroxyl groups is a known phenomenon in nucleoside chemistry and can be facilitated by both acidic and basic conditions.[3][4] Although the TIPDS group is relatively stable, some conditions can promote this isomerization.
Prevention and Mitigation:
-
Strictly Anhydrous Conditions: As mentioned before, moisture can lead to partial hydrolysis and re-silylation, which can open pathways for isomerization.
-
Neutral pH During Work-up and Purification: Avoid prolonged exposure to acidic or basic conditions during the work-up and chromatography. If possible, use a neutral solvent system for chromatography.
-
Careful Monitoring: If you suspect isomerization, it's important to analyze fractions from your column chromatography carefully to ensure good separation. The isomers often have very similar polarities, making separation challenging.
Q3: During a subsequent reaction on the 2'-hydroxyl group, I'm observing partial deprotection of the TIPDS group. How can I improve its stability?
A3: The stability of the TIPDS group is generally robust, but it is not impervious to all reaction conditions.
Understanding TIPDS Stability: Silyl ethers are generally labile to acidic conditions and fluoride ions.[5][6] The bulky isopropyl groups on the silicon atoms provide significant steric hindrance, which enhances its stability compared to smaller silyl ethers like TMS or TES.[7] However, strong nucleophiles or harsh acidic/basic conditions can still lead to its cleavage.
Strategies for Enhancing Stability:
-
Avoid Strong Acids: If your subsequent reaction requires acidic conditions, consider using milder Lewis acids or buffered systems.
-
Beware of Fluoride Sources: Many reagents can be sources of fluoride ions (e.g., certain batches of TBAF, or reagents that can decompose to HF). If you are not intending to deprotect, ensure your reagents are fluoride-free.
-
Temperature Control: Running reactions at the lowest possible temperature that allows for a reasonable reaction rate can often minimize side reactions, including deprotection.
-
Alternative Protecting Groups: If the required reaction conditions are fundamentally incompatible with the TIPDS group, you may need to consider an alternative protecting group strategy.
Frequently Asked Questions (FAQs)
What is the primary mechanism of the TIPDS protection reaction?
The reaction proceeds via a nucleophilic attack of the hydroxyl groups of uridine on the silicon atoms of TIPDSCl₂. The greater reactivity of the primary 5'-hydroxyl group typically leads to the initial formation of a 5'-O-silylated intermediate. This is followed by an intramolecular reaction with the 3'-hydroxyl group to form the cyclic silyl ether, releasing HCl which is neutralized by the base (e.g., pyridine).
How can I definitively confirm the structure of 3',5'-O-TIPDS-uridine and distinguish it from isomers?
A combination of 1D and 2D NMR techniques is the most powerful tool.
-
¹H NMR: The protons of the isopropyl groups will appear as a complex multiplet in the upfield region. The sugar protons will show characteristic shifts and coupling constants.
-
¹³C NMR: The carbons of the isopropyl groups will be visible, as will the sugar and base carbons.
-
2D NMR (COSY, HSQC, HMBC): These experiments are invaluable for unambiguously assigning all proton and carbon signals and confirming the connectivity, thus verifying that the TIPDS group is indeed bridging the 3' and 5' positions.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) will confirm the molecular formula of the product.
What are the recommended storage conditions for TIPDS-protected uridine?
Store the solid compound in a tightly sealed container in a desiccator at or below room temperature. It is relatively stable as a solid. Solutions should be stored under an inert atmosphere at low temperatures (-20°C) to minimize degradation.
What are the most common byproducts I should be aware of?
The following table summarizes the most frequently encountered byproducts:
| Byproduct | Potential Cause(s) | Key Analytical Features |
| Unreacted Uridine | Incomplete reaction due to insufficient silylating agent, moisture, or short reaction time. | More polar spot on TLC compared to the product. |
| 2',3'-O-TIPDS-uridine | Silyl group migration. | Very similar polarity to the desired product on TLC; requires careful NMR analysis for identification. |
| Monosilylated Uridine | Incomplete reaction or hydrolysis of the TIPDS group. | Intermediate polarity on TLC between uridine and the desired product. |
| Di-silylated Uridine | Excess silylating agent. | Less polar spot on TLC compared to the desired product. |
| Hydrolyzed TIPDSCl₂ | Presence of water in the reaction. | Can complicate purification. |
Visualizing the Reaction and Byproduct Formation
The following diagram illustrates the primary reaction pathway for the formation of 3',5'-O-TIPDS-uridine and the potential for byproduct formation.
Caption: Reaction scheme for TIPDS protection of uridine and common byproduct pathways.
References
-
Ogilvie, K. K., Beaucage, S. L., Schifman, A. L., Theriault, N. Y., & Sadana, K. L. (1978). The use of silyl protecting groups in nucleoside and nucleotide chemistry. VI. The synthesis of oligoribonucleotides. Canadian Journal of Chemistry, 56(21), 2768-2780. [Link]
-
Chattopadhyaya, J., & Reese, C. B. (1978). Reaction of 1, 3-dichloro-1, 1, 3, 3-tetraisopropyldisiloxane with ribonucleosides. Synthesis of 3', 5'-O-(tetraisopropyldisiloxane-1, 3-diyl) ribonucleosides. Journal of the Chemical Society, Chemical Communications, (15), 639-640. [Link]
-
Binkley, R. W., & Binkley, E. R. (2022, September 13). IX. Group Migration. Chemistry LibreTexts. [Link]
-
Holmes, R. R. (1996). Pentacoordinated and Hexacoordinated Silicon Compounds. Chemical Reviews, 96(3), 927-950. [Link]
-
Chemistry Steps. (n.d.). Protecting Groups for Alcohols. [Link]
-
Serebryany, V., & Beigelman, L. (2003). Synthesis of 2'-O-substituted ribonucleosides. Nucleosides, Nucleotides & Nucleic Acids, 22(5-8), 1007-1009. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 1,3-Dichloro-1,1,3,3-tetraisopropyldisiloxane | 69304-37-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Protecting Groups For Alcohols - Chemistry Steps [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Silyl-protective groups influencing the reactivity and selectivity in glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
Silyl-Protected RNA Purification: A Technical Support Troubleshooting Hub
Welcome to the technical support center for silyl-protected RNA purification. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of purifying synthetic RNA. As a Senior Application Scientist, I've compiled this resource based on extensive field experience and established scientific principles to help you troubleshoot common challenges and optimize your purification workflows. The synthesis of high-quality RNA is paramount for downstream applications, and robust purification is the cornerstone of achieving this goal. This hub is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments.
Section 1: Deprotection Dilemmas - The First Hurdle
The journey to pure RNA begins with the critical deprotection step. Incomplete or inefficient removal of the 2'-O-silyl protecting groups (most commonly tert-butyldimethylsilyl, TBDMS) is a frequent source of purification headaches.
FAQ 1: My final RNA product shows a broad peak or multiple peaks on my analytical chromatogram (HPLC/UPLC). What could be the cause?
This is a classic symptom of incomplete desilylation. The partial retention of bulky, hydrophobic silyl groups on your RNA molecules leads to heterogeneous populations that exhibit different retention times during chromatography.
Causality Explained: The fluoride ions used for desilylation (e.g., from tetrabutylammonium fluoride - TBAF or triethylamine trihydrofluoride - TEA·3HF) must have access to each silyl group. Factors such as reagent quality, reaction time, and temperature can significantly impact the efficiency of this step. The presence of residual silyl groups not only complicates purification but can also inhibit the biological activity of your RNA.
Troubleshooting Steps:
-
Verify Your Fluoride Reagent: TBAF is notoriously hygroscopic; absorbed water can reduce its efficacy.[1] Use a fresh, anhydrous solution of TBAF in THF for each deprotection. If you are using TEA·3HF, ensure it is from a reliable source.[2]
-
Optimize Deprotection Conditions: The standard recommendation for TBAF is a 1M solution in THF for 12-16 hours at room temperature.[3] For particularly stubborn sequences or large-scale synthesis, extending the incubation time to 24 hours may be beneficial.[1][4] For TEA·3HF, a common protocol involves heating at 65°C for 2.5 hours.[5]
-
Ensure Complete Solubilization: Your crude, silyl-protected RNA must be fully dissolved in the deprotection solution. Sonication or gentle vortexing can aid in dissolution. For some protocols, especially with TEA·3HF, DMSO is used as a co-solvent to improve solubility.[5]
-
Post-Deprotection Analysis: Before proceeding to large-scale purification, it is prudent to analyze a small aliquot of your deprotected RNA by LC-MS to confirm the complete removal of all silyl groups.
Section 2: Navigating the Chromatographic Maze
Once deprotection is complete, the next challenge is to separate your full-length RNA product from a myriad of synthesis-related impurities. The choice of chromatographic technique is critical and depends on the scale of your synthesis and the required purity of your final product.
FAQ 2: I'm using ion-exchange chromatography, but the resolution between my full-length product and shorter failure sequences (N-1, N-2) is poor. How can I improve this?
Ion-exchange chromatography (IEX) separates molecules based on their net charge.[6] Since RNA is polyanionic, longer sequences will have a greater net negative charge and bind more tightly to the positively charged stationary phase. Poor resolution often stems from suboptimal gradient conditions or an inappropriate column choice.
Troubleshooting & Optimization Protocol:
-
Sharpen Your Salt Gradient: A shallow salt gradient is crucial for resolving species with small charge differences, such as your full-length product and N-1 truncations.[7] Instead of a broad 0-100% salt gradient, try a more focused gradient around the expected elution concentration of your target RNA. For example, if your product elutes at 40% Buffer B (high salt), try a gradient of 30-50% Buffer B over a larger column volume.
-
Increase Column Length: A longer column provides more theoretical plates, leading to better separation.
-
Optimize pH: The pH of your mobile phase affects the charge of your RNA. While RNA is negatively charged over a wide pH range, subtle adjustments can sometimes improve resolution. Ensure your pH is buffered and consistent throughout the run.
-
Consider Column Chemistry: Different IEX resins have varying charge densities and pore sizes. For longer RNAs, a larger pore size is necessary to ensure the molecule can access the charged groups within the beads.
Experimental Workflow: Optimizing an IEX Gradient
Caption: Workflow for optimizing an ion-exchange gradient.
FAQ 3: My RNA yield is very low after reversed-phase HPLC purification. Where did my product go?
Reversed-phase HPLC (RP-HPLC) is a powerful technique for purifying oligonucleotides, especially for "Trityl-on" purification strategies.[8] Low yield can be attributed to several factors, from irreversible binding to the column to loss during post-purification workup.
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Action |
| Irreversible Binding | Highly hydrophobic RNA sequences or residual protecting groups can bind irreversibly to the C18 stationary phase. | Ensure complete deprotection. For very hydrophobic sequences, consider a different stationary phase or a less hydrophobic ion-pairing reagent. |
| Precipitation on Column | The use of organic solvents in the mobile phase can cause precipitation of the RNA, especially at high concentrations. | Reduce the amount of sample loaded onto the column. Ensure the RNA is fully solubilized in the loading buffer. |
| Inefficient Elution | The gradient may not be strong enough to elute your RNA from the column. | Increase the percentage of the organic modifier (e.g., acetonitrile) in your mobile phase at the end of the gradient. |
| Loss during Desalting/Precipitation | After pooling your pure fractions, loss can occur during the desalting or precipitation steps used to remove the ion-pairing reagents and salts.[9] | Use a co-precipitant like glycogen. Ensure the precipitation is carried out at a low temperature (e.g., -20°C or -80°C) for a sufficient amount of time.[9] Be careful not to aspirate the pellet during washing steps. |
Protocol: High-Recovery Ethanol Precipitation of RNA
-
Pool the HPLC fractions containing your purified RNA.
-
To the pooled solution, add 1/10th volume of 3 M sodium acetate, pH 5.2.
-
Add 2.5 to 3 volumes of cold 100% ethanol.
-
For enhanced recovery, add glycogen to a final concentration of 20-40 µg/mL.
-
Mix thoroughly and incubate at -20°C for at least 1 hour or at -80°C for 30 minutes.[9]
-
Centrifuge at high speed (>12,000 x g) for 30 minutes at 4°C.
-
Carefully decant the supernatant without disturbing the pellet.
-
Wash the pellet with 70% ethanol to remove excess salt.
-
Air-dry the pellet briefly and resuspend in an appropriate RNase-free buffer.
Section 3: The Unseen Enemy - Impurities and Degradation
Even with optimized deprotection and chromatography, the final product can be compromised by impurities that are difficult to remove or by degradation during the purification process.
FAQ 4: I see a peak in my chromatogram that corresponds to my target mass, but it's not biologically active. What could be the issue?
This frustrating scenario can arise from 2' to 3' phosphodiester bond migration during the deprotection of TBDMS groups under basic conditions.[10] This isomerization results in a non-biologically active 2'-5' linkage. While the mass of the RNA remains the same, its three-dimensional structure is altered.
Mitigation Strategies:
-
Use Milder Deprotection Conditions: The use of gaseous ammonia or methylamine can reduce the risk of isomerization compared to aqueous ammonium hydroxide.[4]
-
Alternative Protecting Groups: Consider using 2'-O-protecting groups that are less prone to migration, such as the triisopropylsilyloxymethyl (TOM) group.[10][11] The TOM group is stable to the basic conditions used for exocyclic amine deprotection, thus preventing isomerization.[10]
-
Enzymatic Digestion Analysis: To confirm the presence of 2'-5' linkages, you can digest your purified RNA with nucleases that are specific for 3'-5' linkages and analyze the products by HPLC.
FAQ 5: My RNA appears degraded on a gel analysis after purification. How can I prevent this?
RNA is notoriously susceptible to degradation by RNases, which are ubiquitous in the laboratory environment.[12][13] Maintaining an RNase-free workflow is absolutely critical.
RNase Prevention - A Multi-Pillar Approach:
Caption: Key components of an RNase-free workflow.
Troubleshooting Checklist for RNA Degradation:
-
Are all your buffers and solutions prepared with RNase-free water?
-
Is your HPLC system, including tubing and columns, regularly sanitized to remove RNase contamination? (A common sanitization protocol involves flushing with a dilute NaOH solution, followed by RNase-free water).
-
Are you using dedicated, RNase-free equipment for your RNA work?
-
Are you changing gloves frequently, especially after touching non-RNase-free surfaces? [14]
By systematically addressing these common challenges, you can significantly improve the yield, purity, and biological activity of your silyl-protected RNA. Remember that meticulous attention to detail at every step, from deprotection to final storage, is the key to successful RNA purification.
References
-
Wincott, F., DiRenzo, A., Shaffer, C., Grimm, S., Tracz, D., Workman, C., Sweedler, D., Condon, C., Brennan, T., & Usman, N. (1995). Synthesis, deprotection, analysis and purification of RNA and ribozymes. Nucleic Acids Research, 23(14), 2677–2684. [Link]
-
Wincott, F., DiRenzo, A., Shaffer, C., Grimm, S., Tracz, D., Workman, C., Sweedler, D., Condon, C., Brennan, T., & Usman, N. (1995). Synthesis, deprotection, analysis and purification of RNA and ribozymes. ResearchGate. [Link]
-
Glen Research. (n.d.). Application Guide - Procedure for the synthesis, deprotection and isolation of RNA using TBDMS-protected monomers. Retrieved from [Link]
-
Glen Research. (n.d.). Glen Report 4-12: RNA Synthesis - Options for 2'-OH Protection. Retrieved from [Link]
-
Glen Research. (n.d.). Glen Report 19.22 - Technical Brief - Procedure for the synthesis and deprotection of Synthetic RNA. Retrieved from [Link]
-
Phenomenex. (n.d.). RNA Sample Preparation & High-Throughput Purification for TBDMS & TOM Chemistries Using Clarity® QSP. Retrieved from [Link]
-
Rieck, F. (2021). Purification of Single-Stranded RNA Oligonucleotides Using High-Performance Liquid Chromatography. Agilent Technologies, Inc. [Link]
-
Gasparutto, D., Livache, T., Bazin, H., Duplaa, A. M., Guy, A., Khorlin, A., Molko, D., Roget, A., & Téoule, R. (1992). Chemical synthesis of a biologically active natural tRNA with its minor bases. Nucleic Acids Research, 20(19), 5159–5166. [Link]
-
Bitesize Bio. (n.d.). Troubleshooting RNA Isolation. Retrieved from [Link]
-
Glen Research. (n.d.). Application Guide - Procedure for the synthesis, deprotection and isolation of RNA using TOM-protected monomers. Retrieved from [Link]
-
Aboul-Fadl, T. (2005). RNA analysis by ion-pair reversed-phase high performance liquid chromatography. Current Pharmaceutical Analysis, 1(1), 85-93. [Link]
-
Gilar, M., Belenky, A., & Smisek, D. L. (2004). Purification of small interfering RNA using nondenaturing anion-exchange chromatography. Oligonucleotides, 14(4), 246–254. [Link]
-
Pitsch, S., Weiss, P. A., Wu, X., & Giese, B. (2001). RNA synthesis with 2'-O-[(triisopropylsilyl)oxy]methyl-(2'-O-tom)-protected phosphoramidites. Helvetica Chimica Acta, 84(12), 3773-3795. [Link]
-
U.S. Food & Drug Administration. (n.d.). A Novel Solid Support for Efficient Reduction of Process-Related Impurities in Synthetic Nucleic Acid Sequences. Retrieved from [Link]
-
Levine, A., Ono, T., & Hirose, T. (n.d.). HPLC Purification of mRNA with Reverse Phase and Size Exclusion Chromatography. Nacalai Tesque, Inc. [Link]
-
Lee, K., Lee, S., & Lee, D. (2021). Separation and purification of short-, medium-, and long-stranded RNAs by RP-HPLC using different mobile phases and C18 columns with various pore sizes. Analytical Methods, 13(31), 3537-3544. [Link]
-
GenScript. (2024, July 12). Improving sgRNA Purity through Advanced Purification Techniques. [Link]
-
Harvard Apparatus. (n.d.). Guide to Ion-Exchange Chromatography. Retrieved from [Link]
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Technical Support Center: Minimizing n-1 Shortmers in RNA Synthesis
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in solid-phase RNA synthesis. Our goal is to provide you with an in-depth understanding of n-1 shortmer impurities, their root causes, and a set of actionable strategies for their prevention and troubleshooting. By combining mechanistic explanations with field-proven protocols, this resource will empower you to enhance the purity and yield of your synthetic RNA.
Part 1: Foundational Understanding of n-1 Shortmers
Q1: What is an "n-1 shortmer" and why is it a problem?
An n-1 shortmer, also known as a deletion mutant, is a primary impurity generated during solid-phase oligonucleotide synthesis. It is an RNA sequence that is missing a single nucleotide from the intended full-length product (FLP). These impurities are particularly problematic because they often co-purify with the target sequence due to their similar mass, charge, and the presence of a 5'-dimethoxytrityl (DMT) group, making their removal exceptionally difficult.[1][2] The presence of n-1 shortmers can compromise the efficacy and safety of therapeutic oligonucleotides and confound the results of downstream applications.[3][4]
Q2: What is the primary mechanism of n-1 shortmer formation?
The formation of an n-1 shortmer is a two-step failure within a single synthesis cycle:
-
Coupling Failure: The phosphoramidite monomer for the intended nucleotide fails to couple to the free 5'-hydroxyl group of the growing RNA chain.[2][5] This leaves an unreacted 5'-hydroxyl group on the solid support-bound chain.
-
Capping Failure: The subsequent capping step, designed to block these unreacted hydroxyl groups (typically by acetylation), is also inefficient.[1][6]
Because the unreacted chain is not successfully capped, its 5'-hydroxyl group remains available to participate in the next coupling cycle. When the next monomer is added, it couples to this failure sequence, which now continues to elongate but is permanently missing the nucleotide from the previous cycle, thus creating the n-1 species.[2][7]
The RNA Synthesis Cycle and n-1 Formation Pathway
The following diagram illustrates the standard phosphoramidite synthesis cycle and pinpoints where the critical failures leading to n-1 impurities occur.
Caption: A logical decision tree for troubleshooting the root cause of high n-1 shortmer impurities.
Q7: Could the solid support be the cause of my n-1 problems?
Yes. The choice of solid support, typically Controlled Pore Glass (CPG), is critical, especially for long RNAs. [8]If the pores of the CPG become clogged with the growing oligonucleotide chains, it can hinder the diffusion of reagents to the reactive 5'-end. [1]This leads to a sharp drop in coupling efficiency and a corresponding increase in n-1 formation.
-
Action: For long oligonucleotides (>100 bases), use a support with a larger pore size (e.g., 2000 Å). [1]Also, ensure you are not exceeding the recommended synthesis length for the specific batch of support you are using. [1]
Part 5: Analytical Methods for n-1 Detection
Accurate detection and quantification of n-1 shortmers are essential for process validation and quality control. Several analytical techniques are available, each with distinct advantages. [3][9][10]
Comparison of Key Analytical Techniques
| Technique | Principle | Resolution | Throughput | Pros | Cons |
| Anion-Exchange HPLC (AEX-HPLC) | Separation based on the negative charge of the phosphate backbone. | Excellent | Moderate | Resolves n-1 from n based on one phosphate difference. Robust and reproducible. | Can be sensitive to salt concentration; may not resolve other impurities. |
| Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) | Separation based on hydrophobicity, modulated by an ion-pairing agent that neutralizes backbone charge. | Very High | Moderate | Excellent resolution of n-1 and other synthesis impurities. Can be coupled to MS. | Method development can be complex; ion-pairing reagents can contaminate MS systems. |
| UPLC-MS | Ultra-high performance liquid chromatography coupled to a mass spectrometer. | Highest | High | Provides definitive mass confirmation of the n-1 species and FLP. [3][6]Highly sensitive. | Requires specialized equipment and expertise. |
| Capillary Gel Electrophoresis (CGE) | Separation based on size and charge in a gel-filled capillary. | Excellent | High | Fast analysis times and very high resolving power for different length fragments. [2] | Less common than HPLC; quantification can be more challenging. |
References
-
Vargeese, C., Carter, J., Yegge, J., Krivjansky, S., Settle, A., Kropp, E., Peterson, K., & Pieken, W. (1998). Efficient activation of nucleoside phosphoramidites with 4,5-dicyanoimidazole during oligonucleotide synthesis. Nucleic Acids Research, 26(4), 1046–1050. [Link]
-
Gao, X., Sze, A., Liu, X., & Zhang, X. (2018). DETECTING LOW-LEVEL SYNTHESIS IMPURITIES IN MODIFIED PHOSPHOROTHIOATE OLIGONUCLEOTIDES USING LIQUID CHROMATOGRAPHY – HIGH RESOLUTION MASS SPECTROMETRY. National Institutes of Health. [Link]
-
Glen Research. (2004). UniCap Phosphoramidite, AN alternative to acetic anhydride capping. Glen Report 17.1. [Link]
-
Manufacturing Chemist. (2021). Towards the enzymatic synthesis of oligonucleotides: part II. Manufacturing Chemist. [Link]
-
Glen Research. (2008). TECHNICAL BRIEF – Synthesis of Long Oligonucleotides. Glen Report 21.2. [Link]
-
The Thought Emporium. (2023). Solid state oligonucleotide synthesis (phosphoramidite method) [Video]. YouTube. [Link]
-
Agilent Technologies. (n.d.). Oligonucleotides Purity and Impurities Analysis. Agilent Technologies. [Link]
-
Gilson. (n.d.). Five Crucial Considerations to Overcome Challenges in Oligonucleotide Purification. Gilson. [Link]
- Hogrefe, R. I., & Mull, C. (2018). Double coupling method for oligonucleotide synthesis. U.S.
-
Glen Research. (n.d.). Oligonucleotide Synthesis Supplies & Supports. Glen Research. [Link]
-
Le-Viet, T., et al. (2024). The Influence of the Capping Step During Solid-Phase Phosphoramidite Synthesis of Oligonucleotides on Synthetic Errors in Oligonucleotides. National Institutes of Health. [Link]
-
Alberts, B., et al. (2002). From DNA to RNA. In Molecular Biology of the Cell (4th ed.). Garland Science. [Link]
-
Ravedutti, C., et al. (2022). Synthesis of long and functionally active RNAs facilitated by acetal levulinic ester chemistry. RSC Chemical Biology. [Link]
-
Thiageswaran, S. (2024). Oligonucleotide Analysis: Essential Techniques, Tools, and Compliance Strategies. Separation Science. [Link]
-
Turtl. (n.d.). Considerations and Strategies for Oligonucleotide Manufacturing Scale-Up. Turtl. [Link]
-
Ravikumar, V. T., et al. (2001). Phosphoramidite Coupling to Oligonucleotides Bearing Unprotected Internucleosidic Phosphate Moieties. The Journal of Organic Chemistry. [Link]
-
LibreTexts Biology. (2022). DNA-Dependent Synthesis of RNA. Biology LibreTexts. [Link]
-
Biology Animation Videos. (2016). RNA synthesis Animation [Video]. YouTube. [Link]
-
Biotage. (n.d.). Solid Phase Oligonucleotide Synthesis. Biotage. [Link]
-
Harel-Sharvit, L., et al. (2010). Coupling mRNA Synthesis and Decay. PMC - National Institutes of Health. [Link]
-
Le-Viet, T., et al. (2024). (PDF) The Influence of the Capping Step During Solid-Phase Phosphoramidite Synthesis of Oligonucleotides on Synthetic Errors in Oligonucleotides. ResearchGate. [Link]
-
Li, Z., & Deutscher, M. P. (2002). The 3′ End Formation in Small RNAs. PMC - PubMed Central. [Link]
-
Waters Corporation. (n.d.). Quantifying Oligonucleotides. Waters Corporation. [Link]
-
Agilent Technologies. (2024). Characterizing Oligonucleotide Impurities: Analytical Strategies and Regulatory Guidelines. Agilent Technologies. [Link]
-
Glen Research. (n.d.). Frequently Asked Questions (FAQ). Glen Research. [Link]
-
McMaster Genomics Facility. (n.d.). A Useful Guide to Oligo Synthesis and Automated DNA Sequencing. McMaster University. [Link]
-
Hayden, E. J., et al. (2023). Replication elongates short DNA, reduces sequence bias and develops trimer structure. Nucleic Acids Research. [Link]
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Waters Corporation. (n.d.). Improving Recovery and Quantitation of Oligonucleotide Impurities Using MaxPeak HPS Technology. Waters Corporation. [Link]
-
Biolytic Lab Performance, Inc. (n.d.). Introduction to Oligo Oligonucleotide DNA Synthesis. Biolytic. [Link]
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Bio-Synthesis Inc. (2011). What affects the yield of your oligonucleotides synthesis. Bio-Synthesis Inc. [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to Silyl Protecting Groups in Nucleoside Chemistry: 3',5'-O-TIPDS-uridine vs. TBDMS Protection
For researchers, scientists, and professionals in drug development, the precise chemical modification of nucleosides is a cornerstone of innovation. The synthesis of therapeutic oligonucleotides, antiviral agents, and molecular probes hinges on the strategic use of protecting groups to mask reactive hydroxyl functions. Among the arsenal of available tools, silyl ethers stand out for their reliability and tunable stability.
This guide provides an in-depth comparison of two prominent silyl protection strategies for uridine: the bidentate 1,1,3,3-tetraisopropyldisiloxanediyl (TIPDS) group, which yields 3',5'-O-(1,1,3,3-Tetraisopropyl-1,3-disiloxanediyl)uridine , and the widely-used monodentate tert-butyldimethylsilyl (TBDMS) group. Our analysis moves beyond a simple catalog of features to explore the mechanistic rationale, practical implications, and experimental nuances that govern the choice between these two powerful approaches.
The Strategic Imperative: Regioselectivity in Ribonucleoside Chemistry
Ribonucleosides like uridine present a significant synthetic challenge with three hydroxyl groups (2', 3', and 5') of similar reactivity. The ability to selectively modify one position while leaving the others untouched is paramount. This is where the structural differences between TIPDS and TBDMS protecting groups lead to divergent synthetic pathways and outcomes.
-
The TBDMS Approach: A Workhorse for General Protection The tert-butyldimethylsilyl (TBDMS) group is a monofunctional protecting group, meaning one TBDMS chloride molecule reacts with one hydroxyl group.[1][2] While immensely useful, its application to a polyol system like uridine without other directing groups can lead to a statistical mixture of products, including multiple silylated species at the 2', 3', and 5' positions.[3] Achieving regioselectivity often requires multi-step sequences of protection and deprotection or relies on subtle differences in steric hindrance, for instance, the preferential reaction at the primary 5'-OH.[1] In the context of RNA synthesis, the 2'-O-TBDMS group is a standard feature of commercially available phosphoramidites, highlighting its stability and compatibility with oligonucleotide synthesis cycles.[4]
-
The TIPDS Strategy: Engineered for 3',5'-Selectivity The 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane reagent is fundamentally different. It is a bidentate electrophile designed to span two hydroxyl groups simultaneously. Its rigid disiloxane backbone imposes a specific spatial constraint, making it perfectly suited to bridge the 3'- and 5'-hydroxyls of a ribonucleoside. This reaction, pioneered by Markiewicz, forms a stable seven-membered ring, effectively and selectively protecting both positions in a single step while leaving the 2'-hydroxyl group exposed for subsequent chemical modification. This inherent regioselectivity is the primary strategic advantage of the TIPDS group.
Below is a visualization of the resulting protected structures, illustrating the fundamental difference in how each group engages with the uridine scaffold.
Caption: Logical relationship of TIPDS vs. TBDMS protection on uridine.
Performance and Application: A Head-to-Head Comparison
The choice between TIPDS and TBDMS protection is dictated by the specific synthetic goal. Their performance characteristics, from installation to their influence on subsequent reactions, are distinct.
| Feature | 3',5'-O-TIPDS Protection | TBDMS Protection |
| Regioselectivity | Excellent: Directly and selectively protects the 3' and 5' positions, leaving the 2'-OH free. | Variable: Generally requires specific conditions or multi-step processes to achieve selective protection of one hydroxyl over others. |
| Protection Reagent | 1,3-Dichloro-1,1,3,3-tetraisopropyldisiloxane | tert-Butyldimethylsilyl chloride (TBDMS-Cl) |
| Typical Conditions | Pyridine, room temperature | Imidazole or other base in DMF or CH₃CN.[5] |
| Key Advantage | Single-step access to 2'-OH for modification. The rigid cyclic structure can influence ribose conformation, impacting stereoselectivity of subsequent reactions.[6] | High stability, well-characterized, and widely used, especially for 2'-OH protection in solid-phase RNA synthesis.[4] |
| Main Drawback | The bulky protecting group can sterically hinder some reactions at the 2'-position. | Lack of inherent regioselectivity can lead to product mixtures and require extensive purification or complex synthetic routes. |
| Deprotection | Fluoride sources (TBAF, HF-Pyridine, TEA·3HF).[7] Cleavage of one Si-O bond opens the ring. | Fluoride sources (TBAF), or acidic conditions.[5][7] Multiple groups can be removed simultaneously or sequentially. |
| Primary Application | Synthesis of 2'-modified nucleosides and oligonucleotides. | General hydroxyl protection; standard for 2'-OH protection in automated RNA synthesis. |
Experimental Protocols: A Practical Guide
The trustworthiness of a synthetic method lies in its reproducibility. The following protocols are detailed to be self-validating, with explanations for key procedural choices.
Protocol 1: Synthesis of this compound
This procedure leverages the bidentate nature of the silylating agent to achieve direct 3',5' protection.
Caption: Experimental workflow for the synthesis of 3',5'-O-TIPDS-uridine.
Methodology:
-
Preparation: Dissolve uridine (1.0 eq) in anhydrous pyridine in a flame-dried flask under an inert atmosphere (e.g., Argon or Nitrogen).
-
Causality: Pyridine serves as both the solvent and an acid scavenger to neutralize the HCl byproduct generated during the reaction. Anhydrous conditions are critical as silyl chlorides readily hydrolyze.
-
-
Silylation: Cool the solution to 0 °C. Add 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane (approx. 1.1 eq) dropwise via syringe.
-
Causality: Dropwise addition at a reduced temperature helps to control the initial exotherm of the reaction. A slight excess of the silylating agent ensures complete consumption of the starting material.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours.
-
Monitoring: Track the reaction progress using thin-layer chromatography (TLC) until the starting uridine spot is consumed.
-
Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract several times with a suitable organic solvent like ethyl acetate.
-
Causality: The bicarbonate solution neutralizes any remaining HCl and pyridine hydrochloride.
-
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by silica gel flash chromatography to yield the pure 3',5'-O-TIPDS-uridine.
Protocol 2: General TBDMS Protection of Uridine
This protocol illustrates a common method for introducing TBDMS groups, which typically results in protection at multiple sites.
Methodology:
-
Preparation: Dissolve uridine (1.0 eq) in anhydrous DMF in a flame-dried flask under an inert atmosphere.
-
Reagent Addition: Add imidazole (e.g., 4.0 eq) followed by tert-butyldimethylsilyl chloride (TBDMS-Cl, e.g., 3.5 eq).
-
Causality: Imidazole acts as a base and a nucleophilic catalyst, forming a highly reactive N-silylimidazole intermediate that accelerates the silylation of the hydroxyl groups.[5] An excess of reagents is used to drive the reaction towards per-silylation.
-
-
Reaction: Stir the mixture at room temperature overnight.
-
Monitoring & Workup: Monitor by TLC. Upon completion, the workup is similar to Protocol 1, involving quenching, extraction, and drying.
-
Purification: Purification by flash chromatography is essential to separate the mixture of mono-, di-, and tri-silylated products that may have formed.
Protocol 3: Standard Deprotection Using Tetrabutylammonium Fluoride (TBAF)
This protocol is effective for removing both TIPDS and TBDMS groups due to the exceptionally high affinity of fluoride for silicon.
Caption: General workflow for the fluoride-mediated deprotection of silyl ethers.
Methodology:
-
Preparation: Dissolve the silyl-protected uridine (1.0 eq) in tetrahydrofuran (THF).
-
Deprotection: Add a solution of tetrabutylammonium fluoride (TBAF, 1M in THF). The amount should be in slight excess relative to the number of silyl groups to be removed (e.g., ~1.5 eq per Si-O bond).
-
Causality: The fluoride ion acts as a potent nucleophile that attacks the silicon atom, leading to the cleavage of the Si-O bond. The formation of the very strong Si-F bond is the thermodynamic driving force for this reaction.[8]
-
-
Reaction & Monitoring: Stir at room temperature and monitor by TLC until the starting material is consumed. Deprotection times can vary significantly based on the steric bulk around the silyl ether.
-
Workup and Purification: Quench the reaction, typically with an aqueous solution, and perform an extractive workup. The crude uridine can be purified by chromatography or recrystallization.
Conclusion and Strategic Recommendations
The decision between using TIPDS and TBDMS for protecting uridine is not a matter of one being superior, but of aligning the tool with the task.
-
Choose the 3',5'-O-TIPDS strategy when your synthetic plan requires specific and unambiguous access to the 2'-hydroxyl group. It is the premier choice for the synthesis of 2'-O-alkyl, 2'-fluoro, or other 2'-modified nucleoside analogs where efficiency and regiochemical purity are paramount. The conformational rigidity it imparts can be a powerful tool for stereocontrol in subsequent glycosylation or coupling reactions.[6]
-
Opt for the TBDMS strategy for general-purpose hydroxyl protection where high regioselectivity is not the immediate goal, or when protecting the 2'-hydroxyl is the final step before incorporation into an oligonucleotide. The vast body of literature and the commercial availability of 2'-O-TBDMS-protected phosphoramidites make it an indispensable and reliable tool for automated RNA synthesis.[4][9]
Ultimately, a deep understanding of the mechanistic underpinnings of these protecting groups empowers the modern chemist to design more elegant, efficient, and successful synthetic routes in the pursuit of novel therapeutics and research tools.
References
-
Organic Chemistry Portal. tert-Butyldimethylsilyl Ethers. [Link]
-
Madsen, R., & Jensen, K. J. (2017). Silyl-protective groups influencing the reactivity and selectivity in glycosylations. Beilstein Journal of Organic Chemistry, 13, 108-119. [Link]
-
Wikipedia. Silyl ether. [Link]
-
Askin, D. (2015). Protecting Groups For Alcohols. Master Organic Chemistry. [Link]
-
Gelest. Deprotection of Silyl Ethers. Gelest Technical Library. [Link]
-
Chemistry LibreTexts. (2021). 16: Silylethers. [Link]
-
Lakshman, M. K., et al. (2008). Chemoselective Deprotection of Triethylsilyl Ethers. Molecules, 13(4), 856-868. [Link]
-
Bellon, L. (2000). Oligoribonucleotides with 2′-O-(tert-Butyldimethylsilyl) Groups. Current Protocols in Nucleic Acid Chemistry, 1(1), 3.6.1-3.6.13. [Link]
-
PubChem. 3',5'-O-[1,1,3,3-Tetrakis(1-methylethyl)-1,3-disiloxanediyl]uridine. National Center for Biotechnology Information. [Link]
-
ResearchGate. The tert-Butyldimethylsilyl Group as a Protecting Group in Deoxynucleosides. [Link]
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- 3. researchgate.net [researchgate.net]
- 4. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 5. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 6. Silyl-protective groups influencing the reactivity and selectivity in glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Chemoselective Deprotection of Triethylsilyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to 2'-Hydroxyl Protecting Groups in RNA Synthesis: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the chemical synthesis of RNA is a cornerstone of modern molecular biology and therapeutics. The success of this synthesis hinges on the strategic use of protecting groups, particularly for the 2'-hydroxyl function of the ribose sugar. While the 3',5'-O-(1,1,3,3-Tetraisopropyl-1,3-disiloxanediyl)uridine, or Markiewicz silyl group, serves a role in the preparation of phosphoramidite building blocks, the choice of the 2'-hydroxyl protecting group is paramount for the efficiency and fidelity of solid-phase RNA synthesis. This guide provides an in-depth comparison of the most prevalent 2'-hydroxyl protecting group strategies, offering experimental insights to inform your selection.
The Critical Role of the 2'-Hydroxyl Protecting Group
The 2'-hydroxyl group, unique to RNA, is a nucleophile that can interfere with the phosphoramidite coupling reaction and lead to chain cleavage during the synthesis cycle. Therefore, a robust protecting group is required that remains stable throughout the synthesis and can be removed cleanly during the final deprotection step without damaging the RNA transcript. The ideal 2'-hydroxyl protecting group should exhibit the following characteristics:
-
Stability: It must be stable to the acidic conditions of detritylation and the basic conditions of other steps in the synthesis cycle.
-
Efficient Removal: It should be removed under mild conditions that do not cause degradation of the RNA product.
-
Minimal Steric Hindrance: A bulky protecting group can impede the coupling efficiency of the phosphoramidite, leading to lower yields, especially for longer RNA sequences.[1]
-
Prevention of Isomerization: The protecting group should not migrate from the 2'- to the 3'-hydroxyl position, which would result in the formation of undesirable 2'-5' phosphodiester linkages.[2]
This guide will compare the workhorse of RNA synthesis, the tert-Butyldimethylsilyl (TBDMS) group, with its more advanced alternatives: 2'-O-Triisopropylsilyloxymethyl (TOM) and 2'-O-bis(2-Acetoxyethoxy)methyl (ACE).
Head-to-Head Comparison of Leading 2'-Hydroxyl Protecting Groups
| Feature | tert-Butyldimethylsilyl (TBDMS) | 2'-O-Triisopropylsilyloxymethyl (TOM) | 2'-O-bis(2-Acetoxyethoxy)methyl (ACE) |
| Coupling Time | Longer (up to 6 minutes) due to steric bulk.[1] | Shorter, comparable to DNA synthesis, due to reduced steric hindrance.[1][2] | Fast, comparable to DNA synthesis (< 60 seconds).[3][4] |
| Coupling Efficiency | Generally lower, especially for longer sequences. | High, facilitates the synthesis of long RNA molecules.[1] | Very high, enabling routine synthesis of long RNA (>100 bases).[3] |
| Monomer Synthesis | Non-regiospecific silylation yields a mixture of 2'- and 3'-isomers requiring chromatographic separation.[1] | Acetal structure prevents 2'- to 3'-silyl migration, simplifying monomer synthesis.[1][2] | Part of an orthogonal protection scheme, with distinct synthesis protocols.[3][4] |
| Deprotection Conditions | Fluoride source (e.g., TBAF, Et₃N·3HF).[1][5] Can be sensitive to water content.[6] | Fluoride source (e.g., TBAF).[1][2] | Mildly acidic conditions (pH 3.8, 60°C, 30 minutes).[3] |
| Handling of Protected RNA | Hydrophobic, may require organic solvents. | Hydrophobic. | Water-soluble and nuclease-resistant, allowing for easier purification and handling.[3][4] |
| Suitability for Long RNA | Limited, generally for sequences up to 40 nucleotides.[3] | Well-suited for the synthesis of long RNA molecules.[2] | Excellent, routinely used for RNA sequences over 100 nucleotides.[3] |
In-Depth Analysis of Each Methodology
The Workhorse: tert-Butyldimethylsilyl (TBDMS) Protection
The TBDMS group has been the most common choice for 2'-hydroxyl protection for many years.[1][7][8] Its stability to both acidic and basic conditions makes it compatible with standard phosphoramidite chemistry.
The Chemistry: The TBDMS group is introduced to the 2'-hydroxyl of the ribonucleoside. However, this reaction is not selective and produces a mixture of 2'- and 3'-TBDMS protected nucleosides, which must be separated by chromatography.[1] During solid-phase synthesis, the TBDMS group protects the 2'-hydroxyl. After synthesis, the exocyclic amino groups of the bases and the phosphate groups are deprotected, followed by the removal of the 2'-TBDMS groups using a fluoride reagent like tetrabutylammonium fluoride (TBAF) or triethylamine trihydrofluoride (TEA·3HF).[1][5][9]
Experimental Workflow: TBDMS-Based RNA Synthesis
Caption: TBDMS-based RNA synthesis workflow.
Pros:
-
Well-established and widely used methodology.
-
Commercially available phosphoramidites.
Cons:
-
Steric bulk leads to longer coupling times and reduced efficiency for longer RNA strands.[1][3]
-
Monomer synthesis is complicated by the formation of isomers.[1]
-
Potential for 2'- to 3'-silyl migration.[1]
-
Deprotection with TBAF can be sensitive to water content, potentially leading to incomplete deprotection, especially for pyrimidine-rich sequences.[6]
The Refined Successor: 2'-O-Triisopropylsilyloxymethyl (TOM) Protection
The TOM protecting group was developed to address the shortcomings of the TBDMS group.[2] It is structurally related to TBDMS but incorporates a spacer that reduces steric hindrance.[1][2]
The Chemistry: The [(triisopropylsilyl)oxy]methyl (TOM) group is an acetal that is stable to the conditions of RNA synthesis.[2][10] The spacer between the 2'-oxygen and the bulky silyl group minimizes steric hindrance during the coupling step, allowing for faster reactions and higher coupling efficiencies.[1][2] The acetal linkage also prevents the 2'- to 3'-migration observed with TBDMS.[1][2] Deprotection is achieved using a fluoride source, similar to TBDMS.[1][2]
Experimental Workflow: TOM-Based RNA Synthesis
Caption: ACE-based RNA synthesis workflow.
Pros:
-
Extremely fast coupling rates, comparable to DNA synthesis. [3][4]* High yields and purity, enabling the routine synthesis of very long RNA (>100 nucleotides). [3]* The 2'-ACE-protected RNA is water-soluble and resistant to nuclease degradation, which simplifies purification and handling. [3][4]* Mild final deprotection conditions. [3] Cons:
-
Requires a different synthetic cycle compared to the more common DMT-based chemistries.
-
Phosphoramidites and reagents may be less commonly available and more expensive.
Detailed Experimental Protocols
General Solid-Phase RNA Synthesis Cycle
This protocol outlines the general steps for solid-phase RNA synthesis on an automated synthesizer. Specific parameters, such as coupling times, will vary depending on the chosen 2'-hydroxyl protecting group.
-
Detritylation (for TBDMS and TOM): The 5'-DMT group is removed by treatment with a mild acid, typically 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in dichloromethane (DCM).
-
Coupling: The phosphoramidite monomer (0.05-0.1 M in acetonitrile) is activated with a tetrazole activator (e.g., 5-ethylthio-1H-tetrazole or 5-benzylmercapto-1H-tetrazole) and coupled to the free 5'-hydroxyl of the growing RNA chain.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated using a capping mixture, typically acetic anhydride and N-methylimidazole, to prevent the formation of deletion mutants.
-
Oxidation: The phosphite triester linkage is oxidized to the more stable phosphate triester using a solution of iodine in a mixture of tetrahydrofuran, pyridine, and water.
Deprotection Protocols
TBDMS/TOM Deprotection:
-
Cleavage and Base/Phosphate Deprotection: The solid support is treated with a mixture of concentrated ammonium hydroxide and ethanol (3:1 v/v) at 55°C for 12-16 hours. Alternatively, a solution of 40% aqueous methylamine can be used at 65°C for 10-15 minutes. This cleaves the RNA from the support and removes the protecting groups from the exocyclic amines and the phosphate backbone.
-
Drying: The supernatant is collected, and the solvent is removed by lyophilization or vacuum centrifugation.
-
2'-Silyl Group Removal: The dried RNA is redissolved in a solution of 1 M TBAF in THF and incubated at room temperature for 12-24 hours. Alternatively, TEA·3HF in a suitable solvent can be used.
-
Quenching and Desalting: The reaction is quenched, and the deprotected RNA is desalted using ethanol precipitation, dialysis, or chromatography.
ACE Deprotection:
-
Phosphate Deprotection: The methyl protecting groups on the phosphates are removed on the solid support using 1 M disodium-2-carbamoyl-2-cyanoethylene-1,1-dithiolate trihydrate (S2Na2) in DMF for 30 minutes.
-
Cleavage and Base Deprotection: The support is treated with 40% aqueous methylamine at 55°C for 10 minutes.
-
2'-ACE Group Removal: The 2'-ACE-protected RNA is eluted and treated with an acidic buffer (pH 3.8) at 60°C for 30 minutes to remove the 2'-protecting groups.
-
Desalting: The fully deprotected RNA is then desalted.
Conclusion and Recommendations
The choice of a 2'-hydroxyl protecting group is a critical decision in RNA synthesis that directly impacts the yield, purity, and length of the final product.
-
TBDMS chemistry remains a viable and cost-effective option for the synthesis of short RNA oligonucleotides. However, researchers should be aware of its limitations, particularly the challenges in monomer synthesis and the potential for incomplete deprotection.
-
TOM chemistry offers a significant improvement over TBDMS, providing higher coupling efficiencies and enabling the reliable synthesis of longer RNA molecules. It is an excellent choice for researchers who are familiar with silyl-based chemistries but require higher performance.
-
ACE chemistry represents the state-of-the-art for the synthesis of long and highly modified RNA. Its rapid coupling, high yields, and unique handling properties of the protected RNA make it the preferred method for demanding applications, such as the synthesis of mRNAs and guide RNAs for CRISPR.
Ultimately, the best choice will depend on the specific application, the desired length and complexity of the RNA, and the available resources. For routine synthesis of short RNAs, TBDMS may suffice. For longer or more challenging sequences, TOM or ACE chemistry will provide superior results. As the demand for synthetic RNA continues to grow, particularly in the therapeutic space, the adoption of more advanced protecting group strategies like TOM and ACE will be crucial for advancing research and development.
References
-
ATDBio. (n.d.). Chapter 6: RNA oligonucleotide synthesis. Nucleic Acids Book. Retrieved from [Link]
-
Cheng, X., Larson, K., Kwok, L., Mierzejewski, D., Begay, S., Rauen, R., Grimsley, K., He, K., Delaney, M., Kitchen, D., Haas, A., Kelley, M., & van Brabant Smith, A. (n.d.). The Chemical Synthesis of Long and Highly Modified RNA using 2'-ACE Chemistry. Technology Networks. Retrieved from [Link]
-
Glen Research. (1990). RNA Synthesis - Options for 2'-OH Protection. Glen Report 4.1. Retrieved from [Link]
-
Glen Research. (1998). TOM-Protecting-Group™ - A Major Improvement in RNA Synthesis. Glen Report 11.2. Retrieved from [Link]
- Scaringe, S. A. (2013). RNA synthesis using 2'-O-(tert-butyldimethylsilyl) protection. Methods in Molecular Biology, 941, 75–88.
-
Glen Research. (2013). Deprotection - Volumes 1-5. Glen Report 25 Supplement. Retrieved from [Link]
- Meldgaard, M., & Nielsen, T. E. (2021). Synthesis of Nucleobase-Modified RNA Oligonucleotides by Post-Synthetic Approach. Molecules, 26(11), 3247.
- Pitsch, S., Weiss, P. A., Wu, X., Ackermann, D., & Honegger, T. (2001). Reliable Chemical Synthesis of Oligoribonucleotides (RNA) with 2′-O-[(Triisopropylsilyl)oxy]methyl(2′-O-tom)-Protected Phosphoramidites. Helvetica Chimica Acta, 84(12), 3773-3795.
- Wincott, F. E., DiRenzo, A., Shaffer, C., Grimm, S., Tracz, D., Workman, C., Sweedler, D., Gonzalez, C., Scaringe, S., & Usman, N. (1995). Synthesis, deprotection, analysis and purification of RNA and ribozymes. Nucleic Acids Research, 23(14), 2677–2684.
- Becette, M., Glazier, D. A., & Heemstra, J. M. (2020). Protecting groups for RNA synthesis: An increasing need for selective preparative methods. Beilstein Journal of Organic Chemistry, 16, 2758–2774.
-
Horizon Discovery. (n.d.). 2'-ACE RNA synthesis chemistry. Retrieved from [Link]
Sources
- 1. atdbio.com [atdbio.com]
- 2. glenresearch.com [glenresearch.com]
- 3. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 4. horizondiscovery.com [horizondiscovery.com]
- 5. glenresearch.com [glenresearch.com]
- 6. trilinkbiotech.com [trilinkbiotech.com]
- 7. glenresearch.com [glenresearch.com]
- 8. RNA synthesis using 2'-O-(tert-butyldimethylsilyl) protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 10. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Validating RNA Integrity Post-Deprotection of 3',5'-O-(1,1,3,3-Tetraisopropyl-1,3-disiloxanediyl)uridine
For researchers, scientists, and drug development professionals engaged in the chemical synthesis of RNA, the integrity of the final product is paramount. The use of protecting groups is a necessary complexity in oligonucleotide synthesis, and their efficient removal is a critical determinant of the biological activity and safety of the synthetic RNA. Among the various protecting groups, the 3',5'-O-(1,1,3,3-Tetraisopropyl-1,3-disiloxanediyl) (TIPDS) group offers the advantage of simultaneously protecting the 3' and 5' hydroxyls of ribonucleosides. However, its bulky nature presents unique challenges during the deprotection step. Incomplete removal of the TIPDS group can lead to truncated or modified RNA sequences with compromised function.
This comprehensive guide provides an in-depth comparison of analytical methodologies for validating RNA integrity following the deprotection of TIPDS-uridine. We will delve into the causality behind experimental choices, present detailed protocols, and offer supporting data to empower you to make informed decisions for your RNA quality control workflow.
The Critical Step: Deprotection of the Bulky TIPDS Group
The TIPDS group, a dialkylsilyl diether, is prized for its stability during the phosphoramidite coupling cycles in solid-phase RNA synthesis. However, this robustness necessitates specific and carefully optimized conditions for its removal. The most common method for cleaving silyl ethers in RNA synthesis is through the use of a fluoride source, with triethylamine trihydrofluoride (TEA·3HF) being a widely adopted reagent.[1]
The steric hindrance of the four isopropyl substituents on the silicon atoms of the TIPDS group can significantly slow down the kinetics of fluoride-mediated cleavage compared to less bulky silyl ethers like tert-butyldimethylsilyl (TBDMS). This necessitates a carefully optimized deprotection protocol to ensure complete removal without compromising the integrity of the RNA backbone.
Optimized Deprotection Protocol for TIPDS-Protected RNA
This protocol is an adaptation of established methods for silyl group removal, optimized for the sterically demanding TIPDS group.[1]
Materials:
-
Crude RNA oligonucleotide on solid support (post-synthesis)
-
Ethanolic Methylamine/Aqueous Methylamine (EMAM) (1:1 mixture of 33% methylamine in ethanol and 41% methylamine in water) or Ammonium Hydroxide/40% Aqueous Methylamine (AMA) (1:1)
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Triethylamine (TEA)
-
Triethylamine trihydrofluoride (TEA·3HF)
-
RNA Quenching Buffer
-
RNase-free water, tubes, and pipette tips
Procedure:
-
Base and Phosphate Deprotection:
-
Transfer the solid support containing the synthesized RNA to a 2 mL screw-cap vial.
-
Add 1 mL of EMAM or AMA solution.
-
Incubate at 65°C for 20 minutes to cleave the RNA from the support and remove the exocyclic amine and phosphate protecting groups.
-
Dry the resulting RNA solution completely in a vacuum concentrator.
-
-
TIPDS Group Deprotection:
-
To the dried RNA pellet, add 115 µL of anhydrous DMSO. Ensure complete dissolution, gently heating to 65°C for up to 5 minutes if necessary.
-
Add 60 µL of TEA and mix gently.
-
Carefully add 75 µL of TEA·3HF to the solution.
-
Incubate the mixture at 65°C for 4 hours. The extended incubation time is crucial for the complete removal of the bulky TIPDS group.
-
Quench the reaction by adding 1.75 mL of RNA Quenching Buffer.
-
The deprotected RNA is now ready for purification and subsequent integrity analysis.
A Comparative Analysis of RNA Integrity Validation Methods
The choice of analytical technique to assess the integrity of the deprotected RNA is critical. An ideal method should be able to resolve the full-length product from any failure sequences (shorter, incomplete transcripts) and detect even trace amounts of residual protecting groups. Here, we compare the most common high-resolution analytical methods: denaturing polyacrylamide gel electrophoresis (PAGE), ion-pair reversed-phase high-performance liquid chromatography (IP-RP-HPLC), capillary gel electrophoresis (CGE), and mass spectrometry (MS).
Workflow for Post-Deprotection RNA Analysis
Sources
The Analytical Crucible: A Comparative Guide to HPLC Analysis of Silyl-Protected Oligonucleotides
For researchers, scientists, and drug development professionals in the rapidly advancing field of oligonucleotide therapeutics, ensuring the purity and integrity of synthetic products is paramount. The use of protecting groups is a cornerstone of solid-phase oligonucleotide synthesis, with silyl ethers—particularly the tert-butyldimethylsilyl (TBDMS) group—being crucial for the protection of the 2'-hydroxyl function in RNA synthesis. However, the very nature of these protecting groups introduces significant analytical challenges. Their hydrophobicity and potential lability demand robust and finely tuned analytical methods to accurately assess the quality of crude and purified products.
This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the analysis of silyl-protected oligonucleotides. Moving beyond a simple recitation of protocols, we will explore the underlying chemical principles, compare alternative strategies, and provide the field-proven insights necessary to develop and troubleshoot these critical analytical workflows.
The Central Challenge: Stability vs. Resolution
The analysis of silyl-protected oligonucleotides presents a classic analytical dilemma. The bulky, hydrophobic silyl groups dramatically alter the retention profile of an oligonucleotide compared to its deprotected counterpart. This increased hydrophobicity can be advantageous, offering a powerful handle for separation by reversed-phase chromatography. However, silyl ethers are susceptible to cleavage under certain pH and temperature conditions. The goal of any analytical method is, therefore, to achieve high-resolution separation of the full-length, fully-protected product from a complex mixture of synthesis impurities (e.g., n-1 shortmers, failure sequences) without inducing premature deprotection on-column.
Comparative HPLC Methodologies
Two primary HPLC modes dominate the analysis of oligonucleotides: Ion-Pair Reversed-Phase (IP-RP-HPLC) and Anion-Exchange (AEX-HPLC). The choice between them depends on the specific analytical goal, the nature of the oligonucleotide, and compatibility with downstream applications like mass spectrometry (MS).
Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC): The Workhorse
IP-RP-HPLC is the most prevalent technique for oligonucleotide analysis due to its high resolving power and compatibility with MS.[1][2] The fundamental principle involves using a hydrophobic stationary phase (typically C18) and a mobile phase containing an ion-pairing agent. This agent, usually a trialkylammonium salt like triethylammonium acetate (TEAA), forms a neutral complex with the negatively charged phosphate backbone of the oligonucleotide.[3] This neutralization allows the oligonucleotide to be retained and separated based on its overall hydrophobicity.
Mechanism of IP-RP-HPLC: The positively charged triethylammonium ions from the TEAA buffer associate with the anionic phosphate groups on the oligonucleotide. This ion pair behaves like a larger, less polar entity, which can then interact with and be retained by the hydrophobic C18 stationary phase. Elution is achieved by increasing the concentration of an organic solvent, such as acetonitrile, which disrupts the hydrophobic interactions and releases the ion-pairs from the column.
For silyl-protected oligonucleotides, the bulky, non-polar silyl groups contribute significantly to the molecule's retention, making IP-RP-HPLC an excellent choice for separating fully protected species from partially deprotected or failure sequences.
Anion-Exchange HPLC (AEX-HPLC): Separation by Charge
Anion-exchange chromatography separates molecules based on the magnitude of their negative charge.[1] Since each nucleotide in an oligonucleotide chain carries a negatively charged phosphate group, AEX-HPLC effectively separates oligonucleotides based on their length. A full-length product will have a greater net negative charge than an n-1 failure sequence and will therefore bind more strongly to the positively charged stationary phase. Elution is accomplished by introducing a mobile phase with a high concentration of a competing salt, such as sodium perchlorate or sodium chloride, which displaces the oligonucleotides from the column.
While highly effective for length-based separation, traditional AEX-HPLC is not directly compatible with mass spectrometry due to the use of non-volatile salt buffers. However, it is a powerful technique for purity assessment, especially for longer oligonucleotides where resolution by hydrophobicity alone can be challenging. For silyl-protected RNA, AEX-HPLC is a viable method, as the protecting groups do not alter the overall charge of the molecule.[4]
Key Parameter Optimization & Comparative Analysis
Method development for silyl-protected oligonucleotides requires careful optimization of several key parameters. The choices made will directly impact resolution, analysis time, and the integrity of the analyte.
| Parameter | Ion-Pair Reversed-Phase (IP-RP-HPLC) | Anion-Exchange (AEX-HPLC) | Rationale & Causality |
| Stationary Phase | Alkyl-silica (C18, C8), Polystyrene-divinylbenzene (PS-DVB) | Quaternary ammonium functionalized polymeric resins (e.g., Dionex DNAPac series) | C18 phases provide hydrophobic retention. Polymeric phases offer enhanced stability at high pH and temperature, which is crucial for oligonucleotide analysis.[1] AEX phases provide strong electrostatic interaction sites for charge-based separation. |
| Mobile Phase A | 100 mM Triethylammonium Acetate (TEAA), pH ~7.0 OR 15 mM TEA, 400 mM Hexafluoroisopropanol (HFIP) | 10-20 mM Sodium Perchlorate or NaCl in a buffer (e.g., Tris-HCl) | TEAA is a standard, UV-compatible ion-pairing system. TEA/HFIP is a volatile system, making it the gold standard for LC-MS applications.[4] High salt concentrations are required for AEX to elute the highly charged oligonucleotides. |
| Mobile Phase B | Acetonitrile in Mobile Phase A | High concentration (1-2 M) of NaClO₄ or NaCl in Mobile Phase A | Acetonitrile is the organic modifier that elutes the analytes in RP-HPLC. A steep salt gradient is used to disrupt the electrostatic interactions in AEX. |
| Temperature | 50 - 80 °C | 50 - 80 °C | Elevated temperatures are critical for denaturing any secondary structures (e.g., hairpin loops) that can cause peak broadening or splitting.[4] This ensures a consistent molecular conformation, leading to sharper peaks and improved resolution. |
| Flow Rate | 0.2 - 1.0 mL/min (analytical scale) | 0.5 - 1.5 mL/min (analytical scale) | Flow rates are optimized based on column dimensions and particle size to achieve optimal efficiency without generating excessive backpressure. |
The Silyl Group Stability Question
A primary concern during the analysis of TBDMS-protected oligonucleotides is the potential for on-column deprotection. TBDMS ethers are known to be stable in aqueous base but can be cleaved under acidic conditions.[5] Standard IP-RP-HPLC mobile phases like TEAA have a neutral pH (~7.0), which should theoretically preserve the silyl group.
However, the combination of elevated temperature (often ≥ 60°C) and prolonged exposure to the buffered mobile phase on the active sites of a silica-based column can create a microenvironment that may promote slow hydrolysis.
Expert Insight: While complete on-column desilylation is unlikely under optimized neutral pH conditions, the risk is not zero. The appearance of small, pre-eluting shoulder peaks or new impurity peaks upon repeated injection or with longer analysis times could indicate on-column deprotection. Using polymeric columns (e.g., PS-DVB) can mitigate this risk as they lack the acidic silanol groups present on silica surfaces that can contribute to acid-catalyzed hydrolysis.[1] For AEX analysis of TBDMS-RNA, using a denaturing, high-salt buffer at elevated temperatures (50-60°C) is recommended to ensure both resolution and stability.[4]
Experimental Protocols & Workflows
To provide a practical comparison, we outline two validated starting methods for the analysis of a crude, silyl-protected 21-mer RNA oligonucleotide.
Workflow Diagram: Oligonucleotide Purity Analysis
Caption: General workflow for HPLC purity analysis of silyl-protected oligonucleotides.
Protocol 1: IP-RP-HPLC Method (UV Detection)
This method is ideal for high-resolution separation based on hydrophobicity and is a good starting point for developing an LC-MS compatible method.
-
Column: Agilent PLRP-S, 100Å, 4.6 x 150 mm, 5 µm (A polymeric column is chosen for high pH and temperature stability).
-
Mobile Phase A: 100 mM Triethylammonium Acetate (TEAA), pH 7.0 in RNase-free water.
-
Mobile Phase B: 100 mM TEAA, pH 7.0 in 50:50 Acetonitrile/Water.
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20% to 60% B
-
25-30 min: 60% to 100% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 60 °C.
-
Detection: UV at 260 nm.
-
Injection Volume: 10 µL (of a ~0.1 OD/µL solution).
Self-Validation: The chromatogram should show a major peak for the full-length, fully silyl-protected oligonucleotide. Failure sequences (n-1, n-2) should elute earlier as they are less hydrophobic. Any on-column deprotection would likely manifest as a new, earlier-eluting peak corresponding to the less hydrophobic, partially deprotected species.
Protocol 2: Anion-Exchange HPLC Method
This method provides an orthogonal separation based on charge (length), which is excellent for confirming purity and quantifying shortmer impurities.
-
Column: Thermo Scientific DNAPac PA200, 4 x 250 mm.[4]
-
Mobile Phase A: 20 mM Tris-HCl, 10 mM NaClO₄, pH 8.0 in RNase-free water.
-
Mobile Phase B: 20 mM Tris-HCl, 1.0 M NaClO₄, pH 8.0 in RNase-free water.
-
Gradient:
-
0-2 min: 10% B
-
2-22 min: 10% to 50% B
-
22-25 min: 50% to 100% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 60 °C.
-
Detection: UV at 260 nm.
-
Injection Volume: 10 µL (of a ~0.1 OD/µL solution).
Self-Validation: The separation should resolve the full-length product from shorter failure sequences, which will elute earlier due to their lower net negative charge. Because the silyl groups are neutral, they do not interfere with the separation mechanism, making this a robust method for assessing length-related purity.
Troubleshooting Common Issues
Caption: Decision tree for troubleshooting common HPLC issues with silyl-protected oligonucleotides.
Conclusion and Recommendations
The successful HPLC analysis of silyl-protected oligonucleotides hinges on balancing the need for high-resolution separation with the imperative to maintain the integrity of the protecting groups.
-
For routine purity analysis and methods destined for MS coupling, IP-RP-HPLC is the superior choice. The use of polymeric C18 columns at a controlled neutral pH and elevated temperature (60-65°C) provides the best combination of resolving power and analyte stability.
-
For orthogonal purity confirmation, particularly for quantifying length-based impurities, AEX-HPLC is an invaluable tool. It is less susceptible to issues related to protecting group lability as the separation is based on charge.
Ultimately, a multi-faceted approach, potentially employing both IP-RP and AEX methods, provides the most comprehensive and trustworthy characterization of these complex and valuable molecules, ensuring that only the highest quality products advance through the development pipeline.
References
-
Glen Research. (n.d.). Deprotection Guide. Retrieved from [Link]
-
Glen Research. (n.d.). Application Guide - Procedure for the synthesis, deprotection and isolation of RNA using TBDMS-protected monomers. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Retrieved from [Link]
-
Current Protocols in Nucleic Acid Chemistry. (2018). Protection of 2'-Hydroxy Functions of Ribonucleosides. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Oligonucleotide Purification using Ion Pair Reversed-Phase Liquid Chromatography. Retrieved from [Link]
-
Hamilton Company. (n.d.). Oligonucleotide Purification by Reversed-Phase Ion Pairing Chromatography (PRP-C18). Retrieved from [Link]
-
Apffel, A., Chakel, J. A., Fischer, S., Lichtenwalter, K., & Hancock, W. S. (1997). Analysis of oligonucleotides by HPLC-electrospray ionization mass spectrometry. Analytical Chemistry, 69(7), 1320-1325. Retrieved from [Link]
- Pearson, W. H., & Lindbeck, A. C. (1991). Acyclic stereoselection. 10. Stereoselective synthesis of syn- and anti-1,2-amino alcohols via palladium(0)-catalyzed cyclization of vinyloxazolidinones. The Journal of Organic Chemistry, 56(17), 5145-5154.
-
Gilar, M., & Stoll, D. (2026, January 2). Challenges and Solutions in Oligonucleotide Analysis, Part II: A Detailed Look at Ion-Pairing Reversed-Phase Separations. LCGC International. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Solutions for Oligonucleotide Analysis and Purification. Part 2: Reversed Phase Chromatography. Retrieved from [Link]
-
Agilent Technologies. (2025, April 15). An Introduction to Ion-Paired Reverse-Phase Oligonucleotide Separations: From Analysis to Purification. Retrieved from [Link]
-
Waters Corporation. (n.d.). Best Practices for Oligonucleotide Analysis Using Ion-Pair Reversed-Phase (IP-RP) Liquid Chromatography – Columns and Chemistries. Retrieved from [Link]
- Azhayev, A. V., & Antopolsky, M. L. (2000). Advanced method for oligonucleotide deprotection. Nucleosides, Nucleotides & Nucleic Acids, 19(10-12), 1845-1863.
-
PubMed. (n.d.). Analysis of oligonucleotides by ion-pair reversed-phase liquid chromatography coupled with positive mode electrospray ionization mass spectrometry. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. RNA analysis by ion-pair reversed-phase high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 4. glenresearch.com [glenresearch.com]
- 5. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
A Senior Application Scientist's Guide to Assessing the Performance of Silyl Protecting Groups
In the intricate world of multi-step organic synthesis, particularly in pharmaceutical and materials science, the judicious selection of protecting groups is paramount. The hydroxyl group, one of the most versatile and ubiquitous functional groups, is often a source of unwanted reactivity.[1] Its acidic proton can interfere with a wide array of reagents, including organometallics, hydrides, and strong bases.[1][2] Silyl ethers have emerged as the preeminent choice for alcohol protection due to their ease of installation, tunable stability, and, most critically, their mild and selective removal.[1][3]
This guide provides a comparative analysis of the most common silyl protecting groups, moving beyond a simple catalog of reagents. As scientists, our goal is not just to follow a protocol but to understand the underlying principles that govern its success. Here, we will dissect the interplay of steric and electronic factors that dictate the performance of each silyl group, enabling you to make strategic, evidence-based decisions in your synthetic planning.
The Silyl Ether Family: A Spectrum of Stability
The protective capacity of a silyl ether is primarily dictated by the steric bulk of the substituents on the silicon atom.[3][4] As the size of these groups increases, the silicon center becomes more sterically hindered, impeding the approach of nucleophiles or acids that would otherwise cleave the Si-O bond. This fundamental principle gives rise to a predictable hierarchy of stability.
The most frequently employed silyl ethers include:
-
TMS (Trimethylsilyl): The smallest and most labile of the common silyl ethers.
-
TES (Triethylsilyl): Offers a moderate increase in stability over TMS.[4]
-
TBS/TBDMS (tert-Butyldimethylsilyl): The workhorse of silyl protecting groups, providing a significant jump in stability and robustness for purification and many synthetic transformations.[4]
-
TIPS (Triisopropylsilyl): A highly hindered group that confers substantial stability, often remaining intact under conditions that cleave TBS ethers.[4]
-
TBDPS (tert-Butyldiphenylsilyl): Similar in steric bulk to TIPS but with enhanced stability toward acidic conditions.[3][4]
The following diagram illustrates the general workflow for the application of silyl protecting groups, a cycle of protection, reaction, and deprotection that is fundamental to their use.
Caption: General workflow for using silyl ethers as protecting groups.
Comparative Stability: The Core of Synthetic Strategy
The strategic power of silyl ethers lies in their differential stability, which allows for the selective deprotection of one group in the presence of another—a concept known as orthogonal deprotection.[4] This is crucial in complex syntheses where multiple hydroxyl groups must be unmasked at different stages.
The relative stability of silyl ethers is not absolute; it is highly dependent on the reaction medium. The data below provides a quantitative comparison of their resistance to hydrolysis under both acidic and basic conditions.
| Silyl Group | Abbreviation | Relative Stability (Acidic Media)[3] | Relative Stability (Basic Media)[3] | Key Characteristics |
| Trimethylsilyl | TMS | 1 | 1 | Very labile; often cleaved during chromatography. Primarily for derivatization or transient protection. |
| Triethylsilyl | TES | 64 | 10-100 | More stable than TMS, useful for short sequences. Can be selectively removed in the presence of TBS.[4][5] |
| tert-Butyldimethylsilyl | TBS / TBDMS | 20,000 | 20,000 | Highly versatile and robust. Stable to a wide range of non-acidic/non-fluoride conditions. |
| Triisopropylsilyl | TIPS | 700,000 | 100,000 | Very stable due to high steric hindrance. Can survive conditions that remove TBS ethers.[4] |
| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 | 20,000 | Exceptionally stable to acid. Similar stability to TBS under basic conditions. |
This hierarchy allows for precise, staged deprotection strategies.
Caption: Relative stability hierarchy of common silyl protecting groups.
Experimental Design: Protection and Deprotection Protocols
The trustworthiness of a protocol lies in its reproducibility and the clear rationale for each step. Below are detailed, field-tested methodologies for the protection and deprotection of hydroxyl groups.
Protocol 1: Silylation of a Primary Alcohol using TBSCl (The Corey Protocol)
This method, developed by E.J. Corey, is a cornerstone of organic synthesis for its high yields and reliability.[1]
-
Objective: To protect a primary alcohol as its TBS ether.
-
Causality: Imidazole is used as the base. It reacts with tert-butyldimethylsilyl chloride (TBSCl) to form a highly reactive silylating intermediate, N-TBS-imidazole. This is a much more potent silylating agent than TBSCl itself. Dimethylformamide (DMF) is an excellent polar aprotic solvent that facilitates the reaction.[6]
-
Methodology:
-
To a solution of the primary alcohol (1.0 eq) in anhydrous DMF (0.5 M), add imidazole (2.5 eq).
-
Stir the solution at room temperature under an inert atmosphere (N₂ or Ar) for 10 minutes.
-
Add TBSCl (1.2 eq) in a single portion.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-4 hours).
-
Quench the reaction by adding an equal volume of saturated aqueous NaHCO₃ solution.
-
Extract the product with a non-polar organic solvent (e.g., ethyl acetate or diethyl ether) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 2: General Deprotection using Tetrabutylammonium Fluoride (TBAF)
The cleavage of silyl ethers with a fluoride source is the most common deprotection method, driven by the formation of the exceptionally strong Si-F bond.[1][5]
-
Objective: To remove a silyl ether protecting group.
-
Causality: The fluoride ion (F⁻) acts as a potent nucleophile that attacks the silicon center. The high strength of the resulting Si-F bond (bond energy ~586 kJ/mol) provides a powerful thermodynamic driving force for the reaction, making the cleavage efficient and often rapid.[1] Tetrahydrofuran (THF) is the solvent of choice as it is aprotic and effectively solvates the TBAF salt.
-
Methodology:
-
Dissolve the silyl-protected alcohol (1.0 eq) in anhydrous THF (0.2 M).
-
Add a 1.0 M solution of TBAF in THF (1.5 - 2.0 eq) dropwise at room temperature.
-
Stir the reaction and monitor by TLC. Reaction times can vary from 30 minutes for a TBS group to several hours for a more hindered TIPS group.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and then brine to remove residual TBAF salts.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by flash column chromatography.
-
Protocol 3: Orthogonal Deprotection - Selective Acid-Catalyzed Cleavage of TBS in the Presence of TBDPS
This protocol demonstrates how the differential stability of silyl ethers can be exploited.
-
Objective: To selectively remove a primary TBS ether while leaving a TBDPS ether intact.
-
Causality: TBDPS ethers are significantly more stable to acidic conditions than TBS ethers (a factor of ~250, see table above).[3] By using a mild acid catalyst like camphorsulfonic acid (CSA) under controlled conditions (low temperature), we can kinetically favor the cleavage of the less hindered, more acid-labile TBS group.[3] Methanol acts as both a solvent and a proton source.
-
Methodology:
-
Dissolve the substrate containing both TBS and TBDPS ethers (1.0 eq) in a 1:1 mixture of methanol (MeOH) and dichloromethane (DCM) (0.1 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add CSA (0.1 eq) to the solution.
-
Stir the reaction at 0 °C, carefully monitoring by TLC (co-spotting with starting material and the expected product is recommended). The reaction may take 1-3 hours.
-
Once the desired selectivity is achieved, quench the reaction by adding a few drops of triethylamine (Et₃N) to neutralize the acid.
-
Dilute the mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by flash column chromatography to isolate the TBDPS-protected alcohol.
-
Strategic Selection Logic
The choice of a silyl protecting group is not arbitrary but a calculated decision based on the planned synthetic route. The following decision tree illustrates the thought process.
Sources
A Comparative Guide to Deprotection Strategies in Solid-Phase RNA Synthesis
For researchers, scientists, and professionals in drug development, the synthesis of high-quality RNA is a cornerstone of innovation. The integrity of synthetic RNA hinges on a critical, yet often nuanced, stage of its production: deprotection. This guide provides an in-depth comparative analysis of prevalent deprotection methodologies in solid-phase RNA synthesis. Moving beyond a simple recitation of protocols, we will delve into the chemical rationale behind these techniques, offering field-proven insights to empower you in selecting the optimal strategy for your specific application.
The Imperative of Orthogonal Protection in RNA Synthesis
The chemical synthesis of RNA oligonucleotides is a sophisticated process built upon the principle of orthogonal protection. Unlike DNA, the presence of the 2'-hydroxyl group in the ribose sugar introduces an additional layer of complexity, necessitating a dedicated protecting group. This 2'-hydroxyl protecting group, along with those on the nucleobases and the phosphate backbone, must remain stable throughout the iterative cycles of oligonucleotide chain extension.[1] Subsequently, these guardians of chemical reactivity must be efficiently and selectively removed to unveil the final, functional RNA molecule. This multi-step removal process is collectively known as deprotection.[1]
A typical deprotection strategy is a two-act play: first, the cleavage of the oligonucleotide from the solid support and the concurrent removal of the protecting groups from the nucleobases and the phosphate backbone. This is followed by the pivotal second act: the removal of the 2'-hydroxyl protecting group. The choice of the 2'-hydroxyl protecting group dictates the reagents and conditions for this final step and, consequently, the overall deprotection workflow.[1]
A Comparative Analysis of 2'-Hydroxyl Deprotection Chemistries
The landscape of RNA synthesis is dominated by three primary 2'-hydroxyl protecting group strategies: the traditional tert-butyldimethylsilyl (tBDMS), the robust triisopropylsilyloxymethyl (TOM), and the innovative 2'-acetoxyethoxy)methyl (ACE). Each of these chemistries presents a unique set of advantages and disadvantages, which we will explore in detail.
The Workhorse: tert-Butyldimethylsilyl (tBDMS) Protection
The tBDMS group is the most established and widely used protecting group for the 2'-hydroxyl position in RNA synthesis.[2][3] Its removal is typically achieved using a fluoride source, such as tetrabutylammonium fluoride (TBAF) or triethylamine trihydrofluoride (TEA·3HF).[4][5]
Chemical Rationale: The silicon-oxygen bond is susceptible to cleavage by the highly nucleophilic fluoride ion, which has a strong affinity for silicon. This reaction proceeds smoothly to liberate the free 2'-hydroxyl group.[2]
Advantages:
-
Well-established and widely understood chemistry: A vast body of literature and decades of practical experience support its use.
-
Cost-effective: The reagents for tBDMS-based synthesis and deprotection are generally more economical.
Disadvantages:
-
Steric Hindrance: The bulky nature of the tBDMS group can lead to lower coupling efficiencies during synthesis, particularly for longer RNA sequences.[2]
-
Potential for 2'- to 3'-Phosphate Migration: The tBDMS group is not entirely stable under the basic conditions used for base deprotection, and its premature removal can lead to cleavage of the phosphodiester backbone and isomerization to non-natural 2'-5' linkages.[2]
-
Long Deprotection Times: Traditional TBAF-mediated deprotection can be a lengthy process, often requiring incubations of 8 to 24 hours.[6][7]
Experimental Protocol: tBDMS Deprotection
-
Cleavage and Base Deprotection:
-
Treat the solid support-bound oligonucleotide with a mixture of concentrated aqueous ammonia and ethanol (3:1 v/v) at 55°C for one hour.[2] Alternatively, for faster deprotection, a solution of ammonium hydroxide/40% aqueous methylamine (AMA) (1:1 v/v) can be used at 65°C for 10-15 minutes.[8][9]
-
Collect the supernatant containing the cleaved and base-deprotected, but still 2'-protected, RNA.
-
Evaporate the solution to dryness.
-
-
2'-Hydroxyl Deprotection:
-
Resuspend the dried oligonucleotide in a solution of 1 M TBAF in tetrahydrofuran (THF).[2]
-
Incubate at room temperature for 12-24 hours.[6]
-
Alternatively, for a faster reaction, a mixture of triethylamine trihydrofluoride (TEA·3HF), triethylamine (TEA), and anhydrous dimethyl sulfoxide (DMSO) can be used at 65°C for 2.5 hours.
-
-
Quenching and Purification:
-
Quench the deprotection reaction by adding a suitable buffer, such as triethylammonium acetate (TEAA).
-
Purify the fully deprotected RNA using methods such as HPLC or cartridge-based purification.
-
Workflow for tBDMS Deprotection
Caption: Workflow for tBDMS-based RNA deprotection.
The Robust Alternative: Triisopropylsilyloxymethyl (TOM) Protection
The TOM protecting group was developed to address some of the shortcomings of the tBDMS group.[2] The introduction of an acetal linkage between the silyl group and the 2'-oxygen enhances its stability and improves coupling efficiency.[2]
Chemical Rationale: The TOM group's acetal moiety prevents 2'- to 3'-silyl migration.[2] Its removal is also achieved with a fluoride source, similar to tBDMS, but its stability profile during the preceding deprotection steps is superior.
Advantages:
-
High Coupling Efficiency: The reduced steric hindrance of the TOM group compared to tBDMS allows for faster and more efficient coupling reactions, facilitating the synthesis of longer RNA molecules.[2]
-
Enhanced Stability: The TOM group is stable to the basic conditions used for base deprotection, minimizing the risk of chain cleavage and phosphate migration.[2]
-
Fast Deprotection: The deprotection of the TOM group is generally faster and more reliable than that of the tBDMS group.[9]
Disadvantages:
-
Higher Cost: Phosphoramidites bearing the TOM protecting group are typically more expensive than their tBDMS counterparts.
Experimental Protocol: TOM Deprotection
-
Cleavage and Base Deprotection:
-
Treat the solid support-bound oligonucleotide with a solution of ammonium hydroxide/40% aqueous methylamine (AMA) (1:1 v/v) at 65°C for 10 minutes for standard oligonucleotides.[9]
-
For longer oligonucleotides, a mixture of 10M methylamine in ethanol/water (1:1) (EMAM) can be used at 35°C for 6 hours or at room temperature overnight.[9]
-
Collect the supernatant and evaporate to dryness.
-
-
2'-Hydroxyl Deprotection:
-
Resuspend the dried oligonucleotide in a mixture of triethylamine trihydrofluoride (TEA·3HF), triethylamine (TEA), and anhydrous dimethyl sulfoxide (DMSO).
-
Heat the mixture at 65°C for 2.5 hours.[9]
-
-
Quenching and Purification:
-
Cool the reaction and quench with an appropriate buffer.
-
Proceed with purification of the final RNA product.
-
Workflow for TOM Deprotection
Caption: Workflow for TOM-based RNA deprotection.
The High-Performance Option: 2'-O-ACE (Acetoxyethoxy)methyl Orthoester Protection
The 2'-ACE chemistry represents a significant advancement in RNA synthesis, particularly for long and highly modified oligonucleotides. This method utilizes an acid-labile orthoester protecting group for the 2'-hydroxyl position.
Chemical Rationale: The ACE group is stable to the conditions of oligonucleotide synthesis and basic deprotection of the nucleobases. The ester moieties are removed during the base deprotection step, revealing a hydroxylated orthoester which is then rapidly cleaved under mild acidic conditions.[2]
Advantages:
-
Very High Coupling Yields: ACE chemistry consistently delivers high coupling efficiencies, enabling the synthesis of RNA sequences exceeding 100 nucleotides in length.
-
Fast and Mild Deprotection: The final deprotection step is rapid (around 30 minutes) and occurs under mild acidic conditions (pH 3.8), which is beneficial for sensitive modifications.
-
Purification with 2'-Protection: A major advantage is the ability to purify the RNA with the 2'-protecting group still attached. This "capping" of the 2'-hydroxyl group renders the RNA resistant to RNase degradation, allowing for safer handling and storage.[2]
Disadvantages:
-
Specialized Monomers: Requires the use of 5'-silyl-protected phosphoramidites, which are different from the standard 5'-DMT-protected monomers used in tBDMS and TOM chemistries.[2]
Experimental Protocol: 2'-ACE Deprotection
-
Phosphate Deprotection (Optional but Recommended):
-
Treat the solid support-bound oligonucleotide with a solution of disodium-2-carbamoyl-2-cyanoethylene-1,1-dithiolate (S2Na2) to remove the phosphate protecting groups.
-
-
Cleavage and Base Deprotection:
-
Cleave the oligonucleotide from the support and remove the base protecting groups using 40% aqueous N-methylamine (NMA) at 55°C.
-
Lyophilize the resulting 2'-protected RNA to dryness.
-
-
Purification of 2'-Protected RNA (Optional but Recommended):
-
Purify the crude 2'-ACE-protected RNA by HPLC or PAGE.
-
-
2'-Hydroxyl Deprotection:
-
Resuspend the purified (or crude) 2'-ACE-protected RNA in a deprotection buffer of 100 mM acetic acid, with the pH adjusted to 3.8 with TEMED.
-
Incubate at 60°C for 30 minutes.
-
-
Desalting:
-
Desalt the final RNA product to remove the deprotection buffer components.
-
Workflow for 2'-ACE Deprotection
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. atdbio.com [atdbio.com]
- 3. academic.oup.com [academic.oup.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. glenresearch.com [glenresearch.com]
- 6. glenresearch.com [glenresearch.com]
- 7. glenresearch.com [glenresearch.com]
- 8. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 9. Synthesis of Nucleobase-Modified RNA Oligonucleotides by Post-Synthetic Approach - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating Synthetic RNA Sequences with Protected Nucleosides
Introduction: The Critical Imperative of Sequence Fidelity in Synthetic RNA
The burgeoning field of RNA therapeutics and the increasing sophistication of RNA-based research tools have placed unprecedented demands on the quality and integrity of synthetically produced RNA. Whether for mRNA vaccines, siRNA-based gene silencing, or CRISPR-based gene editing, the precise sequence of the RNA molecule is paramount to its function and safety. The use of protecting groups on nucleosides during solid-phase synthesis is a cornerstone of modern RNA manufacturing, enabling the controlled and efficient assembly of desired sequences. However, incomplete deprotection or side reactions can lead to sequence errors that can have profound biological consequences. Therefore, robust and reliable methods for validating the sequence of these synthetic RNAs, even in the presence of residual protecting groups, are not just a matter of quality control but a fundamental requirement for advancing research and therapeutic development.
This guide provides an in-depth comparison of the primary analytical techniques used to validate the sequence of RNA synthesized with protected nucleosides. We will delve into the principles, protocols, and practical considerations of each method, offering a framework for selecting the most appropriate strategy based on the specific needs of your research or drug development program. As a self-validating system, this guide will not only present protocols but also explain the rationale behind key experimental steps, empowering you to troubleshoot and adapt these methods to your unique challenges.
Core Methodologies for RNA Sequence Validation: A Comparative Overview
The validation of synthetic RNA sequences relies on a multi-faceted analytical approach. No single technique is universally superior; instead, the optimal choice depends on a variety of factors including the length of the RNA, the nature of the protecting groups, the required level of sensitivity and accuracy, and practical considerations such as throughput and cost. Here, we compare the four most prominent methodologies:
-
Enzymatic Digestion followed by Mass Spectrometry (MS)
-
Next-Generation Sequencing (NGS)
-
Capillary Gel Electrophoresis (CGE)
-
Ion-Pair Reversed-Phase High-Performance Liquid Chromatography (IP-RP-HPLC)
The following sections will dissect each of these techniques, providing a detailed analysis of their strengths, weaknesses, and ideal applications.
Enzymatic Digestion Followed by Mass Spectrometry: The Gold Standard for High-Resolution Sequence Confirmation
Principle: This bottom-up approach involves the specific cleavage of the RNA molecule into smaller fragments using sequence-specific RNases. The resulting digest is then analyzed by high-resolution mass spectrometry (most commonly ESI-MS or MALDI-TOF MS). By comparing the experimentally measured masses of the fragments to a theoretical digest of the expected sequence, the primary sequence can be confirmed with high accuracy. The presence of protecting groups will result in a predictable mass shift in the corresponding fragments, allowing for their identification and localization.
Why this approach is powerful: This method provides exquisite detail at the oligonucleotide level. It can pinpoint the exact location of a modification or a sequence error. The high mass accuracy of modern mass spectrometers allows for the unambiguous identification of fragments, even those carrying bulky protecting groups.
Experimental Workflow
Caption: Workflow for RNA sequence validation by enzymatic digestion and mass spectrometry.
Detailed Experimental Protocol
Materials:
-
Synthetic RNA with protected nucleosides (1-5 µg)
-
RNase T1 (cleaves after G residues) or RNase A (cleaves after C and U residues)
-
RNase-free water and buffers (e.g., 50 mM Tris-HCl, pH 7.5)
-
LC-MS system (e.g., Q-TOF or Orbitrap)
Procedure:
-
Sample Preparation: Dissolve the synthetic RNA in RNase-free water to a final concentration of 1 µg/µL.
-
Enzymatic Digestion:
-
In a sterile, RNase-free microcentrifuge tube, combine 1 µg of RNA, 1 µL of RNase T1 (1 U/µL), and 8 µL of reaction buffer.
-
Incubate at 37°C for 1-2 hours. The incubation time may need to be optimized depending on the sequence and the presence of protecting groups which can hinder enzyme access. A shorter digestion time can be used to generate larger, overlapping fragments, which can aid in sequence assembly.[1][2]
-
-
LC-MS/MS Analysis:
-
Inject the digested sample into the LC-MS system. A C18 reversed-phase column is typically used for separation of the oligonucleotide fragments.
-
The mass spectrometer should be operated in negative ion mode to detect the negatively charged phosphate backbone of the RNA fragments.
-
-
Data Analysis:
-
Process the raw data to generate a list of accurate masses for the detected fragments.
-
Use bioinformatics software to perform an in silico digestion of the expected RNA sequence.
-
Compare the experimental mass list with the theoretical mass list. Account for the mass additions of any protecting groups. Software tools can automate this matching process and provide sequence coverage maps.[3]
-
Performance Characteristics
| Feature | Performance | Rationale & Considerations |
| Accuracy | Very High | Mass accuracy in the low ppm range allows for unambiguous identification of fragments. |
| Sensitivity | High | Picomole to femtomole amounts of RNA are typically sufficient. |
| Resolution | Base-level | Can pinpoint single nucleotide errors or modifications. |
| Throughput | Low to Medium | Sample preparation and data analysis can be time-consuming. |
| Cost | High | Requires expensive mass spectrometry instrumentation and skilled personnel. |
| Challenges | Incomplete digestion due to protecting groups, data analysis complexity. | Optimizing digestion conditions and using specialized software are crucial. |
Next-Generation Sequencing (NGS): High-Throughput Profiling of Sequence Variants
Principle: NGS technologies enable the massively parallel sequencing of nucleic acid molecules. For RNA, this typically involves reverse transcription to cDNA, followed by library preparation (ligation of adapters) and sequencing on a high-throughput platform. The resulting sequence reads are then aligned to the expected reference sequence to identify any discrepancies.
Why this approach is valuable: NGS provides a comprehensive view of the entire RNA sequence and can detect low-frequency variants that might be missed by other methods. This is particularly important for assessing the homogeneity of a synthetic RNA population.
Experimental Workflow
Caption: Workflow for RNA sequence validation using Next-Generation Sequencing.
Detailed Experimental Protocol
Materials:
-
Synthetic RNA with protected nucleosides (deprotection is generally required prior to reverse transcription)
-
Reverse transcriptase and dNTPs
-
NGS library preparation kit (e.g., Illumina TruSeq)
-
NGS instrument (e.g., Illumina MiSeq or HiSeq)
Procedure:
-
Deprotection: Complete removal of all protecting groups is crucial for efficient reverse transcription. Follow the manufacturer's protocol for the specific protecting group chemistry used in the synthesis.
-
Reverse Transcription:
-
Synthesize the first-strand cDNA from the deprotected RNA template using a reverse transcriptase and random primers or a gene-specific primer.
-
-
Library Preparation:
-
Perform second-strand cDNA synthesis.
-
End-repair the double-stranded cDNA, adenylate the 3' ends, and ligate the NGS adapters.
-
Amplify the library by PCR.
-
-
Sequencing:
-
Quantify and pool the libraries.
-
Sequence on an NGS platform according to the manufacturer's instructions.
-
-
Data Analysis:
-
Perform quality control on the raw sequencing reads.
-
Align the reads to the expected reference sequence using a suitable alignment tool (e.g., Bowtie 2 or STAR).
-
Call variants (substitutions, insertions, deletions) and annotate their frequency.
-
Performance Characteristics
| Feature | Performance | Rationale & Considerations |
| Accuracy | High | Base-calling accuracy is typically >99.5%. However, errors can be introduced during reverse transcription and PCR. |
| Sensitivity | Very High | Can detect variants present at frequencies as low as 0.1-1%. |
| Resolution | Base-level | Provides sequence information for every nucleotide. |
| Throughput | Very High | Millions to billions of reads can be generated in a single run. |
| Cost | Medium to High | Cost per sample has decreased significantly, but instrumentation is expensive. |
| Challenges | Requirement for deprotection, potential for RT-PCR errors, complex data analysis. | Careful experimental design and robust bioinformatics pipelines are essential.[4] |
Capillary Gel Electrophoresis (CGE): A High-Resolution Method for Size-Based Purity Assessment
Principle: CGE separates nucleic acids based on their size with single-nucleotide resolution. The RNA sample is injected into a capillary filled with a sieving polymer matrix and subjected to an electric field. Smaller molecules migrate faster through the matrix than larger ones. The migration time is then used to determine the size of the RNA. While not a direct sequencing method, CGE is excellent for assessing the integrity and purity of the full-length product and detecting truncated or extended species. The presence of protecting groups can alter the charge-to-mass ratio and hydrodynamic radius, affecting migration time, which can be used to assess deprotection efficiency.
Why this approach is useful: CGE is a rapid and highly reproducible method for quality control. It provides a clear picture of the size heterogeneity of the synthetic RNA population.
Experimental Workflow
Caption: Workflow for RNA analysis by Capillary Gel Electrophoresis.
Detailed Experimental Protocol
Materials:
-
Synthetic RNA with or without protected nucleosides
-
CGE instrument with a suitable detector (UV or fluorescence)
-
Capillary coated to minimize adsorption
-
Sieving polymer solution (e.g., linear polyacrylamide)
-
Running buffer (e.g., Tris-borate-EDTA with urea for denaturation)
Procedure:
-
Sample Preparation: Dilute the RNA sample in an appropriate buffer. For denaturing analysis, formamide can be added.
-
Capillary and Buffer Preparation: Fill the capillary with the sieving polymer solution. Place the inlet and outlet vials with the running buffer.
-
Injection: Inject the sample into the capillary using electrokinetic injection (applying a voltage for a short period).
-
Separation: Apply a high voltage across the capillary to effect separation.
-
Detection: Monitor the RNA as it passes the detector. An electropherogram is generated, showing peaks corresponding to different sized RNA molecules.
-
Data Analysis: Integrate the peak areas to determine the relative abundance of the full-length product and any impurities. Compare the migration time to a size standard for accurate sizing.
Performance Characteristics
| Feature | Performance | Rationale & Considerations |
| Accuracy | High (for size) | Can resolve single nucleotide differences. |
| Sensitivity | Medium | Nanogram to picogram amounts are typically required. |
| Resolution | Very High (for size) | Excellent for resolving closely related species. |
| Throughput | High | Automated systems can run many samples sequentially. |
| Cost | Medium | Instrumentation is more accessible than mass spectrometers or NGS platforms. |
| Challenges | Not a direct sequencing method. Migration can be affected by secondary structure and protecting groups. | Denaturing conditions are often necessary for accurate sizing.[5] |
Ion-Pair Reversed-Phase High-Performance Liquid Chromatography (IP-RP-HPLC): A Versatile Tool for Purity and Sequence Confirmation
Principle: IP-RP-HPLC separates oligonucleotides based on their hydrophobicity. An ion-pairing agent (e.g., triethylammonium acetate) is added to the mobile phase to neutralize the negative charge of the phosphate backbone, allowing the RNA to interact with the hydrophobic stationary phase (typically C18). A gradient of an organic solvent (e.g., acetonitrile) is used to elute the RNA, with more hydrophobic molecules eluting later. The presence of protecting groups increases the hydrophobicity of the RNA, leading to longer retention times. This method can be coupled to a mass spectrometer for sequence confirmation.
Why this approach is advantageous: IP-RP-HPLC is a robust and versatile technique that can be used for both analytical and preparative purposes. It is highly effective at separating full-length product from shorter failure sequences and can also resolve sequences with and without protecting groups.
Experimental Workflow
Caption: Workflow for RNA analysis by Ion-Pair Reversed-Phase HPLC.
Detailed Experimental Protocol
Materials:
-
Synthetic RNA with or without protected nucleosides
-
HPLC system with a UV detector (and optionally a mass spectrometer)
-
Reversed-phase column (e.g., C18)
-
Mobile phase A: Aqueous buffer with an ion-pairing agent (e.g., 100 mM TEAA)
-
Mobile phase B: Acetonitrile with an ion-pairing agent
Procedure:
-
Sample Preparation: Dissolve the RNA sample in mobile phase A.
-
HPLC Analysis:
-
Equilibrate the column with the starting mobile phase composition.
-
Inject the sample.
-
Run a linear gradient from a low to a high percentage of mobile phase B to elute the RNA.
-
-
Detection: Monitor the elution profile at 260 nm.
-
Data Analysis:
-
Integrate the peak areas to determine the purity of the sample.
-
The retention time can be used to infer the presence of protecting groups (longer retention) or truncation (shorter retention).
-
If coupled to a mass spectrometer, the mass of the eluting peaks can be determined for sequence confirmation.
-
Performance Characteristics
| Feature | Performance | Rationale & Considerations |
| Accuracy | High (when coupled to MS) | Provides both purity and identity information. |
| Sensitivity | High | Nanogram quantities are readily detectable. |
| Resolution | High | Can resolve species with small differences in hydrophobicity. |
| Throughput | Medium to High | Automated systems can process multiple samples. |
| Cost | Medium | HPLC systems are widely available in analytical laboratories. |
| Challenges | Method development can be required to optimize separation. Ion-pairing reagents can be difficult to remove for downstream applications. | Careful selection of the ion-pairing agent and gradient conditions is key.[6][7] |
Conclusion: A Multi-Pronged Approach to Ensuring RNA Sequence Fidelity
The validation of synthetic RNA sequences, particularly those containing protecting groups, is a complex analytical challenge that requires a thoughtful and often multi-pronged approach. As we have seen, each of the major analytical techniques offers a unique set of strengths and is best suited for different aspects of sequence validation.
-
Enzymatic digestion with mass spectrometry provides the highest level of detail for sequence confirmation and localization of modifications.
-
Next-generation sequencing is unparalleled in its ability to detect low-frequency variants and provide a comprehensive view of the entire sequence.
-
Capillary gel electrophoresis is a rapid and high-resolution method for assessing the purity and integrity of the full-length product.
-
Ion-pair reversed-phase HPLC is a versatile and robust technique for both purity assessment and, when coupled with mass spectrometry, sequence confirmation.
Ultimately, a comprehensive validation strategy for a high-value synthetic RNA product, such as an mRNA therapeutic, may involve the use of multiple techniques. For example, CGE and IP-RP-HPLC might be used for routine quality control of purity and integrity, while enzymatic digestion with mass spectrometry and NGS could be employed for in-depth characterization and confirmation of the primary sequence. By understanding the principles and practical considerations of each of these powerful analytical tools, researchers, scientists, and drug development professionals can ensure the quality, safety, and efficacy of their synthetic RNA molecules.
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Beverly, M., & Noll, S. (2008). Protecting groups for RNA synthesis: an increasing need for selective preparative methods. Chemical Society Reviews, 37(4), 751-760. [Link]
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U.S. Food and Drug Administration. (2023). Considerations for the Quality, Safety and Efficacy of Prophylactic Lipid Nanoparticle mRNA Vaccines. [Link]
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Sun, H., Chen, C., Shi, M., Wang, D., Liu, M., Li, D., ... & Li, Y. (2014). Integration of mass spectrometry and RNA-Seq data to confirm human ab initio predicted genes and lncRNAs. Proteomics, 14(13-14), 1636-1644. [Link]
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Kirpekar, F., Nordhoff, E., Larsen, L. K., Kristiansen, K., Roepstorff, P., & Højrup, P. (2009). Identification of RNA molecules by specific enzyme digestion and mass spectrometry: software for and implementation of RNA mass mapping. Nucleic acids research, 37(5), e38. [Link]
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Azarani, A., & Hecker, K. H. (2001). RNA analysis by ion-pair reversed-phase high performance liquid chromatography. Nucleic acids research, 29(2), E7-E7. [Link]
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Sciex. (n.d.). Introduction to Capillary Electrophoresis. Retrieved from [Link]
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U.S. Food and Drug Administration. (2022). Considerations for mRNA Product Development, Regulation and Deployment Across the Lifecycle. [Link]
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Conesa, A., Madrigal, P., Tarazona, S., Gomez-Cabrero, D., Alemán, A., Cantalapiedra, C. P., ... & Mortazavi, A. (2016). A survey of best practices for RNA-seq data analysis. Genome biology, 17(1), 1-19. [Link]
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Agilent Technologies. (n.d.). Oligonucleotide Purification using Ion Pair Reversed-Phase Liquid Chromatography. Retrieved from [Link]
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Wang, Z., Gerstein, M., & Snyder, M. (2009). RNA-Seq: a revolutionary tool for transcriptomics. Nature reviews genetics, 10(1), 57-63. [Link]
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protocols.io. (2015). In vitro transcription of guide RNAs. [Link]
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Waters Corporation. (n.d.). Rapid Analysis of Synthetic mRNA Cap Structure Using Ion-Pairing RPLC with the BioAccord LC-MS System. Retrieved from [Link]
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Schowe, S. W., Langeberg, C. J., Chapman, E. G., Brown, K., & Resendiz, M. J. E. (2022). Identification of RNA Fragments Resulting from Enzymatic Degradation using MALDI-TOF Mass Spectrometry. Journal of visualized experiments: JoVE, (182), 10.3791/63720. [Link]
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Beverly, M., Barnaby, O., & Gilar, M. (2022). Characterization and Sequence Mapping of Large RNA and mRNA Therapeutics Using Mass Spectrometry. Analytical Chemistry, 94(20), 7144–7152. [Link]
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Wu, A. R., Neff, N. F., Kalisky, T., Dalerba, P., Treutlein, B., Rothenberg, M. E., ... & Quake, S. R. (2014). Quantitative assessment of single-cell RNA-sequencing methods. Nature methods, 11(1), 41-46. [Link]
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Cohen, A. S., Terabe, S., Smith, J. A., & Karger, B. L. (1987). High-performance capillary electrophoretic separation of bases, nucleosides, and nucleotides with micellar solutions. Analytical Chemistry, 59(7), 1021-1027. [Link]
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U.S. Food and Drug Administration. (1999). Guidance for Industry: Content and Format of Chemistry, Manufacturing, and Controls Information and Establishment Description Information for a Vaccine or Related Product. [Link]
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ECA Academy. (2023). 2nd Version of the USP Draft Guidance on mRNA-based Therapeutics. [Link]
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Bio-Rad. (n.d.). Oligonucleotide Purity Analysis by Capillary Electrophoresis. Retrieved from [Link]
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Agilent Technologies. (2021). Analysis of Oligonucleotides by Capillary Gel Electrophoresis with the Agilent 7100 Capillary Electrophoresis System. [Link]
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Beverly, M., & Gilar, M. (2020). Stability Indicating Ion-Pair Reversed-Phase Liquid Chromatography Method for Modified mRNA. ChemRxiv. [Link]
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National Human Genome Research Institute. (2023). Three new approaches tackle challenging design problems in RNA sequencing technology development. [Link]
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Beverly, M., & Gilar, M. (2022). Mass spectrometry-based mRNA sequence mapping via complementary RNase digests and bespoke visualisation tools. Scientific reports, 12(1), 1-12. [Link]
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Henderson, S. J., Feng, J. Y., & Myler, L. R. (2021). Complete enzymatic digestion of double-stranded RNA to nucleosides enables accurate quantification of dsRNA. Analytical Methods, 13(1), 45-51. [Link]
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Advancing RNA. (2024). Strategies To Address FDA CMC Trends For mRNA Therapies. [Link]
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Cohen, A. S., Najarian, D. R., Paulus, A., Guttman, A., Smith, J. A., & Karger, B. L. (1988). Rapid separation and purification of oligonucleotides by high-performance capillary gel electrophoresis. Proceedings of the National Academy of Sciences, 85(24), 9660-9663. [Link]
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Spackman, D. H. (1967). [11b] Accelerated methods. In Methods in Enzymology (Vol. 11, pp. 3-15). Academic Press. [Link]
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Bartel, D. P. (2009). MicroRNAs: target recognition and regulatory functions. Cell, 136(2), 215-233. [Link]
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Karbowniczek, K., & Fabczak, H. (2021). Progress and challenges for chemical probing of RNA structure inside living cells. Wiley Interdisciplinary Reviews: RNA, 12(1), e1622. [Link]
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Reddit. (2020). Comparing RNA Sequencing Pipelines via qRT-PCR. r/bioinformatics. [Link]
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Student Theses Faculty of Science and Engineering. (2021). Enzymatic Digestion of Proteins in Biological Samples for Quantification with LC-MS/MS. [Link]
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A Researcher's Guide to RNA Protecting Groups: A Cost-Benefit Analysis
<A_I>
For researchers, scientists, and drug development professionals, the chemical synthesis of RNA oligonucleotides is a critical tool. From therapeutic applications like siRNA and mRNA vaccines to research tools such as CRISPR guide RNAs, the ability to reliably produce high-quality RNA is essential. However, the inherent reactivity of RNA's 2'-hydroxyl group poses a significant challenge to its chemical synthesis. This guide provides an in-depth cost-benefit analysis of the most prevalent 2'-hydroxyl protecting groups, offering a framework for selecting the optimal strategy for various research and development needs.
The 2'-Hydroxyl Conundrum: A Balancing Act of Protection and Deprotection
The 2'-hydroxyl group on the ribose sugar is fundamental to RNA's structure and function.[1][2] However, during solid-phase synthesis, this reactive group can lead to undesirable side reactions, including chain cleavage and branching, if left unprotected.[3][4][5] Consequently, the choice of a suitable 2'-hydroxyl protecting group is a pivotal decision in RNA synthesis.
An ideal protecting group should be:
-
Easy to introduce onto the ribonucleoside monomer.
-
Stable throughout the entire synthesis process.
-
Selectively removable without affecting other protecting groups.
-
Efficiently cleaved to yield a high purity final product.
-
Cost-effective in terms of both the protected monomers and deprotection reagents.
This guide focuses on the three most widely adopted 2'-hydroxyl protecting groups: tert-Butyldimethylsilyl (TBDMS), Tri-iso-propylsilyloxymethyl (TOM), and 2'-O-bis(2-acetoxyethoxy)methyl (ACE).
The Incumbent: tert-Butyldimethylsilyl (TBDMS)
For many years, the TBDMS group has been the workhorse of RNA synthesis.[5] Its widespread use is a testament to its reliability and the extensive body of research supporting its application.[5]
Chemistry and Performance: TBDMS is a silyl ether protecting group that offers good stability under the conditions of oligonucleotide synthesis.[5] However, its removal requires fluoride-containing reagents, such as tetrabutylammonium fluoride (TBAF) or triethylamine trihydrofluoride (TEA·3HF), and can be a slow process, often requiring elevated temperatures and long reaction times (up to 24 hours).[6] This prolonged exposure to harsh deprotection conditions can lead to degradation of the synthesized RNA, particularly for longer sequences.[4] Furthermore, the bulky nature of the TBDMS group can sometimes hinder coupling efficiency.[4]
Cost-Benefit Analysis:
-
Advantages:
-
Well-established with a long history of use and extensive documentation.
-
TBDMS-protected phosphoramidites are widely available and generally the most cost-effective option.
-
-
Disadvantages:
Experimental Workflow for TBDMS Deprotection:
Caption: TBDMS Deprotection Workflow
The Challenger for Speed: Tri-iso-propylsilyloxymethyl (TOM)
The TOM protecting group was developed to overcome the limitations of TBDMS, particularly the slow deprotection step.[4][9]
Chemistry and Performance: TOM is an acetal-based silyl ether.[4] A key feature of the TOM group is the spacer between the nucleoside and the silyl group, which reduces steric hindrance during coupling, leading to very high coupling efficiencies.[4][7][10] Deprotection is achieved under mild conditions with fluoride reagents and is significantly faster than TBDMS deprotection.[7][8][10] This rapid deprotection minimizes degradation of the RNA strand.[10]
Cost-Benefit Analysis:
-
Advantages:
-
Disadvantages:
-
TOM-protected phosphoramidites are generally more expensive than their TBDMS counterparts.
-
Experimental Workflow for TOM Deprotection:
Caption: TOM Deprotection Workflow
The Specialist for Mildness: 2'-O-bis(2-acetoxyethoxy)methyl (ACE)
The ACE protecting group offers a unique, exceptionally mild deprotection strategy, making it ideal for the synthesis of sensitive or highly modified RNA molecules.[11][12]
Chemistry and Performance: ACE is an orthoester-based protecting group.[4][9][13] A significant advantage of the ACE chemistry is that the deprotection of the 2'-hydroxyl group is the final step and occurs under weakly acidic conditions (pH 3.8), which is very gentle on the RNA.[4][12] This method also boasts high coupling yields and short reaction times.[4][12] Furthermore, the 2'-ACE protected RNA is water-soluble and resistant to nucleases, allowing for purification of the protected oligonucleotide.[4][12]
Cost-Benefit Analysis:
-
Advantages:
-
Disadvantages:
Experimental Workflow for ACE Deprotection:
Caption: ACE Deprotection Workflow
Comparative Overview
| Protecting Group | Key Advantage | Deprotection Conditions | Deprotection Time | Relative Cost | Ideal For |
| TBDMS | Cost-Effective & Well-Established | Harsh (Fluoride) | Long (up to 24 hrs) | $ | Routine, short RNAs; budget-conscious projects. |
| TOM | Speed & Efficiency | Mild (Fluoride) | Fast | High-throughput synthesis; long RNAs where purity is key. | |
| ACE | Mildness & Purity | Very Mild (Aqueous Acid) | Fast | Sensitive/modified RNAs; therapeutic applications. |
Making the Right Choice: A Decision Framework
The selection of a 2'-hydroxyl protecting group is a critical decision that should be guided by the specific demands of the project.
Caption: Decision matrix for selecting an RNA protecting group.
-
For routine applications with standard, shorter RNA sequences where cost is a primary driver, TBDMS remains a solid choice.
-
When high purity and yield are critical, especially for longer or more complex RNA molecules, the increased efficiency and faster deprotection of TOM justify the additional cost.
-
For the synthesis of highly modified or sensitive RNA , particularly for therapeutic development where the utmost purity and integrity are paramount, the exceptionally mild deprotection of ACE is the superior option.
Conclusion
The field of RNA synthesis continues to evolve, with each new generation of protecting groups offering distinct advantages. While TBDMS has long been the standard, the development of TOM and ACE chemistries has provided researchers with powerful tools to synthesize a wide range of RNA molecules with greater purity and efficiency. By carefully weighing the cost-benefit of each approach in the context of their specific research goals, scientists can select the optimal strategy to drive their discoveries forward.
References
- Chemistry LibreTexts. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis.
- Innovative 2′-O-Imino-2-propanoate-Protecting Group for Effective Solid-Phase Synthesis and 2′-O-Deprotection of RNA Sequences. (2021, March 11).
- Horizon Discovery. Enable new experimental possibilities with custom RNA synthesis.
- Glen Research. (n.d.). Glen Report 11.21: Advances in RNA Synthesis and Structural Analysis.
- Glen Research. (n.d.). Glen Report 11.22: TOM-Protecting-Group™ - A Major Improvement in RNA Synthesis.
- Technology Networks. (n.d.). The Chemical Synthesis of Long and Highly Modified RNA using 2'-ACE Chemistry.
- PubMed Central. (n.d.).
- Integrated DNA Technologies. (2024, April 6). Unraveling RNA: The importance of a 2' hydroxyl.
- ATDBio. (n.d.). Nucleic Acids Book - Chapter 6: RNA oligonucleotide synthesis.
- Glen Research. (n.d.). Glen Report 4-12: RNA Synthesis - Options for 2'-OH Protection.
- Massachusetts Biotechnology Council. (2019, July 25). Procedure for the synthesis, deprotection and isolation of RNA using TOM-protected monomers.
- Synthesis, deprotection, analysis and purific
- Horizon Discovery. (n.d.). 2'-ACE RNA synthesis chemistry.
- National Institutes of Health. (n.d.). Synthesis of Nucleobase-Modified RNA Oligonucleotides by Post-Synthetic Approach.
- Glen Research. (n.d.). TOM-Protected RNA Synthesis.
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 3',5'-O-(1,1,3,3-Tetraisopropyl-1,3-disiloxanediyl)uridine
For researchers and professionals in the dynamic fields of drug discovery and development, the synthesis and handling of modified nucleosides like 3',5'-O-(1,1,3,3-Tetraisopropyl-1,3-disiloxanediyl)uridine are routine. This silyl-protected uridine derivative is a valuable intermediate in the synthesis of oligonucleotides and other bioactive molecules.[] However, beyond its synthetic utility, a critical aspect of its lifecycle in the laboratory is its proper disposal. Adherence to safe and compliant disposal procedures is not merely a regulatory formality but a cornerstone of responsible laboratory practice, ensuring the safety of personnel and the protection of our environment.
This guide provides a detailed, step-by-step framework for the proper disposal of this compound, grounded in established safety protocols and an understanding of the compound's chemical nature.
Understanding the Hazard Profile
Before delving into disposal procedures, it is imperative to understand the potential hazards associated with this compound. According to available safety information, this compound is associated with the following hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
These classifications necessitate careful handling and the use of appropriate personal protective equipment (PPE) at all stages, including disposal.
Table 1: Hazard and Precautionary Summary
| Hazard Statement | Description | Precautionary Statements |
| H302 | Harmful if swallowed | P264, P270, P301+P312, P330, P501 |
| H315 | Causes skin irritation | P264, P280, P302+P352, P321, P332+P313, P362 |
| H319 | Causes serious eye irritation | P264, P280, P305+P351+P338, P337+P313 |
| H335 | May cause respiratory irritation | P261, P271, P304+P340, P312, P403+P233, P405, P501 |
Source: Sigma-Aldrich Safety Information
Core Disposal Principles: A Step-by-Step Guide
The disposal of this compound should be approached with the same rigor as any other laboratory chemical. The following steps provide a comprehensive workflow for its safe disposal.
Step 1: Personal Protective Equipment (PPE) - Your First Line of Defense
Given the irritant nature of the compound, the following PPE is mandatory when handling it for disposal:
-
Eye Protection: Chemical safety goggles are essential to protect against splashes and fine dust particles.
-
Hand Protection: Wear nitrile or other chemically resistant gloves.
-
Respiratory Protection: If handling the solid outside of a fume hood or if there is a risk of aerosolization, a properly fitted respirator is recommended.
-
Protective Clothing: A standard laboratory coat should be worn.
Step 2: Waste Segregation - The Foundation of Proper Disposal
Proper waste segregation is critical to prevent unwanted chemical reactions and to ensure that waste is handled by the appropriate disposal stream.
-
Solid Waste:
-
Unused or expired this compound should be collected in a clearly labeled, sealed container designated for non-halogenated solid chemical waste.
-
Contaminated materials such as weighing paper, gloves, and disposable labware should also be placed in this container.
-
-
Liquid Waste:
Step 3: Chemical Inactivation (Optional, for Experienced Personnel)
For laboratories with the appropriate expertise and facilities, chemical inactivation of the silyl ether group can be considered. This process, known as deprotection, can convert the compound to uridine and a disiloxane byproduct.
-
Deprotection: Silyl ethers can be cleaved under acidic or fluoride-ion-mediated conditions.[3] For instance, treatment with a mild acid in an aqueous organic solvent mixture can hydrolyze the silyl ether bonds.
-
Caution: This procedure should only be undertaken by personnel with a thorough understanding of the reaction and its potential hazards. The resulting waste must still be disposed of as chemical waste, though its hazard profile may be altered.
Step 4: Container Labeling and Storage
All waste containers must be accurately and clearly labeled. The label should include:
-
The full chemical name: "this compound Waste"
-
The primary hazards (e.g., "Irritant," "Harmful")
-
The date of accumulation
-
The laboratory and responsible researcher's name
Waste containers should be stored in a designated, well-ventilated satellite accumulation area away from incompatible materials.[4]
Step 5: Final Disposal
The final step is to arrange for the pickup and disposal of the chemical waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor. Never dispose of this chemical down the drain or in the regular trash.[5]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Emergency Procedures
In the event of a spill or exposure, immediate action is necessary.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If not breathing, give artificial respiration. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.
-
Spill: For small spills, carefully absorb the material with an inert absorbent material and place it in a sealed container for disposal. For large spills, evacuate the area and contact your institution's EHS department.[6]
Conclusion
The responsible disposal of this compound is a critical component of laboratory safety and environmental stewardship. By following these guidelines, researchers can minimize risks and ensure that this valuable synthetic intermediate is managed safely and compliantly throughout its lifecycle. Always consult your institution's specific chemical hygiene plan and local regulations for any additional requirements.
References
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Gelest. (n.d.). Deprotection of Silyl Ethers. Retrieved from [Link]
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Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide. Retrieved from [Link]
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Northwestern University. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]
-
University of Pennsylvania. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]
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Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
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A Senior Application Scientist's Guide to Handling 3',5'-O-(1,1,3,3-Tetraisopropyl-1,3-disiloxanediyl)uridine: A Protocol for Safety and Operational Excellence
As researchers and drug development professionals, our work with novel chemical entities demands a profound respect for safety, rooted in a deep understanding of the materials we handle. This guide provides essential, immediate safety and logistical information for 3',5'-O-(1,1,3,3-Tetraisopropyl-1,3-disiloxanediyl)uridine, a key intermediate in oligonucleotide synthesis. This compound belongs to two important chemical classes: organosilicon compounds (specifically, a silyl ether) and nucleoside analogues. This dual nature informs our comprehensive approach to its safe handling, storage, and disposal.
The causality behind these protocols is clear: the organosilicon component necessitates precautions against moisture and potential irritant properties, while the nucleoside analogue structure demands careful handling to minimize exposure due to potential, often uncharacterised, biological activity.[1][2] This guide is designed to be a self-validating system, ensuring that from the moment you prepare to handle this compound until the final disposal of waste, every step is underpinned by rigorous safety logic.
Hazard Identification and Risk Assessment
A thorough risk assessment is the foundation of laboratory safety. For this compound (CAS 69304-38-7), the known and potential hazards are summarized below. While this specific compound is listed with moderate warnings, related structures like 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane are classified as causing severe skin burns and eye damage.[3] This necessitates a cautious approach, treating the compound with a high degree of respect.
| Hazard Class | GHS Classification & Description | Causality & Experimental Implications |
| Acute Toxicity (Oral) | H302: Harmful if swallowed | Accidental ingestion is a primary concern. This dictates a strict no-eating or drinking policy in the lab and careful handling to prevent contamination of personal items. |
| Skin Irritation | H315: Causes skin irritation | The compound can cause inflammation upon dermal contact. This necessitates the use of appropriate chemical-resistant gloves and a lab coat to prevent skin exposure.[4] |
| Eye Irritation | H319: Causes serious eye irritation | Direct contact with the eyes can cause significant, potentially painful irritation. This mandates the use of safety glasses with side shields at a minimum, with safety goggles being the preferred standard.[4] |
| Respiratory Irritation | H335: May cause respiratory irritation | Inhalation of the powder or aerosols can irritate the respiratory tract. All handling of the solid compound should be performed in a well-ventilated area, preferably a certified chemical fume hood, to minimize inhalation risk.[4] |
| Biological Activity | Potential Mitochondrial Toxicity | As a nucleoside analogue, there is a potential for interaction with cellular machinery. Some nucleoside analogues are known to have side effects such as mitochondrial toxicity, which underscores the need to prevent systemic exposure.[5][6] |
Core Personal Protective Equipment (PPE) Protocol
The selection of PPE is not a matter of simple compliance but a direct response to the identified hazards. Each component of your protective ensemble serves a specific purpose.
| PPE Component | Specification | Rationale for Use |
| Eye & Face Protection | ANSI Z87.1-rated safety goggles. A face shield should be worn over goggles during high-risk procedures (e.g., handling large quantities, potential for splashing). | Goggles provide a full seal to protect against splashes and airborne powder, addressing the serious eye irritation hazard (H319).[7] A face shield offers an additional layer of protection for the entire face. |
| Hand Protection | Chemical-resistant nitrile or neoprene gloves. Double-gloving is recommended. | Nitrile and neoprene provide good resistance against organosilicon compounds and are essential to prevent skin irritation (H315).[2][7] Gloves must be inspected before use and changed every 30 minutes or immediately if contaminated.[8] |
| Body Protection | Long-sleeved, cuffed laboratory coat. For larger scale operations, consider a chemical-resistant apron or disposable coveralls. | A lab coat protects the skin on the arms and body from accidental spills.[8] Closed-toe shoes are mandatory to protect the feet. |
| Respiratory Protection | Not typically required if handled exclusively within a certified chemical fume hood. For spill cleanup or work outside a fume hood, an N95 respirator or a powered air-purifying respirator (PAPR) with organic vapor cartridges is necessary. | This addresses the respiratory irritation hazard (H335) by preventing inhalation of airborne particles.[2][7] |
Operational Protocol: A Step-by-Step Guide to Safe Handling
This section provides a direct, procedural workflow for handling this compound. Following these steps methodically ensures a self-validating system of safety.
Experimental Workflow Diagram
Sources
- 1. Nucleoside Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Precautions For Safe Use Of Organosilicon - Sylicglobal Textile Auxiliares Supplier [sylicglobal.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. This compound | 69304-38-7 [sigmaaldrich.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Nucleoside analogue - Wikipedia [en.wikipedia.org]
- 7. What PPE is required when handling MH Silicone Fluid? - Methyl Hydrogen Silicone Fluid Factory-Biyuan [methylhydrogensiloxane.com]
- 8. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
